molecular formula C6H4F2IN B2362556 2,5-Difluoro-4-iodoaniline CAS No. 155906-13-1

2,5-Difluoro-4-iodoaniline

Cat. No.: B2362556
CAS No.: 155906-13-1
M. Wt: 255.006
InChI Key: DQTJNHXTFILGGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-iodoaniline is a useful research compound. Its molecular formula is C6H4F2IN and its molecular weight is 255.006. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-difluoro-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTJNHXTFILGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-iodoaniline: A Critical Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.[1] Among the privileged structural motifs in medicinal chemistry, substituted anilines are frequently employed as versatile intermediates. When combined, the fluorinated aniline scaffold offers a powerful tool for medicinal chemists to craft novel therapeutic agents with enhanced properties.[2]

This technical guide focuses on a particularly valuable, yet not exhaustively characterized, building block: 2,5-Difluoro-4-iodoaniline . Its trifunctionalized aromatic ring, featuring two fluorine atoms, an iodine atom, and an amino group, presents a rich platform for diverse chemical transformations. The presence of both fluorine and iodine atoms makes it a highly sought-after intermediate for the synthesis of complex active pharmaceutical ingredients (APIs).[3] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the known physicochemical properties of this compound, alongside established, self-validating experimental protocols for the determination of its key characteristics. By understanding and harnessing these properties, researchers can unlock the full potential of this versatile molecule in their drug discovery endeavors.

Molecular Identity and Core Physicochemical Data

A thorough understanding of a molecule's fundamental physicochemical properties is paramount for its effective application in synthesis and drug development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure

The unique arrangement of substituents on the aniline ring of this compound is central to its utility. The fluorine atoms modulate the electron density and basicity of the amino group, while the iodine atom serves as a versatile handle for cross-coupling reactions.

Caption: Molecular structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that while some properties are experimentally determined for related isomers, specific experimental data for this compound is not consistently reported in the literature. In such cases, predicted values or data from analogous compounds are provided for guidance, and the subsequent sections will detail the experimental protocols for their definitive determination.

PropertyValueSource/Comment
Molecular Formula C₆H₄F₂IN[4]
Molecular Weight 255.00 g/mol [3]
Appearance Off-white to brown crystalline powder (inferred from isomers)[5]
Melting Point Not available (for 2,5-isomer). Isomers: 55-57 °C (2-fluoro-4-iodoaniline), 77-79°C (2,6-difluoro-4-iodoaniline)[6][7]
Boiling Point 252.8 ± 40.0 °C at 760 mmHg (Predicted)
Solubility Insoluble in water (predicted). Soluble in common organic solvents like methanol, ethanol, and chloroform (inferred from isomers).[8]
pKa Not available (for 2,5-isomer). Predicted for 2,6-difluoro-4-iodoaniline: 1.02 ± 0.10.[7]

Experimental Determination of Key Physicochemical Properties

To ensure the highest level of scientific integrity and provide researchers with actionable protocols, this section details the established methodologies for determining the melting point, solubility, and pKa of this compound. These protocols are designed as self-validating systems, emphasizing accuracy and reproducibility.

Melting Point Determination: A Critical Indicator of Purity

The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): A rapid heating rate (10-20 °C/min) is used to quickly determine an approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

  • Validation: The determination is repeated at least twice to ensure reproducibility. The calibration of the apparatus should be regularly checked with certified standards.

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of a compound in various solvents is critical for its purification, formulation into drug products, and selection of appropriate reaction media. A comprehensive solubility profile in both aqueous and organic solvents is essential.

Experimental Protocol: Thermodynamic Solubility Determination

  • Solvent Selection: A range of representative solvents should be chosen, including purified water, buffered aqueous solutions (pH 4, 7.4, 9), and common organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene).

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (typically 25 °C and/or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solutions are filtered or centrifuged to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Solubility is reported in units of mg/mL or mol/L.

Caption: Step-by-step workflow for determining thermodynamic solubility.

pKa Determination: Understanding Ionization and Biological Behavior

The acid dissociation constant (pKa) of the anilinic proton is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets at physiological pH. For anilines, the pKa of the conjugate acid (ArNH₃⁺) is typically determined.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is recorded as a function of the volume of titrant added.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Alternatively, derivative plots can be used for more precise endpoint and pKa determination.

  • Validation: The method should be validated using a known standard with a similar pKa value.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Approach:

A likely synthesis would involve the direct iodination of 2,5-difluoroaniline. The reaction could be carried out using an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent. The regioselectivity of the iodination would be directed by the activating amino group and the deactivating, ortho-, para-directing fluorine atoms.

Synthesis_of_2_5_Difluoro_4_iodoaniline Reactant 2,5-Difluoroaniline Product This compound Reactant->Product Iodination Reagent Iodinating Agent (e.g., ICl or NIS) Reagent->Product

Caption: A plausible synthetic route to this compound.

Spectroscopic Characterization:

While specific spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts will be influenced by the electronic effects of the fluorine, iodine, and amino substituents. The protons of the amino group will appear as a broad singlet.[9][10]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon atoms bonded to fluorine will exhibit characteristic C-F coupling.[9]

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-F stretching vibrations. The aromatic C-H and C=C stretching bands will also be present.[11]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 255.00 g/mol . The isotopic pattern of iodine (¹²⁷I is 100% abundant) will be distinct. Fragmentation patterns will likely involve the loss of iodine and other substituents.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it an exceptionally valuable building block in medicinal chemistry. The amino group can be readily functionalized to form amides, sulfonamides, or participate in other coupling reactions. The iodine atom is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents. The fluorine atoms contribute to improved metabolic stability and can modulate the pKa and lipophilicity of the final molecule, which are critical parameters for drug-likeness.[1] This compound serves as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules.

Conclusion

This compound is a strategic building block for the synthesis of novel and complex molecules in the pharmaceutical and agrochemical industries. While some of its fundamental physicochemical properties are not yet extensively documented in publicly available literature, this guide has provided a framework for their systematic and reliable determination using established, self-validating experimental protocols. A thorough understanding and characterization of its melting point, solubility, and pKa are essential for its effective and reproducible use in research and development. The synthetic versatility offered by its unique substitution pattern, combined with the beneficial effects of fluorine incorporation, ensures that this compound will continue to be a valuable tool for medicinal chemists striving to develop the next generation of therapeutic agents.

References

Introduction: The Structural Significance of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2,5-Difluoro-4-iodoaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. As a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the spectral features of this compound, grounded in the fundamental principles of NMR spectroscopy.

This compound (CAS No. 155906-13-1) is a substituted aniline featuring a unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring.[][3] Its molecular formula is C₆H₄F₂IN.[] The interplay of the strongly electron-donating amino (-NH₂) group, the electronegative fluorine atoms, and the bulky iodine atom creates a distinct electronic environment that is reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is essential for reaction monitoring, quality control, and final product characterization.

This guide will deconstruct the ¹H NMR spectrum by analyzing the causal effects of the molecular structure on chemical shifts and spin-spin coupling patterns. We will also provide a field-proven experimental protocol for acquiring high-quality data.

Molecular Structure and Predicted Spectral Features

The key to interpreting the ¹H NMR spectrum lies in understanding the molecule's structure and the magnetic environment of each proton.

Caption: Molecular structure of this compound with proton numbering.

The molecule possesses two aromatic protons, H-3 and H-6, and two amine protons (-NH₂). Due to the substitution pattern, H-3 and H-6 are chemically non-equivalent and are expected to produce distinct signals.[4]

Influence of Substituents on Chemical Shifts

The chemical shift (δ) of an aromatic proton is highly sensitive to the electronic effects of the substituents on the ring.[5][6]

  • Amino (-NH₂) Group: This is a powerful electron-donating group (EDG) via resonance. It increases electron density at the ortho (C2, C6) and para (C4) positions, causing protons at or near these positions to be shielded and appear at a lower chemical shift (upfield).[7][8]

  • Fluorine (-F) Atoms: Fluorine is highly electronegative, exerting an electron-withdrawing inductive effect (-I), which deshields nearby protons. However, it also possesses lone pairs that can be donated through resonance (+R), a shielding effect. The net result is complex, but the inductive effect often dominates.

  • Iodine (-I) Atom: Iodine is weakly electron-withdrawing through induction.

Predicted Chemical Shifts:

  • H-3: This proton is ortho to the powerfully shielding -NH₂ group and meta to the second fluorine (at C5). The dominant effect will be the shielding from the amino group, pushing this signal significantly upfield relative to benzene (7.3 ppm).[7]

  • H-6: This proton is meta to the -NH₂ group, experiencing less of its shielding effect. It is, however, ortho to a fluorine atom (at C5), which will influence its position. It is expected to appear downfield relative to H-3.

  • -NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Spin-Spin Coupling Analysis

The splitting pattern of each signal is governed by its coupling to neighboring magnetic nuclei (¹H and ¹⁹F, both spin I=½).[9]

  • ¹H-¹H Coupling: H-3 and H-6 will couple to each other. They are in a meta relationship, which typically results in a small coupling constant (⁴JHH ≈ 2-3 Hz).[7]

  • ¹H-¹⁹F Coupling: Protons couple to fluorine atoms, with the magnitude of the coupling constant (JHF) depending on the number of bonds separating them.

    • ortho coupling (³JHF) is typically 7-10 Hz.

    • meta coupling (⁴JHF) is typically 5-8 Hz.

    • para coupling (⁵JHF) is smaller, around 2-3 Hz.

Predicted Splitting Patterns:

  • H-3 Signal: This proton will be split by:

    • H-6 (meta ¹H-¹H coupling, ⁴JHH)

    • Fluorine at C-2 (ortho ¹H-¹⁹F coupling, ³JHF)

    • Fluorine at C-5 (para ¹H-¹⁹F coupling, ⁵JHF) The resulting signal is expected to be a complex multiplet, likely a doublet of doublets of doublets (ddd) .

  • H-6 Signal: This proton will be split by:

    • H-3 (meta ¹H-¹H coupling, ⁴JHH)

    • Fluorine at C-5 (ortho ¹H-¹⁹F coupling, ³JHF)

    • Fluorine at C-2 (meta ¹H-¹⁹F coupling, ⁴JHF) This signal is also predicted to be a doublet of doublets of doublets (ddd) .

The diagram below illustrates the network of these interactions.

coupling_network H3 H-3 H6 H-6 H3->H6 ⁴JHH (meta) F2 F-2 H3->F2 ³JHF (ortho) F5 F-5 H3->F5 ⁵JHF (para) H6->F2 ⁴JHF (meta) H6->F5 ³JHF (ortho)

Caption: Spin-spin coupling network in this compound.

Experimental Protocol for ¹H NMR Analysis

Adherence to a rigorous sample preparation protocol is critical for acquiring a high-quality, interpretable spectrum. The following methodology is a self-validating system designed to minimize artifacts and ensure reproducibility.

Materials and Equipment
  • Analyte: this compound

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice, but DMSO-d₆ is superior for dissolving polar compounds and observing exchangeable protons like -NH₂.[10]

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent).[11]

  • Filtration: Pasteur pipette with a small plug of glass wool.

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

Step-by-Step Sample Preparation Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. This concentration is optimal for a standard ¹H NMR experiment.[10][11]

  • Dissolution: Add ~0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.[10] Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is crucial for achieving good magnetic field homogeneity (shimming).[12]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the pipette into a clean NMR tube. This step removes any microscopic particulate matter that can severely degrade spectral resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The final sample depth should be approximately 4-5 cm.[10][11]

  • Data Acquisition: Insert the sample into the spectrometer. Perform standard locking and shimming procedures to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃. Actual chemical shifts may vary slightly based on experimental conditions.

Proton Assignment Predicted δ (ppm) Multiplicity Predicted Coupling Constants (Hz) Integration
H-6~ 6.9 - 7.2ddd³JHF-ortho ≈ 8-10, ⁴JHF-meta ≈ 5-7, ⁴JHH-meta ≈ 2-31H
H-3~ 6.5 - 6.8ddd³JHF-ortho ≈ 8-10, ⁵JHF-para ≈ 2-3, ⁴JHH-meta ≈ 2-31H
-NH₂~ 3.6 - 4.0br sNone2H

Trustworthiness through Internal Consistency: The spectral assignment is a self-validating system. The coupling constant (J) between H-3 and H-6 must be identical in the multiplets for both protons. The integration values must correspond to the number of protons in each set (1:1:2). The observed splitting patterns must align with the predicted coupling network based on the known molecular structure. Any deviation would indicate either an incorrect assignment or the presence of an impurity.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by two complex multiplets in the aromatic region and a broad amine signal. A systematic analysis, grounded in the principles of substituent-induced chemical shifts and the predictable nature of ¹H-¹H and ¹H-¹⁹F spin-spin coupling, allows for a confident and unambiguous assignment of the spectrum. The detailed experimental protocol provided ensures the acquisition of high-resolution data, which is the foundation of any accurate spectral interpretation. This guide equips researchers with the necessary framework to utilize ¹H NMR spectroscopy effectively for the characterization of this important chemical intermediate.

References

13C NMR data for 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2,5-Difluoro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic amine with significant applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The precise substitution pattern on the aniline ring, featuring two electron-withdrawing fluorine atoms, an amino group, and a bulky, polarizable iodine atom, results in a unique electronic and steric environment. Understanding the molecular structure with certainty is paramount for its application in drug design and materials science, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for this purpose.

Predicted ¹³C NMR Data for this compound

The following table presents the predicted ¹³C NMR chemical shifts (δ) in parts per million (ppm) and plausible carbon-fluorine coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established substituent chemical shift (SCS) effects, and by comparing with data for similar compounds. The numbering of the carbon atoms is as follows:

Molecular structure of this compound with numbered carbons
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted ¹JCF (Hz)Predicted ²JCF (Hz)Predicted ³JCF (Hz)
C1138 - 142-~2-5~2-5
C2150 - 154 (d)~240-250-~7-10
C3100 - 104 (dd)-~20-25~3-5
C480 - 85 (d)-~5-8-
C5155 - 159 (d)~245-255-~2-5
C6105 - 109 (dd)-~20-25~3-5

Note: 'd' denotes a doublet, and 'dd' denotes a doublet of doublets.

Methodology for ¹³C NMR Data Acquisition: A Self-Validating Protocol

The acquisition of a high-quality ¹³C NMR spectrum is crucial for unambiguous structural elucidation. The following protocol is designed to be a self-validating system for a substituted aniline like this compound.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The ¹³C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Tune and match the probe for the ¹³C frequency.

    • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

  • Data Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 250 ppm (e.g., from -20 to 230 ppm) is generally sufficient to encompass the chemical shifts of all carbon atoms in the molecule.

    • Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is a good starting point. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration (if required).

    • Number of Scans (NS): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, several hundred to a few thousand scans are required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Instrument Setup (Tune, Match, Shim) prep3->acq1 acq2 Set Acquisition Parameters acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing proc2->proc3 proc4 Spectral Analysis proc3->proc4

Caption: A generalized workflow for acquiring and processing ¹³C NMR data.

Spectral Interpretation and Structural Elucidation

The interpretation of the ¹³C NMR spectrum of this compound involves a detailed analysis of the chemical shifts and carbon-fluorine coupling patterns.

Analysis of Chemical Shifts

The chemical shift of each carbon atom in the aromatic ring is influenced by the electronic effects (inductive and resonance) of the substituents.

  • Amino Group (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing an upfield shift (to lower ppm values) of the corresponding carbon signals. The carbon directly attached to the amino group (C1) will be shifted downfield.

  • Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This deshields the directly attached carbon (ipso-carbon), causing a significant downfield shift. However, fluorine also possesses lone pairs of electrons that can participate in resonance, donating electron density to the ring and causing an upfield shift at the ortho and para positions. The large downfield shift of the ipso-carbon is a characteristic feature of fluoroaromatic compounds.

  • Iodine Atom (-I): Iodine is the least electronegative of the halogens. It exhibits a weaker inductive electron-withdrawing effect compared to fluorine. A significant contributor to the shielding/deshielding effect of iodine is the "heavy atom effect," which causes a substantial upfield shift of the ipso-carbon (C4). This is a diagnostic feature for carbons bearing an iodine substituent.

Carbon-Fluorine Coupling

A key feature in the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine nuclei.

  • ¹JCF (One-bond C-F coupling): This coupling is typically very large, in the range of 240-260 Hz, and is observed for the carbons directly bonded to fluorine (C2 and C5). This large coupling constant is a definitive indicator of a C-F bond.

  • ²JCF (Two-bond C-F coupling): Coupling between a fluorine atom and a carbon atom two bonds away is also significant, typically in the range of 20-30 Hz. In this compound, C1, C3, and C6 will exhibit two-bond couplings to fluorine.

  • ³JCF (Three-bond C-F coupling): Three-bond C-F couplings are generally smaller, on the order of 2-10 Hz.

The observed multiplicity of each carbon signal (doublet, doublet of doublets, etc.) due to these couplings provides invaluable information for making unambiguous assignments of the carbon resonances.

Substituent Effects on Carbon Environments

substituent_effects C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 NH2 NH2 NH2->C1 Downfield NH2->C2 Upfield (ortho) NH2->C4 Upfield (para) NH2->C6 Upfield (ortho) F2 F at C2 F2->C1 Upfield (ortho) F2->C2 Strong Downfield (ipso) F2->C3 Upfield (ortho) I4 I at C4 I4->C4 Strong Upfield (Heavy Atom Effect) F5 F at C5 F5->C4 Upfield (ortho) F5->C5 Strong Downfield (ipso) F5->C6 Upfield (ortho)

Caption: Key substituent effects influencing ¹³C chemical shifts.

Conclusion

¹³C NMR spectroscopy is a cornerstone technique for the structural verification of this compound. By understanding the interplay of the electronic and heavy atom effects of the amino, fluoro, and iodo substituents, a detailed and accurate prediction of the ¹³C NMR spectrum can be made. The analysis of chemical shifts, in conjunction with the highly informative carbon-fluorine coupling patterns, allows for the complete and unambiguous assignment of all carbon resonances. This guide provides the fundamental principles and a practical framework for researchers to confidently interpret the ¹³C NMR data of this important synthetic intermediate, ensuring its correct identification and use in further scientific endeavors.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Determination of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies required to determine the crystal structure of 2,5-Difluoro-4-iodoaniline. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this guide will furnish a robust framework for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The protocols described herein are based on established principles and analogous transformations, offering a self-validating system for obtaining and interpreting high-resolution structural data.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated aromatic amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two fluorine atoms and an iodine atom, makes it a valuable synthetic intermediate for the creation of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs).[1] The strategic incorporation of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The iodine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making this compound a versatile building block in drug discovery programs. Understanding the precise three-dimensional arrangement of atoms within this molecule through its crystal structure is paramount for rational drug design, polymorphism screening, and formulation development.

Synthesis and Crystallization: From Reagents to Diffraction-Quality Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. This section outlines a plausible and detailed protocol for these crucial initial steps.

Proposed Synthesis of this compound

Experimental Protocol: Iodination of 2,5-Difluoroaniline

  • Reaction Setup: To a solution of 2,5-difluoroaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetonitrile and water, add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature under constant stirring. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Reaction Work-up: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any remaining iodine. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Crystallization of this compound

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[2] The crystal should ideally be 0.1-0.5 mm in all dimensions, with a well-defined shape and no visible defects.[2] For a small molecule like this compound, several crystallization techniques can be employed.

Experimental Protocol: Crystallization Screening

A systematic screening of solvents and crystallization methods is recommended. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture) in a small vial, which is then loosely capped to allow for slow evaporation of the solvent over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound in a less volatile solvent is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a more volatile solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

A recommended starting point for this compound would be to attempt slow evaporation from a range of solvents of varying polarity, such as ethanol, isopropanol, and ethyl acetate.

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Once suitable single crystals are obtained, the next phase is to determine the atomic arrangement using single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.[3]

The Workflow of Structure Determination

The process of determining a crystal structure from a single crystal can be broken down into several key stages, as illustrated in the diagram below.

G cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement CrystalSelection Select a high-quality single crystal CrystalMounting Mount on a goniometer head CrystalSelection->CrystalMounting DataCollection Collect diffraction data using X-ray diffractometer CrystalMounting->DataCollection On Diffractometer DataProcessing Integrate and scale the diffraction data DataCollection->DataProcessing StructureSolution Solve the phase problem (e.g., using direct methods) DataProcessing->StructureSolution Diffraction Data StructureRefinement Refine the atomic positions and thermal parameters StructureSolution->StructureRefinement StructureValidation Validate the final crystal structure StructureRefinement->StructureValidation CIF_File Generate Crystallographic Information File (CIF) StructureValidation->CIF_File Final Structure

Caption: Workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Determination

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation in the X-ray beam.

  • Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[2][3]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.[2]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, and thermal displacement parameters.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The final results are typically presented in a Crystallographic Information File (CIF).

Expected Structural Features and Data Presentation

Although the precise crystal structure of this compound is unknown, we can anticipate certain structural features based on related compounds. The molecule is expected to be largely planar due to the aromatic ring. Intermolecular interactions such as hydrogen bonding involving the amine group and halogen bonding involving the iodine and fluorine atoms are likely to play a significant role in the crystal packing.

Upon successful structure determination, the key crystallographic data should be summarized in a clear and concise table.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC₆H₄F₂IN
Formula weight255.00
Crystal system(To be determined)
Space group(To be determined)
a, b, c (Å)(To be determined)
α, β, γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)
Density (calculated) (g/cm³)(To be determined)
R-factor(To be determined)

Molecular Visualization

A visual representation of the molecular structure is crucial for understanding its stereochemistry and potential intermolecular interactions.

Caption: 2D chemical structure of this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-quality structural data. This information is invaluable for advancing our understanding of this important building block and for facilitating the design of novel pharmaceuticals and agrochemicals. The principles and workflows outlined here are broadly applicable to the structural elucidation of other novel small molecules.

References

An In-depth Technical Guide to 2,5-Difluoro-4-iodoaniline (CAS Number: 155906-13-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-iodoaniline is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a versatile iodine atom, makes it a valuable building block in the fields of pharmaceutical and agrochemical development. The strategic placement of these functional groups allows for regioselective modifications, enabling the construction of intricate molecular architectures with desired physicochemical and biological properties. This guide provides a comprehensive overview of the properties, synthesis, handling, and potential applications of this important synthetic intermediate.

Physicochemical Properties

PropertyValueSource
CAS Number 155906-13-1[1][2]
Molecular Formula C₆H₄F₂IN[1][]
Molecular Weight 255.00 g/mol []
Boiling Point 252.8 ± 40.0 °C at 760 mmHg (Predicted)[]
Appearance White to light brown solid (for the isomer 2,6-Difluoro-4-iodoaniline)[4]
Storage Temperature 2-8 °C, under inert gas (e.g., Nitrogen or Argon)[4]

Note: Some physical properties are based on data for the closely related isomer 2,6-Difluoro-4-iodoaniline, as specific experimental data for the 2,5-difluoro isomer is limited.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the direct iodination of 2,5-difluoroaniline. This electrophilic aromatic substitution is a common method for introducing iodine onto an activated benzene ring. A plausible synthetic route is analogous to the preparation of other iodoanilines.

Plausible Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product 2,5-Difluoroaniline 2,5-Difluoroaniline Reaction_Vessel Electrophilic Aromatic Substitution 2,5-Difluoroaniline->Reaction_Vessel Iodine Iodine Iodine->Reaction_Vessel Base Base (e.g., NaHCO₃) Base->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Purification

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is based on the well-established synthesis of p-iodoaniline and the reported synthesis of 2,6-difluoro-4-iodoaniline, and it is expected to be adaptable for this compound.[4][5]

Materials:

  • 2,5-Difluoroaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Appropriate solvent (e.g., water, acetic acid)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium bisulfite solution

Procedure:

  • Dissolve 2,5-difluoroaniline in the chosen solvent in a reaction vessel equipped with a stirrer.

  • Add the base (e.g., sodium bicarbonate) to the solution.

  • Slowly add a stoichiometric equivalent of iodine to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Upon completion, quench the reaction and remove any unreacted iodine by washing with a saturated solution of sodium bisulfite.

  • Extract the product into an organic solvent such as dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a versatile intermediate primarily due to the synthetic handles provided by its functional groups.[6] The amino group can be readily diazotized or acylated, while the iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs) and agrochemicals.[7]

The fluorine atoms contribute to the modulation of the electronic properties and metabolic stability of the final molecule.[6] The introduction of fluorine is a common strategy in drug design to enhance properties such as lipophilicity, binding affinity, and bioavailability.

While specific, publicly disclosed examples of final products derived from this compound are scarce, its structural motifs are found in various classes of biologically active compounds, including kinase inhibitors and other targeted therapies. The general class of substituted anilines is integral to the synthesis of a wide range of pharmaceuticals.[8]

Potential Synthetic Applications

G cluster_couplings Cross-Coupling Reactions cluster_products Potential Product Scaffolds Start This compound Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination Start->Buchwald Biaryl Substituted Biaryls Suzuki->Biaryl Alkynyl Alkynyl Anilines Sonogashira->Alkynyl Amino Di- or Tri-substituted Anilines Buchwald->Amino

Caption: Potential cross-coupling reactions of this compound.

Hazards and Safety

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Classification

Based on data for the isomeric compound 2,6-Difluoro-4-iodoaniline, the following GHS hazard statements are likely applicable:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

Source: PubChem CID 278943 for 2,6-Difluoro-4-iodoaniline[9]

General Toxicology of Substituted Anilines

Substituted anilines as a class are known to exhibit a range of toxicological effects. The primary routes of exposure are inhalation, ingestion, and skin absorption. Common toxicological endpoints for this class of compounds include:

  • Hemolysis: Many substituted anilines can induce the formation of methemoglobin, leading to hemolytic anemia.[10][11]

  • Hepatotoxicity: Effects on the liver have been observed with some substituted anilines.[11]

  • Nephrotoxicity: The kidneys can also be a target organ for toxicity.[10]

The presence of electron-withdrawing substituents, such as fluorine atoms, can influence the toxic potential of anilines.[12][13] It is crucial to handle this compound with care and to avoid exposure.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its unique combination of fluorine and iodine substituents on the aniline scaffold provides multiple avenues for synthetic elaboration. A clear understanding of its physicochemical properties, synthetic accessibility, and potential hazards is essential for its safe and effective utilization in research and development. As the demand for complex and highly functionalized organic molecules continues to grow, the importance of key building blocks like this compound is set to increase.

References

An In-depth Technical Guide to 2,5-Difluoro-4-iodoaniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-Difluoro-4-iodoaniline, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core attributes, synthesis, and critical applications, with a focus on the causal relationships behind its utility and experimental methodologies.

Introduction: The Strategic Importance of Halogenated Anilines

This compound is a trifunctional aromatic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique and synergistic properties imparted by its constituent functional groups: the nucleophilic aniline, the electron-withdrawing fluorine atoms, and the versatile iodine atom. The fluorine substituents can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, while the iodo group serves as a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This combination makes this compound a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and research. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₄F₂IN[1][][4][5]
Molecular Weight 255.00 g/mol [1][][4][6]
CAS Number 155906-13-1[][4]
Appearance Typically a solid[7]
Canonical SMILES C1=C(C(=CC(=C1F)I)F)N[]
InChI InChI=1S/C6H4F2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2[]
InChI Key DQTJNHXTFILGGG-UHFFFAOYSA-N[]
Storage Temperature 2-8°C[1]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is typically achieved through the electrophilic iodination of 2,5-difluoroaniline. The following protocol is a representative method, designed for high yield and purity.

Experimental Protocol: Synthesis of this compound

Reaction:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 2,5-Difluoroaniline 2,5-Difluoroaniline Stirring at Room Temperature Stirring at Room Temperature 2,5-Difluoroaniline->Stirring at Room Temperature Dissolve in Acetic Acid Iodine Monochloride Iodine Monochloride Iodine Monochloride->Stirring at Room Temperature Add to solution Acetic Acid Acetic Acid Removal of Solvent Removal of Solvent Stirring at Room Temperature->Removal of Solvent After 15 min Neutralization with Na2CO3 Neutralization with Na2CO3 Removal of Solvent->Neutralization with Na2CO3 Extraction with Dichloromethane Extraction with Dichloromethane Neutralization with Na2CO3->Extraction with Dichloromethane Drying over MgSO4 Drying over MgSO4 Extraction with Dichloromethane->Drying over MgSO4 Filtration Filtration Drying over MgSO4->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation This compound This compound Solvent Evaporation->this compound Final Product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid (approximately 4-5 mL per gram of aniline).

  • Iodination: To this solution, add iodine monochloride (1.0 eq) portion-wise while stirring at room temperature. The addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion of the reaction, remove the acetic acid under reduced pressure.

  • Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium carbonate. Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Final Product Isolation: Evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Causality in Experimental Choices:

  • Choice of Iodinating Agent: Iodine monochloride is a highly effective and regioselective iodinating agent for activated aromatic rings.

  • Solvent: Acetic acid serves as a suitable solvent that can also activate the iodinating agent.

  • Work-up Procedure: The neutralization step is crucial to remove the acidic solvent and facilitate the extraction of the aniline product into the organic phase.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final product.[8]

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutical agents.

Role as a Versatile Intermediate

This compound serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] The presence of the iodine atom allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce complex carbon skeletons. This is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for biological screening.[9][10]

Synthesis of Bioactive Molecules

The difluorinated phenyl ring is a common motif in many modern pharmaceuticals. The fluorine atoms can modulate the pKa of the aniline nitrogen, influence the conformation of the molecule, and block sites of metabolism, thereby improving the pharmacokinetic profile of the drug.[2]

G cluster_starting_material Starting Material cluster_reaction1 Suzuki Coupling cluster_intermediate Intermediate cluster_reaction2 Further Functionalization cluster_final_product Final Product This compound This compound Pd Catalyst Pd Catalyst This compound->Pd Catalyst Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Pd Catalyst Biphenyl Aniline Derivative Biphenyl Aniline Derivative Pd Catalyst->Biphenyl Aniline Derivative Amide Coupling, etc. Amide Coupling, etc. Biphenyl Aniline Derivative->Amide Coupling, etc. API API Amide Coupling, etc.->API

Caption: A representative synthetic pathway utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][13] It may be sensitive to light.[14]

  • In case of Exposure:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Skin: Wash off with soap and plenty of water.[13]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11][12]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11]

References

Introduction: A Proactive Approach to Safety with Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet for 2,5-Difluoro-4-iodoaniline

As a senior application scientist, my experience in drug development has underscored a critical principle: a profound understanding of a chemical's safety profile is not a procedural formality but the bedrock of innovative and responsible research. This guide is dedicated to this compound, a halogenated aromatic amine with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique trifunctional structure—featuring an aniline core, two fluorine atoms, and an iodine atom—offers versatile reactivity for creating complex molecules.[1] However, this reactivity also necessitates a rigorous and proactive approach to safety.

This document moves beyond the standard template of a Material Safety Data Sheet (MSDS). Instead, it aims to provide a deeper, more intuitive understanding of the why behind the safety protocols. We will explore the inherent hazards of the aniline family, contextualize them for this specific iodo-difluoro substituted molecule, and establish self-validating systems for its handling, storage, and emergency management. For professionals in research and development, this guide serves as a technical resource to ensure that scientific advancement and personnel safety proceed hand-in-hand.

Section 1: Physicochemical and Toxicological Profile

Understanding the physical and chemical properties of a substance is the first step in predicting its behavior in a laboratory setting. While a comprehensive, experimentally verified dataset for this compound is not extensively published, we can compile its known properties and infer others from closely related analogs.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and its parent compound, aniline, for comparative context.

PropertyThis compoundAniline (for comparison)Data Source
Molecular Formula C₆H₄F₂INC₆H₇N[1][][3]
Molecular Weight 255.00 g/mol 93.13 g/mol [1][3]
Appearance Solid (often white to light brown crystalline powder)Colorless to light yellow oily liquid[4][5]
Boiling Point 252.8 ± 40.0 °C at 760 mmHg (Predicted)184.1 °C[]
Storage Temperature 2-8°C, under inert gas (e.g., Argon)Cool, well-ventilated area[1][5]

Note: Some data points are predicted based on computational models due to the limited availability of experimental data for this specific compound.

Inherent Hazards of the Anilino-Halogen Core

The primary hazards of this compound stem from its aniline backbone. Aniline and its derivatives are notorious for their systemic toxicity.

  • Acute Toxicity: Like its parent compound, this compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[6][7][8] The primary mechanism of acute aniline toxicity is methemoglobinemia , a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This change renders the hemoglobin unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin), dizziness, headaches, and in severe cases, respiratory distress and death.[6] The onset of these symptoms can be delayed for 2 to 4 hours after exposure.[6]

  • Skin and Eye Irritation: Halogenated anilines are typically classified as skin and eye irritants.[6][9] Direct contact can cause redness, pain, and in the case of eye contact, potentially serious damage.[10]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[6][9]

  • Chronic Exposure and Carcinogenicity: Prolonged or repeated exposure to aniline compounds can lead to more severe health effects, including damage to the liver, kidneys, and blood-forming organs.[10][11] Aniline itself is suspected of causing cancer.[10] While specific carcinogenicity data for this compound is unavailable, it is prudent to handle it as a potential carcinogen.

Section 2: Proactive Exposure Control and Personal Protection

Given the significant hazards, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The goal is to create a workspace where an accidental exposure is highly improbable.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[12] This is non-negotiable. The fume hood contains dust and potential vapors at the source, preventing inhalation.[11]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[11]

  • Accessible Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[13] Their location should be clearly marked and unobstructed.

Personal Protective Equipment (PPE): A Self-Validating Protocol

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on the specific task and potential for exposure. The following workflow provides a self-validating system for ensuring adequate protection.

PPE_Selection cluster_0 Core Requirements cluster_1 Task-Specific Analysis Core_PPE Lab Coat (fully buttoned) Long Pants Closed-toe Shoes Start Handling this compound? Eye_Protection Eye Protection: Safety glasses with side shields (minimum) Chemical splash goggles (for liquid transfer) Start->Eye_Protection Glove_Selection Glove Selection: Consult manufacturer compatibility chart. Butyl, Neoprene, or Viton recommended for anilines. Nitrile is NOT recommended for prolonged contact. Start->Glove_Selection Respiratory_Protection Respiratory Protection: Required if working outside a fume hood or potential for high dust/aerosol generation. Requires medical clearance and fit-testing. Start->Respiratory_Protection Spill_Response Spill Spill of this compound Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<10g) Contained in Fume Hood Assess->Small Small & Contained Large Large Spill or Outside Fume Hood Assess->Large Large or Uncontained Cleanup Trained Personnel Only: 1. Wear full PPE (incl. respirator if needed). 2. Cover with inert absorbent (e.g., vermiculite). 3. Sweep into hazardous waste container. 4. Decontaminate area. Small->Cleanup Evacuate 1. Evacuate immediate area. 2. Alert others nearby. 3. Call Emergency Services / EH&S. 4. Secure the area; prevent entry. Large->Evacuate Report Report Incident to Supervisor Cleanup->Report Evacuate->Report

References

A Comprehensive Guide to the Safe Handling and Storage of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Hazards of a Key Synthetic Intermediate

2,5-Difluoro-4-iodoaniline is a vital intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic ring, featuring fluorine, iodine, and an amino group, provides multiple reactive sites for the construction of novel compounds. However, the very features that make this molecule a valuable synthetic building block also contribute to its potential hazards. This guide provides a comprehensive overview of the safe handling and storage of this compound, grounded in an understanding of its chemical properties and toxicological profile. The protocols and recommendations herein are designed to empower researchers, scientists, and drug development professionals to work with this compound safely and effectively, minimizing risk to personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions

A thorough understanding of the inherent hazards of this compound is the cornerstone of safe handling. Like many primary aromatic amines, this compound presents a significant toxicological risk.[2][3][4] The presence of halogen substituents further modifies its reactivity and potential for environmental impact.

Toxicological Profile

Primary aromatic amines are a class of compounds known for their potential to cause a range of adverse health effects, including carcinogenicity and mutagenicity.[2][3][4] They are readily absorbed through the skin, and can also pose a significant hazard if inhaled or ingested.[5] While specific toxicological data for this compound is limited, the known hazards of related compounds, such as other halogenated anilines, warrant a high degree of caution.

Hazard ClassificationDescriptionPotential Health Effects
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.May cause irritation to the skin, eyes, and respiratory tract. Systemic effects can include nausea, headache, and dizziness.
Skin Corrosion/Irritation Causes skin irritation.Prolonged or repeated contact can lead to dermatitis.
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact can cause pain, redness, and potential damage to the cornea.
Sensitization May cause an allergic skin reaction.Repeated exposure can lead to sensitization, where subsequent low-level exposures can trigger an allergic response.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer.Based on the known properties of primary aromatic amines.[2][3][4]
Physicochemical Hazards

Beyond its toxicological properties, this compound is a solid that can form combustible dust when finely divided and dispersed in the air. It is also sensitive to light and air, which can lead to degradation and the formation of unknown, potentially more hazardous, byproducts.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls to minimize exposure and personal protective equipment as a final line of defense.

Engineering Controls: Containing the Hazard at the Source
  • Chemical Fume Hood: All manipulations of this compound powder should be performed in a certified chemical fume hood to prevent the inhalation of dust and vapors.[6]

  • Glove Box: For operations requiring an inert atmosphere to prevent degradation of the compound, a glove box is the preferred engineering control.[7] This provides the highest level of containment and protection from atmospheric oxygen and moisture.

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a powder containment hood can provide localized exhaust to minimize the dispersal of fine powders.

Personal Protective Equipment (PPE): The Researcher's Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.[8][9][10]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving for extended handling.Prevents skin contact and absorption. Aromatic amines can penetrate some glove materials, so regular changes are essential.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashes.Protects the eyes from dust and potential splashes of solutions containing the compound.
Skin and Body Protection A lab coat, fully fastened, with long sleeves. Consider a disposable gown for procedures with a high risk of contamination.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with particulate filters (N95 or higher) may be necessary for procedures that could generate significant dust, especially outside of a fume hood.Protects against the inhalation of fine powders.

Safe Handling Protocols: From Receipt to Reaction

Adherence to standardized protocols is essential for minimizing the risks associated with handling this compound. The following sections provide step-by-step methodologies for common laboratory procedures.

Receipt and Initial Inspection

Upon receiving a container of this compound, visually inspect it for any signs of damage or leakage. Ensure the manufacturer's label is intact and legible. The container should be stored in a designated, secure location away from incompatible materials.

Weighing and Transferring the Solid Compound

The process of weighing and transferring a hazardous powder is a critical point for potential exposure. The following protocol is designed to minimize the generation and dispersal of dust.[6][11][12][13][14]

Protocol: Weighing this compound

  • Preparation: Don all required PPE. Designate a specific area within a chemical fume hood for the weighing procedure. Cover the work surface with disposable absorbent paper.

  • Taring the Container: Place a clean, dry, and sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.

  • Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into the chemical fume hood.

  • Dispensing: Carefully dispense the desired amount of powder into the tared container using a clean spatula. Avoid sudden movements that could create dust.

  • Sealing: Immediately and securely seal the container.

  • Decontamination: Carefully wipe the exterior of the sealed container and the spatula with a damp cloth or paper towel to remove any residual powder.

  • Final Weighing: Remove the sealed container from the fume hood and place it on the analytical balance to obtain the final weight.

  • Cleanup: Dispose of the absorbent paper and any contaminated cleaning materials as hazardous waste. Clean the work surface in the fume hood according to established laboratory procedures.

Weighing_Protocol cluster_Preparation Preparation cluster_Weighing Weighing & Transfer cluster_Cleanup Cleanup PPE Don PPE DesignateArea Designate & Prepare Area in Fume Hood PPE->DesignateArea Tare Tare Sealable Container DesignateArea->Tare Transfer Transfer Stock & Tared Container to Hood Tare->Transfer Dispense Dispense Powder Transfer->Dispense Seal Securely Seal Container Dispense->Seal Decontaminate Decontaminate Exterior Seal->Decontaminate FinalWeigh Obtain Final Weight Decontaminate->FinalWeigh Dispose Dispose of Contaminated Materials FinalWeigh->Dispose Clean Clean Work Surface Dispose->Clean

Caption: Workflow for Safely Weighing Hazardous Powders.

Storage and Incompatibility: Ensuring Long-Term Stability and Safety

Proper storage is crucial for maintaining the integrity of this compound and preventing the formation of hazardous degradation products. The following guidelines are based on best practices for storing toxic, light-sensitive, and air-sensitive chemicals.[15][16][17]

General Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area.[16]

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[15]

  • Light Protection: Protect from direct sunlight and other sources of bright light.[18][19] Storing the container in a light-proof secondary container or in a dark cabinet is recommended.

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen).

Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: Can react violently with aromatic amines.

  • Strong Acids: Can form salts and may lead to exothermic reactions.

  • Acid Chlorides and Anhydrides: Can undergo acylation reactions with the amino group.

  • Reducing Agents: The iodo-substituent can be reactive towards certain reducing agents.

The reactivity of halogenated anilines is influenced by the nature of the halogen. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodoanilines more reactive in certain reactions, such as cross-coupling reactions.[1][20] This inherent reactivity should be considered when planning reactions and assessing potential incompatibilities.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical to minimizing harm.

Spill Response

The appropriate response to a spill of this compound depends on the size and location of the spill.[21][22][23][24][25]

For a Minor Spill (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure appropriate PPE is worn, including a respirator if necessary.

  • Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand) to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbent material and the spilled powder into a sealable container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Label the container with the spilled material and dispose of it as hazardous waste.

For a Major Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify emergency personnel.

  • Secure the Area: Prevent unauthorized entry into the spill area.

  • Provide Information: Inform emergency responders about the identity of the spilled material and any associated hazards.

Spill_Response cluster_Minor_Spill Minor Spill (in Fume Hood) cluster_Major_Spill Major Spill (outside Fume Hood) Spill Spill Occurs Alert_Minor Alert Personnel Spill->Alert_Minor Evacuate Evacuate Area Spill->Evacuate PPE_Minor Don PPE Alert_Minor->PPE_Minor Contain_Minor Contain Spill PPE_Minor->Contain_Minor Collect_Minor Collect Waste Contain_Minor->Collect_Minor Decontaminate_Minor Decontaminate Area Collect_Minor->Decontaminate_Minor Dispose_Minor Dispose as Hazardous Waste Decontaminate_Minor->Dispose_Minor Alert_Major Activate Alarm & Notify Emergency Services Evacuate->Alert_Major Secure Secure Area Alert_Major->Secure Inform Inform Responders Secure->Inform

References

An In-Depth Technical Guide to the Chemical Reactivity Profile of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide presents a comprehensive analysis of the chemical reactivity of 2,5-Difluoro-4-iodoaniline, a pivotal building block in contemporary synthetic chemistry, particularly within medicinal chemistry and materials science.[1] This document explores the nuanced reactivity of its distinct functional groups: the aniline moiety, the carbon-iodine bond, and the fluorinated aromatic ring. It aims to provide not just procedural steps but also the fundamental mechanistic rationale for its transformations. This resource is designed to be a practical, field-proven guide for researchers, enabling them to harness the full synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a strategically significant starting material due to the orthogonal reactivity of its three key functional components. The electron-donating amino group serves as a nucleophilic center and activates the aromatic ring, while the iodine atom is an excellent leaving group in various cross-coupling reactions. The fluorine atoms modulate the electronic properties of the aromatic ring, enhancing stability and influencing reactivity.[1] This unique combination of functionalities makes it a valuable precursor for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is crucial for its effective use in synthesis. The data below is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 155906-13-1[][3][4]
Molecular Formula C₆H₄F₂IN[1][]
Molecular Weight 255.00 g/mol [1][5]
Appearance White to light brown solid
Melting Point 77-79°C[6]
Boiling Point 252.8 ± 40.0°C at 760 mmHg[]
Solubility Soluble in many organic solvents

Table 2: Spectroscopic Data Interpretation

TechniqueExpected Key Features
¹H NMR Signals in the aromatic region corresponding to the protons on the benzene ring, and a signal for the amine protons.
¹³C NMR Resonances for the six aromatic carbons, with characteristic splitting patterns due to coupling with the fluorine atoms.
Mass Spectrometry A molecular ion peak (M+) at m/z 255, with a characteristic isotopic pattern for iodine.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-F stretching, and C-I stretching.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the direct iodination of 2,5-difluoroaniline.

Electrophilic Iodination of 2,5-Difluoroaniline

The electron-donating amino group activates the aromatic ring, directing the incoming electrophilic iodine to the para position.

Caption: Synthesis of this compound via electrophilic iodination.

Detailed Protocol:

  • Reaction Setup: Dissolve 2,5-difluoroaniline in a suitable solvent such as acetic acid.

  • Reagent Addition: Add an iodinating agent, such as iodine monochloride, to the solution.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality: The choice of a mild iodinating agent and appropriate solvent is critical to achieve high selectivity and yield in this electrophilic aromatic substitution reaction.

Chemical Reactivity Profile

Reactions at the Amino Group

The primary amino group is a versatile handle for various chemical transformations.

  • Acylation: The aniline can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to protect the amino group or to introduce new functionalities.

  • Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium salt is a versatile intermediate that can be substituted with a variety of nucleophiles in the presence of a copper(I) salt catalyst, a transformation known as the Sandmeyer reaction.[8][9][10] This allows for the introduction of halogens (Cl, Br), cyano groups, and other functionalities.[8][9][10]

Sandmeyer Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO2, H+ Products Aryl Halides Aryl Nitriles Diazonium->Products CuX (X=Cl, Br, CN)

Caption: The Sandmeyer reaction pathway for functional group interconversion.

Reactions at the Carbon-Iodine Bond

The carbon-iodine bond is the most reactive site for transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent (boronic acid or ester) in the presence of a base.[11][12][13][14][15] This reaction is widely used in the synthesis of biaryls and other complex organic molecules.[12][13][14][15]

Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a reaction vessel, combine this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl iodide with a primary or secondary amine.[16][17][18][19] This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[16][17]

Authoritative Insight: The success of both Suzuki-Miyaura and Buchwald-Hartwig reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields and selectivity.

Couplings ArylIodide This compound Suzuki Suzuki Coupling ArylIodide->Suzuki Buchwald Buchwald-Hartwig Amination ArylIodide->Buchwald CC_Product C-C Bond Formation Suzuki->CC_Product [Pd], Base, R-B(OH)2 CN_Product C-N Bond Formation Buchwald->CN_Product [Pd], Base, R2NH

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas:

  • Medicinal Chemistry: It is used as a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and imaging agents.[1][20] The fluorine atoms can improve metabolic stability and binding affinity, while the aniline and iodo functionalities provide handles for further chemical modifications.

  • Materials Science: The halogenated aromatic ring of this compound can enhance the stability and electronic properties of organic materials, making it useful in the synthesis of specialty chemicals and advanced materials.[1]

Conclusion

This compound is a highly versatile and synthetically useful molecule. Its orthogonal reactivity allows for selective transformations at the amino group, the carbon-iodine bond, and the aromatic ring. A thorough understanding of its chemical reactivity profile, as outlined in this guide, is essential for researchers aiming to utilize this building block in the design and synthesis of novel pharmaceuticals and functional materials.

References

A Technical Guide to the Reactive Landscape of 2,5-Difluoro-4-iodoaniline: Nucleophilic and Electrophilic Characteristics for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,5-Difluoro-4-iodoaniline is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and advanced materials sectors.[1] Its unique substitution pattern—featuring an electron-donating amino group, two strongly electron-withdrawing fluorine atoms, and a versatile iodine atom—creates a nuanced reactive landscape. This guide provides an in-depth analysis of the molecule's electronic structure to delineate its primary nucleophilic and electrophilic sites. We will explore the theoretical underpinnings of its reactivity, supported by computational insights and validated through field-proven experimental protocols for selectively targeting these sites in synthetic applications.

Analysis of the Electronic Architecture and Site Reactivity

The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance (mesomeric) effects of its substituents. In this compound, these effects create distinct regions of high and low electron density, defining its behavior as both a nucleophile and an electrophile.

Nucleophilic Character

The nucleophilicity of this compound originates from two primary sources: the lone pair of electrons on the amino nitrogen and the π-electron system of the aromatic ring.

  • The Amino Group (-NH₂): The nitrogen atom is the most prominent nucleophilic center.[2] Its available lone pair readily attacks electron-deficient species. The amino group is a powerful activating group, donating electron density to the aromatic ring via the resonance effect (+M).[3][4] However, the potent electron-withdrawing inductive effects (-I) of the two ortho- and meta-fluorine substituents diminish the electron density on the nitrogen, rendering it less basic and less nucleophilic than unsubstituted aniline.[5]

  • The Aromatic Ring: The resonance donation from the -NH₂ group increases the electron density of the π-system, making the ring itself nucleophilic and highly susceptible to Electrophilic Aromatic Substitution (EAS).[6] Resonance theory predicts that this electron density accumulates at the positions ortho and para to the amino group.[7] In this molecule, the para position (C4) is occupied by iodine. The two ortho positions are C3 and C6. The C6 position is sterically unencumbered and activated, making it the most probable site for EAS reactions.

Caption: Primary reactive sites of this compound.

Electrophilic Character

The molecule's electrophilic nature is primarily concentrated at the carbon atom attached to the iodine, a consequence of the C-I bond's unique properties.

  • The Carbon-Iodine Bond (C4): The C4 position is the principal electrophilic site amenable to synthetic transformation. While halogens are electronegative, the C-I bond is the most polarizable and weakest among carbon-halogen bonds. The iodine atom is an excellent leaving group, making this site highly susceptible to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[8] This reactivity is the cornerstone of the molecule's utility, allowing for the facile construction of carbon-carbon and carbon-heteroatom bonds at a specific vector.

  • Ring Carbons Attached to Fluorine (C2, C5): The carbons at positions 2 and 5 are electron-deficient due to the high electronegativity of the attached fluorine atoms. While they are technically electrophilic, they are generally not reactive towards nucleophilic aromatic substitution (SNAᵣ) without the presence of an exceptionally strong electron-withdrawing group ortho or para to the leaving group, which is not the case here.

Computational Perspective: Mulliken Population Analysis

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule.[9] While the absolute values are highly dependent on the basis set used in the calculation, the relative charges provide valuable confirmation of the electronic effects discussed above.[10]

Table 1: Predicted Reactive Sites and Rationale

Site Type Rationale
Amino Nitrogen (N) Nucleophilic High electron density from the lone pair; primary site for acylation/alkylation.
Ring Position C6 Nucleophilic Increased electron density due to +M effect of -NH₂; susceptible to EAS.
Ring Position C4 Electrophilic Attached to iodine, an excellent leaving group; primary site for cross-coupling.

| Ring Positions C2, C5 | Electrophilic | Attached to highly electronegative fluorine atoms, creating electron-deficient centers. |

Table 2: Illustrative Mulliken Atomic Charges and Implications

Atom/Position Predicted Relative Charge Implication for Reactivity
N Highly Negative Confirms strong nucleophilic character.
C6 Negative Confirms activation towards electrophilic attack.
C4 Slightly Positive Susceptible to reaction with organometallic nucleophiles.

| C2, C5 | Positive | Confirms electron withdrawal by fluorine atoms. |

Experimental Protocols for Site-Selective Reactions

The following protocols describe validated methodologies for selectively targeting the key nucleophilic and electrophilic centers of this compound.

Probing the Nucleophilic Amino Group: N-Acetylation

N-acetylation is a common strategy to protect the amino group, reduce its activating influence during subsequent reactions, and introduce amide functionalities.

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture.

  • Non-nucleophilic Base: The base is crucial for scavenging the HCl byproduct generated during the reaction, driving the equilibrium towards product formation without competing with the aniline as a nucleophile.[4]

  • Dropwise Addition at 0 °C: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes potential side reactions.

Probing the Electrophilic C-I Bond: Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a robust and versatile method for forming C-C bonds, leveraging the electrophilicity of the C4 position.

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically Na₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio) or 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: The Pd(0) catalyst is essential for the catalytic cycle, which begins with the oxidative addition of the catalyst into the highly reactive C-I bond.[11]

  • Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.

  • Degassed Solvents: Oxygen can oxidize and deactivate the Pd(0) catalyst, so removing dissolved oxygen is critical for efficient catalysis.

start Start: Suzuki Coupling Workflow reagents 1. Combine Reactants - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) start->reagents solvent 2. Add Degassed Solvents (e.g., Toluene/H₂O) reagents->solvent reaction 3. Heat Under Inert Atmosphere (80-100 °C, 6-12h) solvent->reaction workup 4. Aqueous Workup (EtOAc/H₂O Extraction) reaction->workup purify 5. Purify Product (Column Chromatography) workup->purify product Final Product: Coupled Biaryl purify->product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents a well-defined and synthetically valuable set of reactive sites. The molecule's nucleophilic character is centered on the amino group and the activated C6 position of the aromatic ring, allowing for functionalization via N-alkylation/acylation and electrophilic aromatic substitution. Concurrently, its most significant electrophilic site is the carbon atom of the C-I bond, which serves as a versatile handle for sophisticated molecular construction via palladium-catalyzed cross-coupling reactions. A thorough understanding of this dual reactivity, guided by the principles of electronic effects, empowers researchers and drug development professionals to strategically and efficiently utilize this key intermediate in the synthesis of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biarylanilines

In the landscape of modern drug discovery and materials science, the synthesis of functionalized biaryl scaffolds remains a cornerstone of molecular design. Among these, fluorinated biarylanilines are of paramount importance. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The aniline moiety, in turn, provides a versatile handle for further chemical elaboration. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of such carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2,5-Difluoro-4-iodoaniline with a variety of arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, present a detailed and optimized experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of complex molecular architectures.

Mechanistic Considerations: Navigating the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species. This is often the rate-determining step of the reaction.[4] The strength of the carbon-halogen bond plays a critical role, with the C-I bond being significantly weaker than C-Br or C-Cl bonds, thus facilitating a more facile oxidative addition.[2]

  • Transmetalation: Following oxidative addition, the organoboron species (arylboronic acid) undergoes transmetalation with the palladium(II) complex. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The choice of base is therefore critical to the success of the reaction.

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired C-C bond of the biaryl product and regenerates the active palladium(0) catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound≥98% PurityCommercial Source
Arylboronic Acid≥97% PurityCommercial Source
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercial Source
XPhosLigand GradeCommercial Source
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Deionized WaterHigh PurityIn-house
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
Brine (Saturated NaCl solution)-In-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Celite®-Commercial Source
Silica Gel60 Å, 230-400 meshCommercial Source
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Reaction Setup and Procedure

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - K3PO4 - Pd(OAc)2 / XPhos start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane & Water) inert->solvent heat Heat Reaction Mixture (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine monitor->workup purify Purification: - Dry over MgSO4 - Filter & Concentrate - Flash Chromatography workup->purify product Isolated Biaryl Product purify->product

Caption: A step-by-step workflow for a typical Suzuki coupling experiment.

  • Reaction Assembly: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the arylboronic acid.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture through a pad of Celite® to remove the drying agent and any palladium black. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biarylaniline product.

Key Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling of this compound is contingent on the careful selection of several key parameters.

ParameterRecommended Conditions and Rationale
Palladium Source Pd(OAc)₂ is a common and cost-effective palladium precursor. It is reduced in situ to the active Pd(0) species. Other common precursors include Pd₂(dba)₃ and Pd(PPh₃)₄.[2]
Ligand Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps, particularly with electron-deficient anilines.[2] XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is an excellent choice for this transformation. Other effective ligands include SPhos and RuPhos.[3]
Base The choice of base is critical for activating the boronic acid.[5] Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective and well-tolerated by many functional groups.[6] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The use of an aqueous solution of the base can often accelerate the reaction.[7]
Solvent A mixture of an ethereal solvent like 1,4-dioxane or tetrahydrofuran (THF) with water is commonly employed.[7] The organic solvent solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The solvents should be thoroughly degassed to prevent oxidation of the palladium catalyst.
Temperature The reaction temperature typically ranges from 80 to 110 °C. The C-I bond of the starting material is relatively labile, allowing for milder conditions compared to the corresponding bromide or chloride.[2] However, some less reactive arylboronic acids may require higher temperatures to achieve a reasonable reaction rate.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst (oxidation) - Insufficiently active base - Low reaction temperature- Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere. - Screen different bases (e.g., Cs₂CO₃). - Increase the reaction temperature in increments of 10 °C.
Formation of Homocoupled Product - Reaction of two molecules of the arylboronic acid.- This can be promoted by the presence of oxygen. Ensure rigorous exclusion of air. - Lowering the reaction temperature may also mitigate this side reaction.
Protodeboronation of Boronic Acid - The boronic acid is unstable under the reaction conditions, leading to the formation of the corresponding arene. This is a known issue with some electron-deficient or sterically hindered boronic acids.[6]- Use a milder base or a shorter reaction time. - Employ a more active catalyst system to accelerate the desired coupling reaction, outcompeting the protodeboronation pathway. - Consider using the corresponding boronic ester (e.g., pinacol ester), which can be more stable.
Difficulty in Purification - Contamination with palladium residues or ligand byproducts.- Filter the crude reaction mixture through a short plug of silica gel or Celite® before concentration. - Employing a scavenger resin specific for palladium can be effective. - Careful column chromatography with an optimized eluent system is often necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated biarylaniline building blocks. By understanding the underlying mechanism and carefully controlling the key reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocol and insights provided in this application note serve as a robust starting point for the successful implementation of this important transformation in a variety of research and development settings.

References

Buchwald-Hartwig amination of 2,5-Difluoro-4-iodoaniline with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: High-Efficiency Synthesis of N-Aryl-2,5-difluoro-4-iodoanilines via Buchwald-Hartwig Amination with Primary Amines

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized drug discovery and development by enabling the construction of arylamines, a motif ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] Traditional methods for synthesizing aromatic C-N bonds often suffer from limited substrate scope, harsh reaction conditions, and poor functional group tolerance.[1] The Buchwald-Hartwig reaction overcomes many of these limitations, offering a broadly applicable and efficient synthetic route.[1][5]

This guide focuses on a particularly relevant class of substrates: polyfunctionalized haloanilines, specifically the coupling of 2,5-Difluoro-4-iodoaniline with various primary amines. The incorporation of fluorine atoms into pharmaceutical candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[6][7] Therefore, protocols that facilitate the reliable functionalization of fluorinated building blocks are of high value to the scientific community. This document provides a detailed examination of the reaction principles, a step-by-step experimental protocol, and practical insights for researchers in the field.

Mechanistic Rationale: A Scientist's Guide to Reaction Components

A successful Buchwald-Hartwig amination is a finely tuned interplay of the aryl halide, amine, catalyst, ligand, base, and solvent. Understanding the specific role of each component is critical for optimizing the reaction and troubleshooting potential issues. The generally accepted catalytic cycle proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8][9][10]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [L-Pd(II)(Ar)(H₂NR')]+X⁻ Amine Complex oa_complex->amine_complex Amine Coordination (R'-NH₂) amido_complex L-Pd(II)(Ar)(HNR') Amido Complex amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product Product (Ar-NHR') amido_complex->product

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

The Substrates: this compound and Primary Amines
  • Aryl Halide: this compound serves as the electrophilic partner. Aryl iodides are highly reactive in the oxidative addition step, which is often the rate-limiting part of the cycle.[10] However, the iodide anion generated during the reaction can sometimes form unreactive palladium dimer complexes, an inhibitory effect that can be mitigated by the choice of solvent.[8][9] A non-polar aromatic solvent like toluene is often favored as it minimizes the solubility of iodide salts, keeping the catalyst in the active cycle.[8][10] The electron-withdrawing fluorine atoms on the aniline ring further activate the C-I bond towards oxidative addition.

  • Nucleophile (Primary Amines): While versatile, primary amines present a unique challenge: the potential for a second arylation to form a diarylamine. The development of sterically hindered, bulky phosphine ligands has been a major breakthrough, as they create a crowded environment around the palladium center that favors the coupling of a single amine molecule and subsequent reductive elimination over a second oxidative addition/amination sequence.[1][5] Ligands like BrettPhos have been specifically designed for the selective monoarylation of primary amines.[5][8]

The Catalyst System: Palladium, Ligand, and Base
  • Palladium Source: The active catalyst is a Pd(0) species.[11] While Pd(0) sources like Pd₂(dba)₃ can be used, it is often more convenient and reproducible to use air-stable Pd(II) precatalysts such as Pd(OAc)₂. These are reduced in situ to Pd(0) by the amine or phosphine ligand.[8][9] Modern, well-defined precatalysts that rapidly generate the active LPd(0) species upon exposure to a base are highly recommended for their efficiency and reliability.[9]

  • Ligand Selection: The choice of ligand is arguably the most critical parameter for a successful reaction. For coupling primary amines with electron-deficient aryl halides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are the state-of-the-art.[1][5]

    • Expertise: These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps. Their steric bulk prevents the formation of inactive catalyst dimers and promotes the monoarylation of primary amines.[1][5]

  • The Role of the Base: A base is required in stoichiometric amounts to deprotonate the amine upon coordination to the palladium center, forming the crucial palladium-amido complex that precedes reductive elimination.[2][12][13][14]

    • Causality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[9] The pKa of the base must be sufficient to deprotonate the coordinated amine. For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require screening different catalyst systems or reaction conditions to achieve good yields.[9]

Solvent Choice

The solvent plays a crucial role in solubilizing the reagents, stabilizing catalytic intermediates, and influencing reaction rates.[15][16][17][18] Aprotic solvents are standard.

  • Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig aminations.[8] As mentioned, toluene is particularly effective for reactions involving aryl iodides.[8][10]

  • Ethereal Solvents (THF, DME): These are also widely used and can be effective.

  • Solvents to Avoid: Chlorinated solvents and strongly coordinating solvents like pyridine or acetonitrile should be avoided as they can bind to the palladium center and inhibit catalysis.[9]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a representative primary aliphatic amine. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques, as the catalyst system is sensitive to oxygen.

G cluster_0 Preparation (Inert Atmosphere) cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add Aryl Halide, Pd Precatalyst, & Ligand to oven-dried flask B 2. Add Base A->B C 3. Add Solvent B->C D 4. Add Primary Amine (liquid or solution) C->D E 5. Heat to Reaction Temperature (e.g., 80-110 °C) D->E F 6. Monitor by TLC/LC-MS until completion E->F G 7. Cool to RT & Quench (e.g., with water or sat. NH₄Cl) H 8. Extract with Organic Solvent (e.g., EtOAc) G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify by Column Chromatography I->J

Figure 2: Standard experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:

  • This compound

  • Primary amine (e.g., n-hexylamine)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc), Hexanes

  • Deionized Water, Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Equipment:

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Condenser

  • Schlenk line or glovebox

  • Heating mantle with temperature controller and oil bath

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv, 1-2 mol%), and sodium tert-butoxide (1.4 equiv).

    • Evacuate and backfill the flask with inert gas (e.g., Argon) three times.

  • Addition of Solvent and Amine:

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

    • Add the primary amine (1.1-1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

    • Attach a condenser to the flask.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Data Summary & Reaction Scope

The conditions described are robust for a variety of primary amines. The following table provides representative parameters for optimization.

Parameter Typical Range/Choice Rationale & Justification
Aryl Halide This compoundHighly reactive electrophile due to the C-I bond.[10]
Primary Amine 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the limiting aryl halide.
Pd Precatalyst XPhos/BrettPhos Palladacycles (1-2 mol%)State-of-the-art for coupling primary amines; provides high activity and selectivity.[1][5]
Base NaOtBu (1.4 - 2.0 equiv)Strong, non-nucleophilic base ensures efficient deprotonation of the amine complex.[9][14]
Solvent Toluene or 1,4-Dioxane (0.1 M)Anhydrous, aprotic solvents are standard. Toluene is preferred for aryl iodides.[8][10][15]
Temperature 80 - 110 °CSufficient thermal energy to overcome activation barriers, particularly for oxidative addition.
Time 4 - 24 hoursReaction time is substrate-dependent and should be determined by monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong or soluble base.3. Poor quality solvent or reagents (water present).1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base (e.g., LHMDS) or screen other bases (K₃PO₄, Cs₂CO₃).3. Use freshly distilled/anhydrous solvent and pure reagents.
Formation of Hydrodehalogenation Side Product (Ar-H) Beta-hydride elimination from the amido complex is competing with reductive elimination.[1]1. Use a bulkier ligand (e.g., BrettPhos) which can accelerate reductive elimination.2. Lowering the reaction temperature may disfavor this pathway.
Formation of Diarylation Product The product (a secondary amine) is reacting with another molecule of the aryl halide.1. Use a ligand designed for monoarylation (e.g., BrettPhos).[5][8]2. Use a smaller excess of the primary amine (e.g., 1.05-1.1 equiv).
Dark Black/Precipitated Catalyst Catalyst decomposition ("Palladium black").1. Ensure the reaction is strictly anaerobic.2. Screen different ligands or lower the reaction temperature.

References

Application Notes & Protocols: Sonogashira Coupling of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Sonogashira cross-coupling reaction with 2,5-Difluoro-4-iodoaniline. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[1][2][3] The target substrate, this compound, is an important building block in medicinal chemistry and materials science. Its electronic properties—an electron-deficient aromatic ring due to the fluorine substituents and the presence of a coordinating aniline group—necessitate carefully optimized reaction conditions. This guide offers an in-depth analysis of the reaction mechanism, a detailed examination of critical parameters, two robust experimental protocols (copper-cocatalyzed and copper-free), and a troubleshooting guide to empower researchers in achieving high-yield, reproducible outcomes.

Scientific Foundation: The Sonogashira Coupling

The Sonogashira coupling, first reported in 1975, has become an indispensable tool for synthesizing arylalkynes and conjugated enynes.[4] Its power lies in its operational simplicity and tolerance of a wide range of functional groups, often proceeding under mild conditions.[1]

The Catalytic Cycle: A Dual-Metal System

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] This dual-metal system works synergistically to couple the aryl iodide and the terminal alkyne efficiently.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide (this compound). This is often the rate-limiting step and is typically accelerated by the electron-withdrawing nature of the fluorine atoms on the aromatic ring.[4][6]

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst activates the terminal alkyne. In the presence of a base, the alkyne is deprotonated, forming a highly reactive copper acetylide intermediate.[2][4]

  • Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the palladium complex in a step called transmetalation. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst, thus closing the catalytic loop.[4]

Sonogashira_Mechanism Fig. 1: The Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-I pd0->pd_complex Oxidative Addition alkynyl_pd_complex Ar-Pd(II)L₂-C≡CR pd_complex->alkynyl_pd_complex Transmetalation cu_catalyst Cu(I)I pd_complex->cu_catalyst CuI product Ar-C≡CR (Product) alkynyl_pd_complex->product Reductive Elimination cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Deprotonation cu_acetylide->pd_complex base_h Base-H⁺ aryl_halide Ar-I (Substrate) aryl_halide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide product->pd0 Workflow start Start: Assemble Glassware setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Catalyst, Base, Solvent, Alkyne setup->reagents reaction Stir at RT (Monitor by TLC) reagents->reaction workup Aqueous Workup (Quench & Extract) reaction->workup Upon Completion purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for the Heck Reaction of 2,5-Difluoro-4-iodoaniline with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Fluorinated Anilines in Catalysis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] Within this context, the use of functionalized aryl halides, such as 2,5-difluoro-4-iodoaniline, is of particular significance. The presence of fluorine atoms can profoundly influence the biological activity and pharmacokinetic properties of a molecule, making fluorinated anilines valuable building blocks in medicinal chemistry and drug discovery.[3] The aniline moiety itself provides a versatile handle for further functionalization.

This document provides a detailed guide to the Heck reaction of this compound with a variety of alkenes. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement and optimize this important transformation.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this step.[5]

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the aryl-palladium bond. This is a syn-addition process.[4]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step is typically syn-elimination.

  • Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[4]

Heck_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)L₂I oxidative_addition->pd_complex alkene_insertion Alkene Coordination & Migratory Insertion pd_complex->alkene_insertion Alkene inserted_complex R-CH₂-CH(Ar)-Pd(II)L₂I alkene_insertion->inserted_complex beta_elimination β-Hydride Elimination inserted_complex->beta_elimination hydride_complex H-Pd(II)L₂I beta_elimination->hydride_complex Product (Ar-Alkene) Product Substituted Alkene beta_elimination->Product reductive_elimination Reductive Elimination (Base) hydride_complex->reductive_elimination Base reductive_elimination->pd0 H-Base⁺ I⁻ ArI This compound ArI->oxidative_addition Alkene Alkene Alkene->alkene_insertion Base Base Base->reductive_elimination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed protocol for a representative Heck reaction between this compound and a generic alkene. This should be considered a starting point, and optimization may be necessary for specific substrates.

Materials and Equipment
  • Reactants: this compound, alkene of choice.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or a pre-formed palladium complex.

  • Ligand (if using Pd(OAc)₂): Triphenylphosphine (PPh₃), tri-o-tolylphosphine (P(o-tol)₃), or other suitable phosphine ligands.

  • Base: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc).

  • Solvent: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP).

  • Inert Gas: Nitrogen or Argon.

  • Standard Glassware: Schlenk flask or round-bottom flask with condenser, magnetic stirrer, heating mantle.

  • Purification: Silica gel for column chromatography, appropriate solvents for elution.

Reaction Setup and Procedure

Heck_Workflow start Start setup Assemble and dry glassware under inert atmosphere. start->setup reagents Add this compound, base, and solvent. setup->reagents degas Degas the mixture (e.g., freeze-pump-thaw). reagents->degas catalyst Add palladium catalyst and ligand (if applicable). degas->catalyst alkene Add the alkene. catalyst->alkene heat Heat the reaction mixture to the desired temperature. alkene->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup Reaction complete purify Purify the product by column chromatography. workup->purify characterize Characterize the product (NMR, MS, etc.). purify->characterize end End characterize->end

Caption: A typical workflow for a Heck reaction experiment.

Step-by-Step Protocol:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the chosen base (1.5-2.0 equiv), and the solvent (e.g., DMF, 0.2-0.5 M).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes. For more sensitive reactions, a freeze-pump-thaw cycle is recommended to thoroughly remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, the phosphine ligand (2-10 mol%).

  • Alkene Addition: Add the alkene (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-140 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Heck reaction of substituted aryl iodides with various alkenes, providing a starting point for optimization with this compound.

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-IodoanilineStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10085-95
4-IodoanilineMethyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMA120>90
1-Iodo-4-nitrobenzeneStyrenePd/C (0.1)NoneNaOAcDMA140>99[6]
IodobenzeneStyrenePdCl₂NoneKOAcMeOH120High[1]
Aryl IodidesAcrylatesPd₂(dba)₃/P(t-Bu)₃P(t-Bu)₃Cy₂NMe--High[7]

Note: This table is a compilation of data from various sources for analogous reactions and should be used as a guideline. Actual yields for this compound may vary.

Expertise & Experience: Rationale Behind Experimental Choices

As a Senior Application Scientist, it is my experience that a successful Heck reaction hinges on the careful selection of several key parameters.

  • Catalyst and Ligand Selection:

    • For simple, unhindered substrates, a standard catalyst system like Pd(OAc)₂ with PPh₃ is often sufficient.

    • The electron-withdrawing nature of the fluorine atoms in this compound may slightly deactivate the aromatic ring towards oxidative addition. Using a more electron-rich and bulky phosphine ligand, such as tri-o-tolylphosphine or a biarylphosphine, can often accelerate this step and improve overall catalytic activity.[7]

    • Palladium on carbon (Pd/C) can be an effective and recyclable heterogeneous catalyst, particularly for industrial applications.[6][8]

  • Choice of Base:

    • The base plays a crucial role in regenerating the Pd(0) catalyst.[4]

    • Organic bases like triethylamine are commonly used and are effective in many cases.

    • Inorganic bases such as potassium carbonate or sodium acetate are often preferred for their lower cost and ease of removal during workup.[9] The choice of base can significantly impact the reaction rate and yield, and screening a few options is recommended.[9][10][11]

  • Solvent Considerations:

    • Polar aprotic solvents like DMF, DMA, and NMP are excellent choices for the Heck reaction as they can dissolve the reactants and the palladium catalyst system.[9][10]

    • The choice of solvent can influence the reaction temperature and the solubility of the base. For instance, some inorganic bases have limited solubility in certain organic solvents.[9]

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of your results, the following validation steps are recommended:

  • Reaction Monitoring: Do not rely on a fixed reaction time. Actively monitor the consumption of the starting material (this compound) using TLC or GC-MS. This will prevent the formation of byproducts due to prolonged heating.

  • Product Characterization: Unambiguously confirm the structure of your product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). For stilbene-like products, the coupling constant of the vinylic protons in the ¹H NMR spectrum can confirm the stereochemistry (typically trans).

  • Control Experiments: In case of unexpected results, consider running control experiments. For example, a reaction without the palladium catalyst should not yield any product. A reaction without the base will likely stall after the initial catalytic turnover.

References

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel kinase inhibitors utilizing 2,5-Difluoro-4-iodoaniline as a versatile starting material. Kinase inhibitors represent one of the most significant classes of modern therapeutics, particularly in oncology.[1][2] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability and binding affinity. This guide details robust, field-proven protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, followed by functionalization of the aniline moiety. We emphasize the rationale behind procedural choices, provide detailed step-by-step methodologies, and include workflows for structural validation, thereby offering a complete framework for the discovery of next-generation kinase inhibitors.

Introduction: Strategic Rationale

The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] A significant portion of FDA-approved small molecule kinase inhibitors feature a substituted aniline or related nitrogen-containing heterocyclic core, which often serves to anchor the molecule in the ATP-binding site of the target kinase.[5][6]

However, the aniline motif is a well-known "structural alert" in medicinal chemistry. It is susceptible to cytochrome P450-mediated oxidation, which can form reactive metabolites leading to idiosyncratic adverse drug reactions.[7][8][9] A proven strategy to mitigate this metabolic liability is the introduction of electron-withdrawing groups, such as fluorine, onto the aniline ring.

This compound is an exemplary starting material for several reasons:

  • Mitigated Metabolic Risk: The two fluorine atoms decrease the electron density of the aromatic ring, reducing its susceptibility to oxidative metabolism.[7][10]

  • Enhanced Binding Affinity: Fluorine can engage in favorable hydrogen bonds and other non-covalent interactions within a protein's active site, potentially increasing binding affinity and selectivity.

  • Synthetic Versatility: The molecule possesses three distinct, orthogonally reactive sites:

    • The iodo group is an excellent handle for palladium-catalyzed cross-coupling reactions to build the core scaffold.[11]

    • The amino group allows for subsequent derivatization to introduce key pharmacophoric features.

    • The fluoro groups provide the aforementioned pharmacological benefits.

This guide will focus on leveraging these features to construct diverse libraries of potential kinase inhibitors.

Overall Synthetic Workflow

The general strategy involves a two-stage approach. First, a palladium-catalyzed cross-coupling reaction is employed at the C4-iodo position to construct a biaryl or aryl-heteroaryl core. Second, the C1-amino group is functionalized, typically via acylation, to complete the synthesis of the target inhibitor.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Pharmacophore Installation SM This compound CC Palladium-Catalyzed Cross-Coupling SM->CC Suzuki or Buchwald-Hartwig Int Intermediate: 4-Aryl/Heteroaryl-2,5-difluoroaniline CC->Int Deriv Amine Derivatization Int->Deriv Acylation, Alkylation, etc. Prod Final Kinase Inhibitor Deriv->Prod

Diagram 1: General two-stage synthetic workflow.

Experimental Protocols: Core Synthesis

The following protocols are designed to be robust and adaptable. Researchers should consider that optimization of catalysts, ligands, bases, and solvents may be necessary for specific, challenging substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Objective: To synthesize 4-aryl-2,5-difluoroaniline intermediates. This reaction is highly reliable for creating carbon-carbon bonds with excellent functional group tolerance.[12][13]

Causality & Rationale: The Suzuki reaction is chosen for its mild conditions, the commercial availability of a vast array of boronic acids and esters, and the generally non-toxic nature of its boron-containing byproducts.[14] For coupling with an electron-rich aniline, a catalyst system known for its high activity, such as one employing a biarylphosphine ligand (e.g., RuPhos, XPhos), is often beneficial.[15]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • RuPhos or SPhos ligand (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask via syringe.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water) to the flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aniline is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2,5-difluoroaniline intermediate.

Data Presentation: Representative Suzuki Couplings

Coupling Partner (Arylboronic Acid)ProductCatalyst / LigandBaseTemp (°C)Time (h)Typical Yield (%)
4-Methoxyphenylboronic acid2',5'-Difluoro-4-methoxy-1,1'-biphenyl-4-aminePd(OAc)₂ / RuPhosK₃PO₄1001885
4-(Trifluoromethyl)phenylboronic acid2',5'-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-aminePd(PPh₃)₄Na₂CO₃801289
Pyridine-3-boronic acid3-(4-Amino-2,5-difluorophenyl)pyridinePd₂(dba)₃ / XPhosK₃PO₄1101678

Yields are representative and based on literature for similar substrates.[15]

G pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(I)L₂ pd0->pd_complex1 + Ar-I center pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 tm_label Transmetalation pd_complex2->pd0 re_label Reductive Elimination product Ar-Ar' product->pd_complex2 boronic Ar'B(OH)₂ borate [Ar'B(OH)₃]⁻ boronic->borate base Base (e.g., K₃PO₄) borate->pd_complex1 oa_label Oxidative Addition

Diagram 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

Objective: To synthesize 4-(heteroarylamino)-2,5-difluoroaniline intermediates. This is a powerful alternative for constructing scaffolds where a nitrogen linkage is desired at the core.[16]

Causality & Rationale: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds.[17][18] The choice of ligand is critical and depends on the nature of the amine coupling partner. Sterically hindered biarylphosphine ligands (e.g., X-Phos, BrettPhos) are generally effective for a wide range of amines, including primary amines and heterocycles.[18][19] A strong, non-nucleophilic base like sodium or potassium tert-butoxide is typically required to deprotonate the amine.

Materials:

  • This compound (1.0 equiv)

  • Amine or N-H containing heterocycle (1.1-1.3 equiv)

  • Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)

  • X-Phos or BippyPhos ligand (2-6 mol%)[20]

  • Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu) (1.3-1.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Setup: In a glovebox, add the palladium source, ligand, and base to an oven-dried Schlenk flask with a stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive flow of inert gas, add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the flask and heat in a preheated oil bath at 90-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via LC-MS. The reaction is typically complete within 2-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

Experimental Protocols: Pharmacophore Installation

Protocol 3: Acylation of the Aniline Moiety

Objective: To install a functional group on the aniline nitrogen, which often serves to interact with the hinge region of the kinase ATP-binding site or to act as a covalent warhead.

Causality & Rationale: Acylation is a straightforward and high-yielding transformation. For covalent inhibitors targeting a cysteine residue, acryloyl chloride is a common choice. For reversible inhibitors, coupling with various carboxylic acids using standard peptide coupling reagents like HATU provides access to a diverse library of amides.

Materials (for Acrylamide Synthesis):

  • 4-Substituted-2,5-difluoroaniline intermediate (1.0 equiv)

  • Acryloyl chloride (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or Pyridine (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Step-by-Step Procedure:

  • Setup: Dissolve the aniline intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add the base (e.g., DIPEA) dropwise.

  • Acylation: Add acryloyl chloride dropwise to the cold solution. A precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS until completion.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough for initial screening. If necessary, purify by recrystallization or flash chromatography.

Structural Validation and Analysis

Trustworthiness through Validation: Every synthesized compound must be rigorously characterized to confirm its identity and purity. This is non-negotiable for generating reliable biological data.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the chemical structure. The presence of characteristic fluorine-hydrogen and fluorine-carbon coupling constants provides definitive proof of the scaffold's integrity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (exact mass) of the final compound. LC-MS is used throughout the synthesis for reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by analytical HPLC, typically aiming for >95% purity for compounds intended for biological screening.

Application Context: Targeting Kinase ATP-Binding Sites

The synthesized molecules are designed to function as Type I or Type II kinase inhibitors, competing with ATP for binding. The core scaffold built from this compound occupies the adenine region, while the functional group installed via acylation typically forms hydrogen bonds with the "hinge" residues that connect the N- and C-lobes of the kinase.

G cluster_0 Kinase ATP-Binding Site cluster_1 Synthesized Inhibitor hinge Hinge Region (Backbone H-bonds) adenine Adenine Pocket (Hydrophobic) solvent Solvent-Exposed Region inhibitor_core Biaryl Core (from Suzuki) inhibitor_core->adenine van der Waals inhibitor_hinge Amide Group (from Acylation) inhibitor_hinge->hinge H-Bonding inhibitor_solvent R-group on Biaryl inhibitor_solvent->solvent Tailors Selectivity & Solubility

Diagram 3: Hypothetical binding mode of a synthesized inhibitor.

References

Application Notes and Protocols: 2,5-Difluoro-4-iodoaniline as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Multi-Functionalized Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, has ascended to a position of prominence due to its unique ability to modulate a molecule's metabolic stability, binding affinity, and physicochemical properties such as lipophilicity and pKa.[1][2] The introduction of fluorine can lead to enhanced pharmacokinetic profiles and improved target selectivity.[3][4] Concurrently, the carbon-iodine bond serves as a versatile synthetic handle, primarily due to its high reactivity in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.[5]

This application note focuses on 2,5-Difluoro-4-iodoaniline , a trifunctional building block that synergistically combines the benefits of fluorine substitution with the synthetic utility of an iodo group and an aniline moiety. The strategic arrangement of these functionalities—two electron-withdrawing fluorine atoms ortho and meta to a reactive iodine, and an amino group for further derivatization—makes this reagent a highly valuable intermediate in the synthesis of complex pharmaceuticals, particularly in the realm of kinase inhibitors.[6] We will explore its physicochemical properties, delve into its application in key synthetic transformations, and provide detailed, field-proven protocols for its use.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is critical for its effective implementation in a synthetic workflow. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 155906-13-1[7][8]
Molecular Formula C₆H₄F₂IN[7]
Molecular Weight 255.00 g/mol [7]
Appearance White to light brown solid[6]
Melting Point 77-79 °C[9] (for 2,6-difluoro-4-iodoaniline)
Boiling Point ~223 °C[9] (for 2,6-difluoro-4-iodoaniline)
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF)General Knowledge

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available from various suppliers and databases.[10] Researchers should always verify the identity and purity of the starting material by acquiring their own analytical data.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through its participation in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C4 position under conditions that typically leave C-F and C-N bonds intact.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[11] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors. The electron-withdrawing nature of the two fluorine atoms can enhance the reactivity of the C-I bond towards oxidative addition to the palladium(0) catalyst.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Iodide This compound Reaction Heating (65-100 °C) Aryl_Iodide->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃, Na₃PO₄) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Coupled Product (4-Aryl-2,5-difluoroaniline) Reaction->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Final Product Workup->Final_Product

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Protocol: Suzuki-Miyaura Coupling with a Pyridine Boronic Acid Derivative

This protocol is adapted from methodologies used in the synthesis of heteroaryl pyridines.[12][13][14][15][16]

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired pyridine boronic acid or pinacol ester (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or Na₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the resulting slurry by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, providing a powerful route to arylalkynes.[17] This transformation is crucial for introducing rigid linkers or pharmacophores that can probe deep into the binding pockets of target proteins. The reaction is typically co-catalyzed by palladium and copper(I) salts.[18]

Protocol: Copper-Free Sonogashira Coupling

This protocol is based on modern copper-free conditions which can simplify purification.[19]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a suitable base such as 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition: Add an air-stable, monoligated palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2-5 mol%).

  • Solvent: Add an anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Reaction: Stir the reaction mixture at room temperature under an argon atmosphere. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds between aryl halides and a vast array of amines.[4][5] This reaction is essential for building the aniline and related nitrogen-containing moieties that are prevalent in pharmaceuticals.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System Aryl_Iodide Functionalized Aryl Iodide (from this compound) Reaction Heating (80-110 °C) Aryl_Iodide->Reaction Amine Primary/Secondary Amine (e.g., Piperidine) Amine->Reaction Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Precatalyst->Reaction Ligand Bulky Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product Coupled Aryl Amine Reaction->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Final Product Workup->Final_Product

Caption: Workflow for a Buchwald-Hartwig Amination Reaction.

Protocol: Buchwald-Hartwig Amination with Piperidine

This protocol is a general procedure adaptable from established methods for the amination of aryl halides.[20][21][22]

  • Reagent Preparation: To a flame-dried Schlenk tube under argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Substrate Addition: Add this compound (1.0 equiv.) and piperidine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's completion via LC-MS.

  • Workup: Cool the reaction mixture to room temperature, dilute with ether or ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the desired N-aryl piperidine derivative.

Case Study: Synthesis of Trametinib (Mekinist®)

A prominent example showcasing the utility of this compound is in the synthesis of Trametinib , a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[1][2] Trametinib is approved for the treatment of various cancers, including BRAF-mutant melanoma.[2] The 2-fluoro-4-iodophenylamino moiety is a critical component of the final drug, and its synthesis relies on this compound (or its close isomer, 2-fluoro-4-iodoaniline) as a key starting material.

The synthesis involves the coupling of an aniline derivative with a complex heterocyclic core. While multiple synthetic routes exist, a key step often involves the reaction of a urea derived from the aniline with a pyridotrione derivative.[23][24]

Trametinib_Synthesis Aniline 2-Fluoro-4-iodoaniline Urea_Formation Urea Formation (e.g., with isocyanate) Aniline->Urea_Formation Urea_Intermediate N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea Urea_Formation->Urea_Intermediate Cyclization Cyclization (Base, Heat) Urea_Intermediate->Cyclization Pyridotrione Pyridotrione Derivative Pyridotrione->Cyclization Core_Intermediate Trametinib Core Intermediate Cyclization->Core_Intermediate Final_Coupling Final Coupling/ Functionalization Core_Intermediate->Final_Coupling Trametinib Trametinib Final_Coupling->Trametinib

Caption: Simplified synthetic pathway to Trametinib utilizing a 2-fluoro-4-iodophenyl intermediate.

This case study highlights how this compound serves as a linchpin, providing a strategically functionalized aromatic ring that is incorporated into the final, highly complex active pharmaceutical ingredient. The fluorine atoms contribute to the desired electronic and metabolic properties, while the iodine atom's initial role as a synthetic handle is ultimately replaced by the core of the drug molecule.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly closed.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its unique trifunctional nature—combining the metabolic and electronic advantages of difluorination with the synthetic flexibility of an iodo group and an aniline nucleophile/base—positions it as a key intermediate for the synthesis of complex, high-value molecules. Its successful application in the synthesis of targeted therapies like Trametinib underscores its importance and potential in modern drug discovery programs. The protocols and data presented in this note are intended to provide researchers with a solid foundation for leveraging the unique attributes of this valuable reagent in their own synthetic endeavors.

References

Application Notes & Protocols: Synthesis of 4-Anilinoquinazoline Derivatives from 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Anilinoquinazolines in Modern Drug Discovery

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. These heterocyclic compounds have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer. Notably, derivatives of this scaffold form the basis of several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] The targeted inhibition of EGFR is a validated strategy in the treatment of non-small cell lung cancer and other solid tumors.[4][5]

The unique electronic and steric properties of the aniline moiety at the 4-position of the quinazoline ring are pivotal for achieving high-affinity binding to the ATP-binding pocket of the target kinase. The substitution pattern on this aniline ring can be systematically modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

This application note provides a comprehensive guide for the synthesis of novel 4-anilinoquinazoline derivatives utilizing 2,5-Difluoro-4-iodoaniline as a key building block. This starting material is of particular interest due to the presence of multiple functional groups that can influence the biological activity and provide opportunities for further chemical diversification. The fluorine atoms can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for subsequent cross-coupling reactions, enabling the exploration of a wider chemical space.

Strategic Approach: A Two-Stage Synthesis

The synthesis of the target 4-anilinoquinazoline derivatives from this compound is most effectively achieved through a convergent two-stage strategy. This approach involves the independent synthesis of a versatile 4-chloroquinazoline intermediate, followed by a palladium-catalyzed cross-coupling reaction with the aniline derivative.

Stage 1: Synthesis of the 4-Chloroquinazoline Intermediate

The initial phase focuses on the construction of the quinazoline core. A common and efficient method starts from a substituted anthranilic acid. For the purpose of this protocol, we will outline the synthesis of a generic 4-chloroquinazoline. The choice of substituents on the anthranilic acid will ultimately determine the substitution pattern on the final product.

Stage 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The second and final stage involves the crucial C-N bond formation between the 4-position of the quinazoline ring and the amino group of this compound. The Buchwald-Hartwig amination is the reaction of choice for this transformation due to its broad substrate scope, functional group tolerance, and high efficiency in forming aryl-amine bonds.[6][7]

Visualizing the Synthetic Strategy

The overall synthetic workflow can be visualized as a two-step process, culminating in the desired 4-anilinoquinazoline product.

Synthetic_Workflow Anthranilic_Acid Substituted Anthranilic Acid Quinazolinone Quinazolin-4-one Intermediate Anthranilic_Acid->Quinazolinone Cyclization Formamide Formamide Formamide->Quinazolinone Chloroquinazoline 4-Chloroquinazoline Intermediate Quinazolinone->Chloroquinazoline Chlorination Chlorinating_Agent Chlorinating Agent (e.g., SOCl₂) Chlorinating_Agent->Chloroquinazoline Final_Product Target 4-Anilinoquinazoline Derivative Chloroquinazoline->Final_Product Buchwald-Hartwig Amination Aniline This compound Aniline->Final_Product Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Final_Product Base Base Base->Final_Product

Caption: Overall synthetic workflow for the preparation of 4-anilinoquinazoline derivatives.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Chloroquinazoline Intermediate

This protocol describes a general method for the synthesis of a 4-chloroquinazoline intermediate from a substituted anthranilic acid.

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Formamide (excess, ~10 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Hexanes

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • Cyclization to Quinazolin-4-one:

    • In a round-bottom flask equipped with a reflux condenser, combine the substituted anthranilic acid (1.0 eq) and formamide (10 eq).

    • Heat the mixture to 160-180 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the cooled mixture to precipitate the quinazolin-4-one product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Chlorination to 4-Chloroquinazoline:

    • Caution: This step should be performed in a well-ventilated fume hood as it involves the use of thionyl chloride and generates HCl gas.

    • Suspend the dried quinazolin-4-one (1.0 eq) in toluene in a round-bottom flask.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as indicated by TLC.

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • Triturate the resulting solid with hexanes, collect by vacuum filtration, and dry under vacuum to yield the 4-chloroquinazoline intermediate.

Part 2: Buchwald-Hartwig Amination for the Synthesis of the Final Product

This protocol details the palladium-catalyzed coupling of the 4-chloroquinazoline intermediate with this compound.

Materials:

  • 4-Chloroquinazoline intermediate (1.0 eq)

  • This compound (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a Schlenk flask or sealed reaction vial, add the 4-chloroquinazoline intermediate (1.0 eq), this compound (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-(2,5-difluoro-4-iodophenylamino)quinazoline derivative.

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected outcomes for a model reaction. Actual yields and analytical data will vary depending on the specific substituents on the quinazoline core.

Compound Structure Molecular Weight ( g/mol ) Expected Yield (%) Characterization Techniques
Quinazolin-4-one Intermediate Varies based on starting anthranilic acidVaries80-95¹H NMR, ¹³C NMR, LC-MS
4-Chloroquinazoline Intermediate VariesVaries75-90¹H NMR, ¹³C NMR, LC-MS
Final 4-Anilinoquinazoline Product Quinazoline core with 2,5-difluoro-4-iodoanilino at C4Varies60-85¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS

Causality and Experimental Choices: A Deeper Dive

  • Choice of Starting Material (this compound): The strategic placement of the fluoro and iodo groups on the aniline ring is deliberate. The ortho-fluoro group can participate in hydrogen bonding with the kinase hinge region, potentially increasing binding affinity. The iodine atom at the para-position provides a site for further derivatization, allowing for the synthesis of a library of compounds from a common intermediate.

  • Rationale for Buchwald-Hartwig Amination: While classical nucleophilic aromatic substitution (SₙAr) can be used to couple anilines to 4-chloroquinazolines, the Buchwald-Hartwig amination is often more reliable, especially with electronically diverse or sterically hindered anilines.[6] The palladium catalyst, in conjunction with a suitable phosphine ligand like Xantphos, facilitates the reaction under milder conditions and with higher yields.

  • Selection of Catalyst, Ligand, and Base: The combination of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is a robust system for C-N cross-coupling reactions. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step of the catalytic cycle, leading to efficient product formation. Cesium carbonate is a strong, non-nucleophilic base that is well-suited for this transformation.

Self-Validating Systems: In-Process Controls and Troubleshooting

To ensure the success of the synthesis, it is crucial to incorporate in-process controls and be prepared for potential challenges.

Troubleshooting_Guide cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Low or No Product Formation in Buchwald-Hartwig Step Cause1 Inactive Catalyst Problem->Cause1 Cause2 Poor Quality Reagents/Solvent Problem->Cause2 Cause3 Incorrect Reaction Temperature Problem->Cause3 Solution1 Use fresh Pd₂(dba)₃ and ligand. Ensure proper inert atmosphere technique. Cause1->Solution1 Solution2 Use freshly distilled/anhydrous solvent. Purify starting materials if necessary. Cause2->Solution2 Solution3 Optimize temperature. Ensure uniform heating. Cause3->Solution3

Caption: Troubleshooting guide for the Buchwald-Hartwig amination step.

Conclusion

The synthetic strategy outlined in these application notes provides a reliable and versatile platform for the synthesis of novel 4-anilinoquinazoline derivatives from this compound. The use of a convergent approach, culminating in a robust Buchwald-Hartwig amination, allows for the efficient construction of a diverse range of potential kinase inhibitors. The strategic incorporation of fluorine and iodine atoms in the aniline building block offers significant advantages for both biological activity and further chemical exploration, making this a valuable methodology for researchers in the field of drug discovery and development.

References

The Strategic Role of 2,5-Difluoro-4-iodoaniline in the Development of Next-Generation MEK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often driven by mutations in RAS or BRAF genes, is a hallmark of a significant percentage of human cancers, making it a prime target for therapeutic intervention.[1][2] Mitogen-activated protein kinase (MEK) 1 and MEK2, dual-specificity kinases within this cascade, represent a key nodal point for inhibition.[3] Allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site have proven to be a particularly effective strategy, leading to the development and approval of several MEK inhibitors for cancer treatment.[4][5]

This document provides a detailed technical guide on the pivotal role of a specific chemical scaffold, 2,5-Difluoro-4-iodoaniline , in the design and synthesis of potent and selective MEK inhibitors. We will delve into the structure-activity relationships that underscore the importance of its unique substitution pattern and provide detailed protocols for its application in the synthesis of advanced MEK inhibitor candidates.

The Significance of the this compound Moiety

The this compound scaffold has emerged as a privileged fragment in the design of modern MEK inhibitors. Its utility is not coincidental but rather a result of a carefully balanced interplay of electronic and steric factors that contribute to high potency, selectivity, and favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The dihalogenated anilido motif is a common feature among many clinically approved MEK inhibitors.[5] The specific arrangement of substituents in this compound offers distinct advantages:

  • Fluorine Substituents (Positions 2 and 5): The presence of fluorine atoms at the ortho and meta positions of the aniline ring plays a multifaceted role. Fluorine's high electronegativity can modulate the pKa of the aniline nitrogen, influencing its reactivity in coupling reactions and its binding interactions within the MEK allosteric pocket.[6] Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, both desirable properties for drug candidates.[6] The 2,5-difluoro pattern, in particular, has been shown to be optimal in certain inhibitor series for achieving high potency.

  • Iodine Substituent (Position 4): The iodine atom at the para position serves two primary strategic purposes. Firstly, its size and lipophilicity can contribute to favorable van der Waals interactions within the hydrophobic regions of the MEK allosteric binding site.[7] Secondly, and more critically from a synthetic standpoint, the carbon-iodine bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][8] This allows for the facile introduction of diverse chemical moieties to explore the chemical space and optimize the inhibitor's properties.

The combination of these features makes this compound a highly valuable starting material for building complex MEK inhibitors with tailored pharmacological profiles.

Signaling Pathway and Inhibitor Binding

MEK inhibitors function by preventing the phosphorylation and subsequent activation of ERK1/2, the downstream effectors in the RAS/RAF/MEK/ERK cascade.[9] Allosteric inhibitors, which are the focus of this guide, bind to a pocket distinct from the ATP-binding site, locking the kinase in an inactive conformation.[4][10]

MEK_Pathway cluster_upstream Upstream Activation cluster_inhibition MEK Inhibition cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Inhibitor Allosteric MEK Inhibitor (derived from 2,5-Difluoro- 4-iodoaniline) Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for allosteric MEK inhibitors.

The 2,5-difluorophenyl moiety of inhibitors derived from this compound typically occupies a hydrophobic pocket within the MEK allosteric site. The fluorine atoms can form favorable interactions with the protein backbone, while the overall conformation of the inhibitor stabilizes MEK in its inactive state.[4]

Experimental Protocols: Synthesis of a MEK Inhibitor Precursor

The following protocols outline a synthetic route to a key intermediate in the development of advanced MEK inhibitors, utilizing this compound. This multi-step synthesis demonstrates the practical application of this building block.

Workflow Overview

Synthesis_Workflow Start This compound Intermediate1 3,4-Difluoro-2-((2-fluoro-4- iodophenyl)amino)benzoic acid Start->Intermediate1 Step 1 Intermediate2 Perfluorophenyl 3,4-difluoro-2-((2-fluoro-4- iodophenyl)amino)benzoate Intermediate1->Intermediate2 Step 2 FinalProduct MEK Inhibitor Precursor (Amide-coupled product) Intermediate2->FinalProduct Step 3 Reagent1 2,3,4-trifluorobenzoic acid (Buchwald-Hartwig Amination) Reagent1->Intermediate1 Reagent2 Pentafluorophenyl trifluoroacetate (Esterification) Reagent2->Intermediate2 Reagent3 Amine-functionalized linker (Amide Coupling) Reagent3->FinalProduct

Caption: Synthetic workflow for the preparation of a MEK inhibitor precursor from this compound.

Step 1: Buchwald-Hartwig Amination to form 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

This reaction couples the this compound with a fluorinated benzoic acid derivative to create the core diarylamine structure.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound255.0110.02.55 g
2,3,4-Trifluorobenzoic acid176.0812.02.11 g
Palladium(II) acetate (Pd(OAc)₂)224.500.245 mg
XPhos476.600.4191 mg
Potassium carbonate (K₂CO₃)138.2130.04.15 g
Toluene--50 mL
1,4-Dioxane--25 mL

Protocol:

  • To an oven-dried Schlenk flask, add this compound (2.55 g, 10.0 mmol), 2,3,4-trifluorobenzoic acid (2.11 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and XPhos (191 mg, 0.4 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (50 mL) and 1,4-dioxane (25 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid.

Expected Yield: 60-75%

Step 2: Esterification to form Perfluorophenyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate

Activation of the carboxylic acid as a pentafluorophenyl ester facilitates the subsequent amide coupling.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid413.085.02.07 g
Pentafluorophenyl trifluoroacetate282.087.51.1 mL
Pyridine79.1010.00.8 mL
Dichloromethane (DCM)--30 mL

Protocol:

  • Dissolve 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (2.07 g, 5.0 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (0.8 mL, 10.0 mmol) followed by the dropwise addition of pentafluorophenyl trifluoroacetate (1.1 mL, 7.5 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with dichloromethane (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude perfluorophenyl ester, which can often be used in the next step without further purification.

Expected Yield: >90% (crude)

Step 3: Amide Coupling to form the MEK Inhibitor Precursor

This final step introduces a side chain that can be further functionalized or may itself be part of the final inhibitor structure.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Perfluorophenyl 3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoate579.164.5 (crude)~2.6 g
Amine-functionalized linker (e.g., tert-butyl (2-aminoethyl)carbamate)160.205.00.80 g
N,N-Diisopropylethylamine (DIPEA)129.249.01.57 mL
N,N-Dimethylformamide (DMF)--25 mL

Protocol:

  • Dissolve the crude perfluorophenyl ester (~2.6 g, ~4.5 mmol) in anhydrous N,N-dimethylformamide (25 mL).

  • Add tert-butyl (2-aminoethyl)carbamate (0.80 g, 5.0 mmol) and N,N-diisopropylethylamine (1.57 mL, 9.0 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired amide-coupled MEK inhibitor precursor.

Expected Yield: 65-80%

Conclusion

This compound is a highly strategic and versatile building block in the development of potent and selective allosteric MEK inhibitors. Its unique substitution pattern provides a confluence of favorable electronic, steric, and synthetic properties that are instrumental in achieving high-affinity binding to the MEK allosteric site and desirable drug-like characteristics. The protocols provided herein offer a practical guide for the utilization of this key intermediate in the synthesis of advanced MEK inhibitor candidates, paving the way for further innovation in the targeting of the RAS/RAF/MEK/ERK pathway for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for optimizing the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,5-Difluoro-4-iodoaniline. As a sterically hindered and electronically modified substrate, this reaction can present unique challenges. This document, structured in a flexible question-and-answer format, offers expert insights to help you navigate these complexities and maximize your reaction yields.

Troubleshooting Guide

This section directly addresses the most common and critical issue encountered during this specific Suzuki coupling: low or no product yield. The guide provides a systematic approach to diagnosing and resolving the underlying problems.

Problem: Low or No Yield of the Desired Biaryl Product

Achieving high yields in the coupling of this compound requires careful control over several reaction parameters. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the C-I bond, while the aniline moiety can interact with the catalyst.[1][2] The following table breaks down potential causes and provides targeted solutions.

Possible Cause Underlying Rationale & Explanation Recommended Troubleshooting Steps
1. Ineffective Catalyst System The palladium catalyst's activity is dictated by its ligand sphere. The oxidative addition of the Pd(0) species into the C-I bond is a critical step.[1] For an electron-deficient substrate like this compound, this step may be sluggish. The aniline group can also coordinate to the palladium center, potentially inhibiting catalysis.Screen Different Ligands: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or CataCXium A) which are known to accelerate oxidative addition and reductive elimination.[2][3][4] Use a Pre-catalyst: Air- and thermally-stable palladium pre-catalysts (e.g., G3-XPhos) ensure a consistent generation of the active Pd(0) species in solution, improving reproducibility.[4][5] Verify Catalyst Activity: If using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, ensure it has not decomposed.[1] Consider purchasing a new batch or using a more stable Pd(II) source like Pd(OAc)₂ with an appropriate ligand.[6]
2. Suboptimal Base Selection The base is crucial for activating the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7][8] An incorrect base can lead to slow transmetalation, catalyst decomposition, or promotion of side reactions. The solubility of the base is also a key factor.[9][10]Screen Bases: Start with a moderately strong base like K₃PO₄ or K₂CO₃.[11] If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial due to its higher solubility and ability to accelerate transmetalation.[8][9] Ensure Anhydrous Conditions (if needed): While many Suzuki couplings tolerate water, some systems perform better under anhydrous conditions with a base like KF. Conversely, for aqueous systems, ensure the base is adequately dissolved.[6][7] Some anhydrous couplings with K₃PO₄ may require a few equivalents of water to function properly.[2]
3. Inappropriate Solvent or Poor Degassing The solvent must solubilize all components and is known to play a crucial role in the reaction rate.[9][12] Oxygen dissolved in the solvent can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1][13]Solvent Choice: Aprotic polar solvents like 1,4-Dioxane, THF, or 2-MeTHF, often with a small amount of water (e.g., 10:1 ratio), are excellent starting points.[4][12][14] Toluene is also commonly used.[15] Thorough Degassing: Before adding the catalyst, rigorously degas the solvent and the sealed reaction vessel. This can be achieved by at least three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) or by sparging the solvent with the inert gas for 20-30 minutes.[6][14]
4. Side Reactions Dominating Several side reactions can consume starting materials and reduce the yield of the desired product. The most common are protodeboronation of the boronic acid, homocoupling of the boronic acid, and reductive dehalogenation of the aryl iodide.Minimize Protodeboronation: This is the replacement of the -B(OH)₂ group with a hydrogen atom, often accelerated by strong bases and high temperatures.[5] Use the boronic acid as fresh as possible. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[1][15] Using milder bases or lower temperatures can also help.[5] Reduce Homocoupling: This side reaction is often promoted by the presence of oxygen or unreduced Pd(II) species.[1][14] Ensure rigorous degassing and use a catalyst system that efficiently generates Pd(0). Prevent Reductive Dehalogenation: This involves the replacement of the iodine atom with hydrogen. It can be caused by impurities or certain reaction conditions.[13] Ensure pure starting materials and consider screening different solvent/base combinations.
5. Sub-optimal Temperature Suzuki couplings are highly sensitive to temperature.[11] Insufficient heat may lead to a slow or stalled reaction, while excessive heat can cause catalyst decomposition and increase the rate of side reactions like protodeboronation.Systematic Temperature Screening: If the reaction is not proceeding at a lower temperature (e.g., 60-80 °C), incrementally increase the temperature to 90-110 °C while monitoring by TLC or LC-MS.[15] For particularly stubborn couplings, microwave heating can sometimes provide a rapid increase in yield.[15]

Frequently Asked Questions (FAQs)

Q1: Why can the Suzuki coupling with this compound be particularly challenging?

A1: This substrate presents a unique electronic profile. The two electron-withdrawing fluorine atoms make the aryl iodide electron-deficient, which can facilitate the initial oxidative addition step.[1] However, the aniline nitrogen is a basic site and a potential ligand for the palladium catalyst. This coordination can sometimes interfere with the catalytic cycle.[4] Furthermore, the ortho-fluoro substituent adds steric hindrance around the reaction center, which may slow down subsequent steps in the catalytic cycle.

Q2: What is a reliable starting catalyst system for this reaction?

A2: A good starting point is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) catalyst precursor combined with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos.[5] Alternatively, using a commercially available, air-stable palladacycle pre-catalyst such as XPhos Pd G3 is highly recommended for improved reproducibility, as it reliably delivers the active catalytic species.[4][5] A typical catalyst loading is 1-5 mol%.

Q3: My reaction mixture turns black immediately after adding the catalyst. Is this a sign of failure?

A3: Not necessarily. The formation of finely divided palladium metal, known as palladium black, can cause the reaction mixture to turn dark brown or black. While excessive and rapid formation can indicate catalyst decomposition and loss of activity, a color change is very common and often occurs in successful reactions.[1][2] The key is to monitor the reaction for product formation by TLC or LC-MS, rather than relying solely on visual cues.[2]

Q4: How can I minimize the formation of homocoupled boronic acid byproduct?

A4: The homocoupling of boronic acids (R-B(OH)₂ + R-B(OH)₂ → R-R) is primarily driven by oxygen and Pd(II) species.[1] The most effective preventative measure is to ensure a scrupulously oxygen-free environment. This involves using properly dried and degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.[6] Using a slight excess of the aryl halide relative to the boronic acid can also disfavor this side reaction.

Q5: What is the Suzuki-Miyaura Catalytic Cycle?

A5: The generally accepted mechanism involves a series of steps that regenerate the active catalyst. It begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the activated boronate species, and concludes with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L₂Pd(0) (Active Catalyst) oxidative_adduct L₂Pd(II)(Ar)(X) pd0->oxidative_adduct Oxidative Addition transmetalation_complex L₂Pd(II)(Ar)(R) oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) transmetalation_complex->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_adduct boronic_acid R-B(OH)₂ boronic_acid->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Workflows

General Optimized Protocol for Suzuki Coupling

This procedure provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-Dioxane/water 10:1, to a concentration of ~0.1 M) via syringe.

  • Catalyst Addition:

    • Under a positive flow of inert gas, quickly add the palladium catalyst and ligand (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%) or the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction vigorously and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[15]

Troubleshooting Workflow Diagram

If you encounter low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow start Start: Low Yield q_catalyst Is the catalyst system optimized? start->q_catalyst a_catalyst_no Screen Ligands (e.g., SPhos, XPhos) Use Pre-catalyst (e.g., G3-XPhos) q_catalyst->a_catalyst_no No q_conditions Are reaction conditions rigorously controlled? q_catalyst->q_conditions Yes a_catalyst_no->q_conditions a_conditions_no Ensure Thorough Degassing (3x Vacuum/Inert Gas) Screen Solvents & Temperature (Dioxane, THF, 80-110 °C) q_conditions->a_conditions_no No q_reagents Are reagents & base suitable? q_conditions->q_reagents Yes a_conditions_no->q_reagents a_reagents_no Check Boronic Acid Quality (Consider Pinacol Ester) Screen Bases (K₃PO₄, Cs₂CO₃) q_reagents->a_reagents_no No end Re-evaluate Yield q_reagents->end Yes a_reagents_no->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Strategies for Preventing Deiodination of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2,5-Difluoro-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this compound make it a valuable intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.[1] However, the inherent lability of the Carbon-Iodine (C-I) bond presents a common and often frustrating challenge: undesired deiodination side reactions, leading to the formation of 2,5-difluoroaniline and reduced yields of the target product.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate and prevent this critical side reaction. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind your experimental choices.

Troubleshooting Guide: Diagnosing and Solving Deiodination

This section is structured to address specific problems you may encounter during your experiments.

Q1: I'm observing a significant amount of 2,5-difluoroaniline in my crude reaction mixture from a palladium-catalyzed cross-coupling reaction. What is the primary cause?

Symptom: Low yield of the desired coupled product with a major byproduct identified as 2,5-difluoroaniline.

Probable Causes & Mechanistic Insight:

There are two primary mechanistic pathways responsible for this hydrodeiodination side reaction in the context of palladium catalysis:

  • Premature Protonolysis of the Aryl-Palladium(II) Intermediate: In a typical cross-coupling catalytic cycle (e.g., Buchwald-Hartwig, Suzuki, Sonogashira), an active Pd(0) species undergoes oxidative addition into the C-I bond of your aniline to form an Ar-Pd(II)-I intermediate. If this intermediate encounters a proton source (adventitious water, the amine coupling partner, or even certain solvents) before the subsequent step (e.g., transmetalation or amine coordination) can occur, it can be quenched, leading to the formation of the deiodinated arene and regenerating a Pd(II) species. This is a common form of catalyst deactivation and byproduct formation.

  • Radical-Mediated Pathways: The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to homolytic cleavage, especially under thermal or photolytic stress. Some studies have shown that certain palladium/ligand/base combinations can promote the formation of aryl radicals from aryl iodides.[2][3] These highly reactive aryl radicals can then abstract a hydrogen atom from the solvent or other reaction components to yield the deiodinated product.

Recommended Solutions:

  • Optimize Your Base: A strong, bulky, and non-nucleophilic base is often required. However, excessively strong bases like sodium tert-butoxide (NaOt-Bu) can sometimes accelerate dehalogenation. Consider screening weaker inorganic bases.[4]

    • Actionable Step: Switch from NaOt-Bu to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These heterogeneous bases often provide excellent functional group tolerance and can minimize side reactions.[5][6]

  • Select an Appropriate Ligand: The ligand is critical. The goal is to use a ligand that promotes the desired reductive elimination step to be much faster than any competing deiodination pathway.

    • Actionable Step: For C-N or C-C couplings, employ bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, RuPhos, or other Buchwald ligands).[5][7] These ligands create a sterically hindered and electron-rich palladium center that accelerates the rate-limiting steps of the catalytic cycle.

  • Control Reaction Temperature: Higher temperatures can accelerate radical formation and other decomposition pathways.[8]

    • Actionable Step: Attempt the reaction at a lower temperature. Modern, highly active catalyst systems often allow for couplings to proceed efficiently at temperatures as low as room temperature to 80 °C.[5]

  • Exclude Light and Oxygen: To minimize radical-mediated deiodination, it is crucial to maintain an inert atmosphere and protect the reaction from light.

    • Actionable Step: Assemble your reaction in a glovebox or under a robust stream of argon or nitrogen. Degas all solvents thoroughly. Wrap the reaction flask in aluminum foil to exclude light.[8]

Q2: My Buchwald-Hartwig amination is sluggish, and lowering the temperature to prevent deiodination results in no reaction. How do I find the right balance?

Symptom: A trade-off where conditions mild enough to prevent deiodination are too mild to promote the desired C-N coupling.

Probable Cause & Mechanistic Insight:

This indicates that the activation energy for the desired catalytic turnover is too high relative to the deiodination pathway. The likely bottleneck is the reductive elimination step, which forms the C-N bond. If this step is slow, the Ar-Pd(II)-Amine intermediate has a longer lifetime, increasing the probability of undesired side reactions like β-hydride elimination or deiodination.[9]

Recommended Solutions:

The key is to accelerate the desired reaction, not just slow the side reaction.

  • Leverage a Modern Catalyst System: First-generation palladium catalysts are often not active enough for challenging substrates at lower temperatures.

    • Actionable Step: Use a well-defined palladium(II) precatalyst (e.g., G3 or G4 palladacycles) in combination with a high-performance biarylmonophosphine ligand. These systems form the active Pd(0) species rapidly and cleanly, leading to higher catalytic activity at lower temperatures.

  • Solvent Choice: The solvent can influence catalyst stability and reaction rates.

    • Actionable Step: While toluene is common, consider screening other solvents. Aprotic polar solvents like dioxane or solvents like tert-amyl alcohol can sometimes offer superior performance.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Catalyst [Pd(dba)₂] (1-2 mol%) or a G3-XPhos Palladacycle (1-2 mol%)Provides a reliable source of Pd(0). Precatalysts ensure efficient generation of the active catalyst.
Ligand XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligand that accelerates oxidative addition and reductive elimination.[5]
Base K₃PO₄ (2.0 eq.) or Cs₂CO₃ (1.5 eq.)Weaker, non-nucleophilic bases that minimize side reactions compared to alkoxides.[5][6]
Solvent Toluene or Dioxane (deoxygenated)Common, effective solvents for this transformation.
Temperature 80 - 100 °CA good starting point to balance reaction rate against thermal decomposition.[5]
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation and minimizes radical pathways.

Experimental Workflow & Protocols

Troubleshooting Deiodination Workflow

This decision tree provides a logical path for addressing deiodination issues.

G start Deiodination Detected (>10% 2,5-difluoroaniline) check_light Is reaction protected from light? start->check_light protect_light Wrap flask in foil. Re-run experiment. check_light->protect_light No check_temp Is T > 100 °C? check_light->check_temp Yes protect_light->check_temp lower_temp Lower temp to 80 °C. Increase reaction time. check_temp->lower_temp Yes check_base Using NaOtBu or strong alkoxide? check_temp->check_base No lower_temp->check_base change_base Switch to K₃PO₄ or Cs₂CO₃. check_base->change_base Yes check_ligand Using PPh₃ or bidentate ligand? check_base->check_ligand No change_base->check_ligand change_ligand Switch to bulky monophosphine (e.g., XPhos, RuPhos). check_ligand->change_ligand Yes success Deiodination Minimized (<5%) check_ligand->success No change_ligand->success

Caption: A troubleshooting workflow for diagnosing and solving deiodination.

Validated Protocol: Deiodination-Resistant Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling a generic secondary amine with this compound.

Materials:

  • This compound (1.0 eq.)

  • Secondary Amine (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq., 1 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.022 eq., 2.2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 eq.)

  • Anhydrous, deoxygenated Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄. Flame-dry the solid under high vacuum and allow it to cool to room temperature. Backfill with Argon.

  • Reagent Addition: Under a positive pressure of Argon, add Pd₂(dba)₃, XPhos, and this compound.

  • Solvent and Nucleophile Addition: Add anhydrous, deoxygenated toluene, followed by the secondary amine via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 90 °C. Stir vigorously for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 2,5-difluoroaniline byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: How inherently stable is this compound? What are the best storage practices?

A: The C-I bond is inherently weaker than C-Br or C-Cl bonds, making aryl iodides more susceptible to degradation.[8] While the electron-withdrawing fluorine atoms provide some stabilization, the electron-donating aniline group can increase sensitivity to light and heat. Spontaneous deiodination can occur, albeit slowly, even at ambient conditions.[8] For optimal stability, store this compound in an amber vial in a cool, dark place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).

Q: I'm planning a Sonogashira coupling. Are there specific precautions I should take to avoid deiodination?

A: Yes. In addition to the general advice on light, temperature, and inert atmosphere, Sonogashira couplings have unique considerations. The classic conditions use a copper(I) co-catalyst, which can sometimes promote undesirable alkyne homocoupling (Glaser coupling). Deiodination can also be a problem. Consider using a copper-free Sonogashira protocol.[10][11] These methods often rely on a highly active palladium/phosphine catalyst system and an amine base (like pyrrolidine or triethylamine) that facilitates the deprotonation of the terminal alkyne without promoting deiodination.

Q: Can I simply use 2,5-Difluoro-4-bromoaniline instead to avoid these issues?

A: This is a valid strategic consideration. The C-Br bond is significantly stronger than the C-I bond, and hydrodebromination is generally a less prevalent side reaction. However, the reactivity of aryl bromides in oxidative addition is lower than that of aryl iodides.[12] This means you may require a more active (and often more expensive) catalyst system, higher temperatures, or longer reaction times to achieve the same conversion, which can introduce other stability issues. The choice between the iodo- and bromo- starting material depends on a cost-benefit analysis of substrate price, catalyst loading, and reaction efficiency for your specific transformation.[13]

Visualizing the Competing Pathways

The diagram below illustrates the divergence in the catalytic cycle that leads to either the desired product or the deiodinated byproduct.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(L)₂-I pd0->oa_complex Oxidative Addition (Ar-I) product Ar-Nu (Desired Product) re_complex Ar-Pd(II)(L)₂-Nu oa_complex->re_complex Ligand Exchange / Transmetalation (Nu) protonolysis Hydrodeiodination (Side Reaction) oa_complex->protonolysis Protonolysis (Slow & Undesired) re_complex->pd0 re_complex->product Reductive Elimination (Fast & Desired) proton_source H⁺ Source (e.g., H₂O) proton_source->oa_complex

Caption: Competing reductive elimination and protonolysis pathways.

References

Technical Support Center: Purification of Crude 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,5-Difluoro-4-iodoaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound, ensuring you obtain a product of high purity for your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound, providing step-by-step guidance to resolve them.

Issue 1: Low Yield After Purification

Question: I am experiencing a significant loss of product during the purification of my crude this compound. What are the potential causes and how can I improve my yield?

Answer:

Low recovery of this compound post-purification is a common issue that can stem from several factors, from the purification method itself to the inherent properties of the compound. Here’s a breakdown of potential causes and solutions:

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at room temperature, or if too much solvent is used, a significant portion of the product will remain in the mother liquor.

    • Solution: Perform a systematic solvent screen with small amounts of your crude product. Ideal solvents will dissolve the compound when hot but result in poor solubility at room or sub-ambient temperatures. Common solvent systems for anilines include hexane/ethyl acetate, methanol/water, and cyclohexane/dichloromethane. For iodoanilines, a non-polar solvent like hexane or heptane, with a more polar co-solvent like ethyl acetate or acetone, is a good starting point.[1][2]

  • Product Adsorption During Chromatography: this compound, being an amine, is basic and can strongly adsorb to the acidic surface of standard silica gel. This can lead to significant product loss on the column.

    • Solution:

      • Use a Modified Stationary Phase: Employ basic alumina or an amine-functionalized silica gel for column chromatography. These stationary phases mitigate the strong acid-base interaction, allowing for better elution of the amine.

      • Mobile Phase Modification: Add a small amount (0.1-1%) of a competing amine, such as triethylamine (TEA) or pyridine, to your eluent system (e.g., hexane/ethyl acetate). The competing amine will neutralize the acidic sites on the silica, reducing tailing and improving recovery.[3][4]

  • Degradation: While generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) can lead to degradation.

    • Solution: Ensure that your purification conditions are as mild as possible. If performing an acid-base extraction, use dilute acids and bases and minimize the contact time.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I still observe the presence of impurities in my this compound, particularly the starting material (2,5-difluoroaniline) and a potential di-iodinated species. How can I effectively remove these?

Answer:

The presence of persistent impurities is often linked to the specifics of the synthetic route, which is typically the direct iodination of 2,5-difluoroaniline.

  • Unreacted 2,5-Difluoroaniline: This is a common impurity if the iodination reaction does not go to completion. Due to its similar structure, it can be challenging to separate.

    • Solution:

      • Optimize Reaction Conditions: Ensure sufficient equivalents of the iodinating reagent and adequate reaction time to drive the reaction to completion.

      • Column Chromatography: A carefully optimized gradient elution on a silica gel column (with a triethylamine-modified mobile phase) can separate the more polar 2,5-difluoroaniline from the desired product. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.

      • Recrystallization: A well-chosen solvent system for recrystallization can effectively remove small amounts of the more soluble starting material.

  • Di-iodinated Impurities: Over-iodination can lead to the formation of di-iodinated species. These are typically less polar than the mono-iodinated product.

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent to favor mono-iodination.[5]

      • Column Chromatography: Di-iodinated compounds, being less polar, will elute earlier than the desired product during normal-phase chromatography. A shallow gradient can effectively separate these species.

      • Recrystallization: As the di-iodinated product has a different crystal lattice energy, it can often be removed through careful recrystallization.

  • "Des-iodo" Impurity: In syntheses involving 2-fluoro-4-iodoaniline as a starting material for downstream products, a "des-iodo" impurity has been observed, which in this context would be 2,5-difluoroaniline.[6]

    • Solution: The removal strategies are the same as for unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: A combination of techniques is often most effective. A typical workflow would be:

  • Aqueous Workup: After the reaction, a standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the primary method for separating the desired product from starting materials and side products. Using a modified stationary phase or a mobile phase additive is highly recommended (see Issue 1).

  • Recrystallization: This is an excellent final polishing step to obtain a highly pure, crystalline product.

Q2: What are the best storage conditions for purified this compound?

A2: Like many anilines, this compound can be sensitive to light and air. It is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C).

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: The following techniques are recommended for purity analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a standard method for assessing the purity of anilines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for purity assessment, especially for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is essential for confirming the structure of the final product and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, acetone, or dichloromethane).

  • Induce Crystallization: Add a less polar co-solvent (e.g., hexanes or heptane) dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

Solvent System Observations
Heptane/Ethyl AcetateGood for removing more polar impurities.
Methanol/WaterEffective for moderately polar compounds.
Dichloromethane/HexaneAnother good option for inducing crystallization.
Protocol 2: Flash Column Chromatography of this compound
  • Stationary Phase: Pack a glass column with silica gel, basic alumina, or amine-functionalized silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column.

  • Elution:

    • System A (Standard Silica): Use a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 99:1) and gradually increasing the ethyl acetate concentration. Add 0.5% triethylamine to both solvents.

    • System B (Basic Alumina): A similar gradient of hexane and ethyl acetate can be used, often without the need for a triethylamine additive.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup Crude->Workup Chromatography Column Chromatography Workup->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure Pure Product Recrystallization->Pure

Caption: General purification workflow for this compound.

TroubleshootingLogic start Purification Issue low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities recryst Recrystallization Issue low_yield->recryst Yes chrom Chromatography Adsorption low_yield->chrom Yes sm Starting Material Present? impurities->sm Yes di_iodo Di-iodinated Impurity? impurities->di_iodo Yes recryst_sol Optimize Solvent System recryst->recryst_sol chrom_sol Use Basic Alumina or Add TEA to Eluent chrom->chrom_sol sm_sol Optimize Chromatography Gradient & Recrystallization sm->sm_sol di_iodo_sol Control Stoichiometry & Optimize Chromatography di_iodo->di_iodo_sol

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Buchwald-Hartwig amination of electron-deficient anilines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these demanding but crucial C-N bond-forming reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Fundamental Challenges

Q1: Why are my reaction yields consistently low when using anilines with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃)?

A: The core issue is the reduced nucleophilicity of the aniline nitrogen. Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and, consequently, from the nitrogen atom through both inductive and resonance effects.[1] This depletion of electron density makes the nitrogen's lone pair less available to coordinate with the palladium center, a critical step in the catalytic cycle.[1] As a result, the reaction is often sluggish, requires more forcing conditions, and may fail to reach completion compared to couplings with electron-rich or neutral anilines.[1]

Catalyst System & Reaction Conditions

Q2: My go-to catalyst system (e.g., Pd(OAc)₂ with a simple phosphine ligand) is failing with a nitroaniline substrate. How can I improve my results?

A: This is a very common scenario. Standard, first-generation catalyst systems are often ineffective for coupling poorly nucleophilic anilines.[2] To overcome this, you must move to more advanced catalyst systems specifically designed for challenging substrates.

Core Recommendations:

  • Switch to Bulky, Electron-Rich Ligands: The development of sterically hindered biaryl phosphine ligands was a major breakthrough for this chemistry.[2][3] Ligands like XPhos , BrettPhos , and RuPhos are designed to accelerate the key steps of the catalytic cycle, particularly the final reductive elimination step that forms the C-N bond.[1][3][4] Their bulkiness promotes the formation of a monoligated palladium species, which is highly active.[2]

  • Use a Well-Defined Precatalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a stable, well-defined palladium precatalyst.[5][6] Precatalysts (e.g., XPhos Pd G3 or BrettPhos Pd G3) ensure the reliable and efficient formation of the active L-Pd(0) species, leading to more reproducible and higher-yielding reactions, often with lower catalyst loadings.[1][5][6]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: For particularly difficult couplings, palladium-NHC complexes can offer superior stability and activity.[1][7] They are another class of highly effective ligands for promoting the amination of aryl chlorides and other challenging substrates.[7]

Q3: I am observing incomplete conversion despite using a good ligand. Could the base be the problem?

A: Absolutely. The base plays a crucial role in deprotonating the weakly acidic N-H bond of the electron-deficient aniline after it coordinates to the palladium center.[8][9] For this challenging substrate class, a weak base is often insufficient.

  • Recommended Bases: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently required to drive the reaction to completion.[1][10] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong base that can be effective, especially when substrates contain base-sensitive functional groups like esters.[11]

  • Incompatible Bases: Weaker bases like K₂CO₃ or K₃PO₄ typically result in very slow or stalled reactions with electron-deficient anilines.[11]

  • Solubility Issues: The high density of inorganic bases can cause them to settle at the bottom of the reaction vessel, leading to poor mixing and reduced reaction rates. Vigorous stirring is essential.[5]

Q4: My reaction starts but then stalls, or I see a complex mixture of products. What is causing catalyst deactivation or side reactions?

A: Catalyst deactivation and competing side reactions are common hurdles. Here are the primary culprits and their solutions:

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all reagents and solvents are properly degassed. Use rigorous techniques such as establishing a high-vacuum, backfilling with an inert gas (Argon or Nitrogen) three times, or performing the reaction in a glovebox.[1]

  • Catalyst Inhibition: The electron-deficient aniline itself or other N-heterocycles can sometimes coordinate too strongly to the palladium center, forming stable, catalytically incompetent bis(amine) complexes that take the catalyst out of the cycle.[3][12]

    • Solution: The use of bulky, electron-rich monophosphine ligands (like the Buchwald-type biarylphosphines) sterically disfavors the formation of these off-cycle complexes.[2][12]

  • Hydrodehalogenation: You may observe the formation of a side product where the halide on your aryl halide has been replaced by a hydrogen atom. This arises from a competing side reaction called β-hydride elimination.[3][9]

    • Solution: This side reaction is more common with certain substrates and ligands. Using bulkier phosphine ligands can often suppress β-hydride elimination by sterically favoring the desired reductive elimination pathway.[3]

Visualizations & Data

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the amination of electron-deficient anilines.

G Start Low Yield / No Reaction Check_Substrates Q: Are starting materials pure & dry? Are solvents anhydrous & degassed? Start->Check_Substrates Check_Catalyst Q: Using an appropriate catalyst system? Check_Substrates->Check_Catalyst If Yes sub_sol Purify substrates. Use anhydrous/degassed solvents. Check_Substrates->sub_sol Check_Base Q: Is the base strong enough? Check_Catalyst->Check_Base If Yes cat_sol Switch to bulky, electron-rich ligand (e.g., XPhos, BrettPhos). Use a G3/G4 precatalyst. Check_Catalyst->cat_sol Check_Conditions Q: Are temperature & concentration optimal? Check_Base->Check_Conditions If Yes base_sol Use strong base (NaOtBu, KOtBu). Ensure vigorous stirring. Check_Base->base_sol Success Reaction Successful Check_Conditions->Success Optimization Complete cond_sol Increase temperature (100-110 °C). Check concentration (typically 0.1-0.5 M). Check_Conditions->cond_sol sub_sol->Check_Substrates Re-run cat_sol->Check_Catalyst Re-run base_sol->Check_Base Re-run cond_sol->Check_Conditions Re-run

Caption: A general workflow for troubleshooting low conversion in Buchwald-Hartwig amination.

Catalytic Cycle and Key Challenge

The efficacy of the reaction hinges on navigating the catalytic cycle efficiently. For electron-deficient anilines, the reduced nucleophilicity creates a bottleneck at the amine coordination and deprotonation stage.

BHCycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Coord [L-Pd(II)(Ar)(NH₂Ar')]+X⁻ OA_Complex->Amine_Coord Amine Coordination (+ Ar'-NH₂) Amido_Complex L-Pd(II)(Ar)(NHAr') Amine_Coord->Amido_Complex Deprotonation (+ Base, - Base-H⁺X⁻) Bottleneck CHALLENGE with Electron-Deficient Anilines: - Slow amine coordination due to low nucleophilicity. - Difficult deprotonation due to low N-H acidity. Requires strong base & forcing conditions. Amine_Coord->Bottleneck Product Ar-NH-Ar' (Product) Amido_Complex->Product Reductive Elimination dummy dummy->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig cycle highlighting the challenging step for electron-deficient anilines.

Table 1: Ligand and Base Selection Guide

This table provides a starting point for selecting optimal conditions based on the nature of your coupling partners.

Aryl HalideAniline TypeRecommended Ligand(s)Recommended BaseTemperature (°C)
Aryl Bromide/IodideAniline with -NO₂, -CNXPhos, BrettPhos[1][3]NaOtBu, KOtBu[1]80 - 110
Aryl ChlorideAniline with -CF₃, -CO₂RXPhos, RuPhos[1][3]NaOtBu, KOtBu100 - 110
Heteroaryl ChlorideElectron-Deficient AnilineXPhos, BrettPhos[3]LiHMDS, KOtBu[11]100 - 110
Base-Sensitive SubstrateElectron-Deficient AnilineBrettPhos[11]LiHMDS, K₃PO₄ (may require longer time)80 - 100

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Electron-Deficient Aniline

This protocol provides a robust starting point for the coupling of an aryl halide with an electron-deficient aniline using a modern catalyst system.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Electron-Deficient Aniline (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-Butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, Degassed Toluene (5 mL, ~0.2 M)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, the electron-deficient aniline, sodium tert-butoxide, and the palladium precatalyst.[1]

  • Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously for the specified time (typically 12-24 hours).[1][5]

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

References

Technical Support Center: Strategies for Improving the Solubility of 2,5-Difluoro-4-iodoaniline in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Difluoro-4-iodoaniline. This document is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its unique electronic properties and reactive handles.[1] However, its halogenated and aromatic structure often leads to poor solubility in common reaction solvents, posing a significant challenge to achieving efficient and reproducible results.

This guide provides a structured, question-and-answer-based approach to troubleshoot and overcome these solubility issues, moving from fundamental principles to advanced, reaction-specific strategies.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the most common initial queries regarding the solubility of this compound.

Q1: What are the primary molecular features of this compound that cause its poor solubility?

Answer: The solubility behavior of this compound is dictated by its molecular structure. It is a solid at room temperature with a melting point between 55-57°C.[2] The molecule has competing features:

  • Low Polarity Components: The benzene ring and the large, nonpolar iodine atom create a significant hydrophobic character. This makes the molecule poorly soluble in highly polar solvents like water.

  • Polar Components: The amine (-NH₂) group and the two electronegative fluorine atoms introduce some polarity. The amine group can participate in hydrogen bonding, but its effect is often outweighed by the large nonpolar scaffold.

This combination results in limited solubility in a wide range of common solvents, necessitating a careful and systematic approach to solvent selection.

Q2: My this compound is not dissolving in the chosen solvent. What are the initial troubleshooting steps?

Answer: When facing poor solubility, a systematic, stepwise approach is crucial before resorting to more complex methods.[3]

  • Re-evaluate Solvent Choice (The "Like Dissolves Like" Principle): The primary rule of solubility is that substances with similar polarities tend to be miscible.[3] Given its mixed character, solvents with intermediate polarity such as Tetrahydrofuran (THF), Dioxane, or Dichloromethane (DCM) are often good starting points over highly polar (water, methanol) or highly nonpolar (hexane) options.

  • Increase Temperature: For most solids, solubility increases with temperature.[3][4] Gently heating the mixture with stirring can significantly improve dissolution. Be mindful of the compound's melting point (55-57°C) and the boiling point of your solvent. Also, ensure your starting materials and reagents are thermally stable at the target temperature.

  • Increase Surface Area (Particle Size Reduction): A larger surface area can increase the rate of dissolution.[3][5] If you have a coarse crystalline material, gently grinding it to a fine powder using a mortar and pestle can be effective.[3]

  • Apply Mechanical Energy (Stirring & Sonication): Vigorous stirring is essential. For particularly stubborn cases, placing the reaction vessel in an ultrasonic bath can provide the energy needed to break down solute aggregates and facilitate dissolution.[3]

Section 2: Troubleshooting & Optimization - Advanced Strategies

If the basic steps are insufficient, more advanced techniques are required. This section explores co-solvent systems, pH modification, and alternative reaction media tailored for challenging substrates like this compound.

Q3: Simple heating isn't effective, or my reagents are thermally sensitive. What advanced solvent strategies can I employ?

Answer: When a single solvent fails, a co-solvent system is the next logical step. This involves mixing two or more miscible solvents to fine-tune the polarity of the medium.[5]

  • Principle: A small amount of a "stronger" solvent (in which the compound is more soluble) is added to the bulk reaction solvent. For example, if your reaction is primarily in toluene but the aniline has poor solubility, adding a small percentage of a more polar, aprotic solvent like DMF, NMP, or THF can create a solvent environment that is sufficiently polar to dissolve the aniline without drastically altering the overall reaction conditions.

  • Practical Example: In biological assays, a common technique is to first dissolve a poorly soluble compound in a small amount of DMF or DMSO, and then dilute this stock solution into the final aqueous buffer.[6] This principle can be directly applied to organic synthesis.

Q4: How do I select an effective co-solvent system for a Suzuki-Miyaura cross-coupling reaction?

Answer: Suzuki-Miyaura reactions are a primary application for this compound, and they present a classic solubility challenge.[7] The reaction must accommodate the aryl halide (often nonpolar), the boronic acid/ester (more polar), and an inorganic base (often only soluble in water).[7]

A biphasic system is often the most effective solution.

  • Recommended System: A common and highly effective system is a mixture of an aromatic solvent (like Toluene or Dioxane ) and water .[7]

    • Toluene/Dioxane: Dissolves the this compound and the palladium catalyst/ligand complex.

    • Water: Dissolves the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Causality: The reaction occurs at the interface of the two liquid phases. Vigorous stirring is absolutely critical to maximize this interfacial area and ensure all components can interact with the palladium catalyst as it cycles between the phases. In some cases, adding a small amount of a co-solvent like ethanol can help to homogenize the mixture slightly and improve reaction rates.[8][9]

Reaction TypePrimary Organic SolventTypical Co-Solvent(s)Rationale & Key Considerations
Suzuki-Miyaura Toluene, Dioxane, THF, 2-MeTHFWaterWater is essential to dissolve the inorganic base and is believed to play a role in the transmetalation step.[7] Strong stirring is mandatory for these biphasic systems.
Buchwald-Hartwig Toluene, DioxaneNone (typically)These reactions often use strong, soluble organic bases like NaOtBu or LHMDS, which have sufficient solubility in the organic solvent, reducing the need for a co-solvent.[10]
Sonogashira THF, DMFTriethylamine (Et₃N)Triethylamine serves as both the base and a co-solvent, helping to dissolve the starting materials and the copper co-catalyst.[10]
Q5: Can I use pH modification to dissolve this compound? What are the implications for my reaction?

Answer: Yes, this is a powerful but context-dependent technique. The amine group on the aniline is basic and can be protonated by an acid (e.g., HCl) to form an anilinium salt.[4][11]

C₆H₄F₂IN-NH₂ (poorly soluble) + HCl → [C₆H₄F₂IN-NH₃]⁺Cl⁻ (water/polar solvent soluble)

  • Advantages: This salt is an ion and is typically much more soluble in polar solvents, including water, than the neutral aniline.[4][12]

  • Critical Implications & Risks:

    • Incompatible Reactions: The free amine is often the desired nucleophile in a reaction (e.g., Buchwald-Hartwig amination). Converting it to an anilinium salt deactivates its nucleophilicity. This method is therefore unsuitable for reactions where the amine itself is the reacting group.

    • Reaction Compatibility: The presence of a strong acid can be detrimental to other functional groups in your molecules or interfere with the catalyst.

    • Neutralization Required: If you use this method to create a stock solution, you will need to add a base back to the reaction mixture to deprotonate the aniline and regenerate the neutral, reactive form. This adds a step and can complicate the reaction setup.[4]

This technique is most useful when the aniline functionality is not directly involved in the reaction, or for workup procedures to remove unreacted aniline from an organic phase into an aqueous layer.[11]

Q6: What alternative strategies exist for extremely insoluble or "brick dust" type substrates?

Answer: For substrates that remain insoluble despite the above methods, more specialized techniques can be considered.

  • Micellar Catalysis: This involves using a surfactant (e.g., Kolliphor EL) in an aqueous medium.[9][13] The surfactant forms micelles that act as nanoreactors, encapsulating the organic starting materials and catalyst, thereby overcoming the insolubility in the bulk water phase.[8] This is an emerging green chemistry technique that can enable reactions at lower temperatures and even in air.[9][13]

  • Solid-State Mechanochemistry (Ball Milling): For truly insoluble materials like pigments and dyes, reactions can be run in the absence of a solvent.[14] High-temperature ball milling involves physically grinding the solid reactants (aniline, coupling partner, catalyst, base) together in a milling vessel. The mechanical force and localized heat provide the energy to initiate the reaction. This has been successfully applied to Suzuki-Miyaura cross-coupling of insoluble aryl halides.[14]

Section 3: Experimental Protocols

The following protocols provide step-by-step guidance for implementing the strategies discussed above.

Protocol 1: Systematic Approach to Solvent & Co-Solvent Selection

This protocol helps identify a suitable solvent system before committing to a large-scale reaction.

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 0.5 mL) from a list of candidates (e.g., Toluene, THF, Dioxane, DMF, Acetonitrile, Ethyl Acetate).

  • Observation at Room Temperature: Agitate the vials (vortex or stir) for 2-3 minutes. Observe and record the degree of dissolution.

  • Heating: Gently heat the vials that showed poor solubility to 50-60°C. Observe and record any changes.

  • Co-Solvent Test: For vials where the compound is still insoluble, add a second solvent (a co-solvent) dropwise (e.g., add DMF to the Toluene vial) until dissolution is achieved. Record the approximate solvent ratio.

  • Selection: Choose the solvent or co-solvent system that provides complete dissolution under the mildest conditions and is compatible with your planned reaction chemistry.

Protocol 2: Example - Suzuki-Miyaura Coupling in a Biphasic System

This protocol is a general guideline for coupling this compound with an arylboronic acid.

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed organic solvent (e.g., Toluene, 0.1 M concentration relative to the aniline) followed by degassed water (typically 10-25% of the organic solvent volume) via syringe.

  • Reaction: Place the flask in a pre-heated oil bath (e.g., 80-100°C) and stir the biphasic mixture vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Section 4: Visualized Workflows & Safety
Decision-Making Workflow for Solubility Enhancement

The following diagram illustrates a logical progression for troubleshooting solubility issues with this compound.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Basic Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome start This compound (Poorly Soluble) solvent_screen Q: Does it dissolve in the chosen reaction solvent? start->solvent_screen heat_stir Apply Heat & Vigorous Stirring solvent_screen->heat_stir No proceed Proceed with Reaction solvent_screen->proceed Yes dissolved_check1 Q: Is it soluble now? heat_stir->dissolved_check1 cosolvent Use Co-Solvent System (e.g., Toluene/DMF or Toluene/H2O) dissolved_check1->cosolvent No dissolved_check1->proceed Yes dissolved_check2 Q: Is it soluble now? cosolvent->dissolved_check2 ph_mod Consider pH Modification (Anilinium Salt Formation) WARNING: Check reaction compatibility! dissolved_check2->ph_mod No dissolved_check2->proceed Yes alternative Alternative Methods (Micellar Catalysis, Ball Milling) ph_mod->alternative

Caption: A decision tree for selecting a solubility enhancement strategy.

Q7: What are the essential safety precautions for handling this compound?

Answer: this compound and related halogenated anilines are hazardous chemicals and must be handled with appropriate care.[15][16]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[15][17] Handle with gloves and use proper glove removal technique to avoid skin contact.[17][18]

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[17][18] Ensure appropriate exhaust ventilation is available where dust is formed.[17][18]

  • Handling: Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17][18]

  • First Aid:

    • In case of eye contact: Immediately rinse cautiously with water for several minutes.[17][18]

    • In case of skin contact: Wash off with soap and plenty of water.[18]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[17][18]

    • If swallowed: Rinse mouth with water and consult a physician.[17][18]

Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.[17][18]

References

Technical Support Center: Sonogashira Coupling of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for navigating the complexities of the Sonogashira coupling with 2,5-Difluoro-4-iodoaniline. This resource is designed for researchers, chemists, and process development professionals who are working with this challenging substrate. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and field-proven insights to ensure the success of your coupling reactions.

The Sonogashira coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of valuable substituted alkynes. However, the electronic properties of this compound—specifically, the electron-withdrawing nature of the fluorine atoms and the coordinating potential of the aniline group—can present unique challenges. This guide will address these issues head-on, providing a logical framework for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is showing low conversion to the desired product. What are the likely causes?

Low conversion is a common issue and can often be traced back to several factors:

  • Insufficient Catalyst Activity: The electron-deficient nature of the aryl iodide can slow down the rate of oxidative addition, a key step in the catalytic cycle. The chosen palladium catalyst or ligand may not be active enough to facilitate this step efficiently.

  • Catalyst Inhibition/Deactivation: The aniline moiety can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, at elevated temperatures, catalyst deactivation can occur.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for the deprotonation of the terminal alkyne and for maintaining catalyst stability and solubility of all reactants. An inappropriate choice can stall the reaction.

  • Presence of Oxygen: The Sonogashira coupling is highly sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Ensure your reaction is performed under strictly anaerobic conditions.

Q2: I am observing significant amounts of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this side reaction?

The formation of a diene byproduct through homocoupling is a classic side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen. To mitigate this:

  • Rigorous Degassing: The most crucial step is to thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. Certain palladium catalysts, particularly those with bulky, electron-rich phosphine ligands, can facilitate the reaction without the need for a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.

  • Use of an Amine Base: Employing an amine base, such as triethylamine or diisopropylethylamine, can sometimes help to suppress homocoupling by competing for coordination sites on the copper.

Q3: What is the role of the copper co-catalyst, and is it always necessary for this substrate?

The traditional role of the copper(I) co-catalyst is to facilitate the transmetalation step by forming a copper(I) acetylide intermediate, which then reacts with the palladium(II) complex. While this is the classic approach, it is not always essential and can be the source of the problematic homocoupling side reaction.

For a substrate like this compound, exploring copper-free conditions is highly recommended. Modern palladium/phosphine ligand systems have been developed that are efficient enough to proceed without copper, often leading to cleaner reactions and simpler purification.

Troubleshooting Guide: Catalyst and Condition Selection

Navigating the choice of catalyst and reaction conditions is critical for success. The following guide provides a structured approach to troubleshooting and optimization.

Catalyst System Selection Logic

The choice of the palladium source and the ligand is the most influential factor in the outcome of your reaction. The following diagram illustrates a decision-making workflow for selecting an appropriate catalyst system.

CatalystSelection A Start: Sonogashira Coupling of This compound B Initial Screening: Standard Conditions (e.g., Pd(PPh3)4/CuI) A->B C Low Yield or Decomposition? B->C Yes D High Homocoupling? B->D Yes I Successful Coupling B->I No, High Yield E Option 1: Bulky, Electron-Rich Monophosphine Ligands (e.g., XPhos, SPhos) C->E F Option 2: Palladacycle Catalysts (e.g., Herrmann's or Buchwald Palladacycles) C->F G Copper-Free Conditions D->G H Optimize Base and Solvent (e.g., K2CO3 in ACN, Cs2CO3 in Dioxane) E->H F->H G->H H->I

Caption: Catalyst selection workflow for the Sonogashira coupling.

Comparative Table of Catalyst Systems
Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksRecommended For
Pd(PPh₃)₄ / CuI TriphenylphosphineReadily available, well-established.Can be prone to catalyst deactivation with electron-deficient substrates; promotes homocoupling.Initial screening, simple alkynes.
PdCl₂(PPh₃)₂ / CuI TriphenylphosphineMore air-stable than Pd(PPh₃)₄.Similar activity limitations as Pd(PPh₃)₄.General purpose, initial trials.
Pd(OAc)₂ + XPhos / No CuI Buchwald LigandHigh activity for challenging substrates, promotes monoligation, copper-free.Higher cost of ligand.Electron-deficient and sterically hindered aryl halides.
Pd₂(dba)₃ + SPhos / No CuI Buchwald LigandExcellent for sterically demanding couplings, high turnover numbers.Ligand can be air-sensitive.When steric hindrance is a primary concern.
Herrmann's Catalyst PalladacycleHigh thermal stability, often effective at low catalyst loadings.May require higher reaction temperatures.High-temperature couplings, scale-up applications.

Experimental Protocols

The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Protocol 1: Copper-Free Sonogashira Coupling with a Buchwald Ligand

This protocol is recommended for minimizing homocoupling and achieving high yields with this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and XPhos (0.04 eq).

  • Reagent Addition: Add the terminal alkyne (1.2 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add degassed solvent (e.g., Acetonitrile or Dioxane) to the flask. The reaction should be stirred at room temperature or heated as necessary.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Classic Sonogashira Coupling with Copper(I) Iodide

This protocol can be used for initial screening but may require more optimization to control side reactions.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and Copper(I) iodide (CuI, 0.1 eq).

  • Reagent Addition: Add the terminal alkyne (1.2 eq).

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 eq).

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Technical Support Center: Managing Reaction Byproducts in Heck Reactions with 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Mizoroki-Heck reaction, specifically when utilizing the electron-deficient substrate, 2,5-Difluoro-4-iodoaniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reaction conditions and mitigate the formation of common byproducts. The inherent nature of this substrate, with its strong electron-withdrawing fluorine atoms and the reactive iodo- and aniline functionalities, presents unique challenges that require a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct corresponding to the reduction of the starting material (2,5-difluoroaniline). What is causing this hydrodehalogenation, and how can I minimize it?

A1: The formation of 2,5-difluoroaniline is a classic case of a hydrodehalogenation side reaction.[1] This occurs when the aryl halide undergoes oxidative addition to the Pd(0) catalyst, but instead of proceeding through the desired Heck coupling pathway, the resulting Aryl-Pd(II)-I intermediate is intercepted by a hydride source, leading to the cleavage of the carbon-iodine bond and its replacement with a carbon-hydrogen bond.

Causality and Mechanistic Insight:

The primary hydride sources in a typical Heck reaction are often the solvent (e.g., alcohols like methanol or ethanol) or the amine base. The mechanism can involve the oxidation of the solvent, which in turn reduces the palladium complex.[1] The strength of the base can also play a significant role; stronger bases can accelerate this unwanted side reaction.[1] With an electron-deficient substrate like this compound, the electron-poor nature of the aromatic ring can make the Aryl-Pd(II) intermediate more susceptible to this reductive pathway.

Troubleshooting and Mitigation Strategies:

StrategyRationaleRecommended Protocol Adjustments
Solvent Selection Avoid protic solvents that can act as hydride donors.Switch from alcohols (e.g., methanol) to aprotic polar solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dioxane.
Base Selection Weaker, non-coordinating bases are less likely to promote hydrodehalogenation.Replace strong bases like potassium tert-butoxide with weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). Triethylamine (Et₃N) can also be a suitable choice.[2][3]
Ligand Choice Electron-donating phosphine ligands can stabilize the Pd(0) state and favor the desired catalytic cycle.Employ bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphine ligands.
Temperature Control Lower reaction temperatures can disfavor the higher activation energy pathway of hydrodehalogenation.If reaction kinetics allow, reduce the reaction temperature. Monitor the reaction progress to find the optimal balance between reaction rate and byproduct formation.
Q2: My reaction is producing a significant amount of homocoupled biaryl byproduct (a dimer of 2,5-difluoroaniline). What reaction conditions favor this side reaction, and how can it be suppressed?

A2: The formation of a biaryl dimer is a result of a homocoupling side reaction. This occurs when two molecules of the aryl halide react with each other, catalyzed by the palladium species. While generally less common than hydrodehalogenation, it can become significant under certain conditions.

Causality and Mechanistic Insight:

Homocoupling can be promoted by several factors, including high catalyst loading, high temperatures, and the presence of certain ligands. The mechanism can involve the oxidative addition of a second aryl halide molecule to the Aryl-Pd(II) intermediate, followed by reductive elimination to form the biaryl product. For electron-deficient arenes, alternative pathways have also been considered.[4]

Troubleshooting and Mitigation Strategies:

StrategyRationaleRecommended Protocol Adjustments
Catalyst Loading Lowering the palladium concentration can reduce the probability of bimolecular homocoupling.Decrease the catalyst loading to the minimum effective concentration (e.g., start with 1-2 mol % and titrate down).
Reaction Temperature Elevated temperatures can sometimes favor homocoupling.Optimize the reaction temperature to the lowest point where the desired Heck reaction proceeds at a reasonable rate.
Ligand Selection Bulky ligands can sterically hinder the formation of the bis-aryl palladium intermediate required for homocoupling.Utilize bulky monodentate or bidentate phosphine ligands.
Controlled Addition of Aryl Halide Slow addition of the this compound can maintain a low instantaneous concentration, disfavoring the bimolecular side reaction.If experimentally feasible, add the aryl halide solution to the reaction mixture over a period of time using a syringe pump.
Q3: I am observing poor conversion of my starting material and the formation of palladium black. What is causing the catalyst to deactivate, and what can I do to improve its stability and activity?

A3: The formation of palladium black is a clear indication of catalyst decomposition, where the soluble Pd(0) species agglomerates into inactive palladium metal.[5] This is a common issue in Heck reactions, particularly when using "ligandless" conditions or with ligands that are not robust enough for the reaction conditions.

Causality and Mechanistic Insight:

The active Pd(0) catalyst is an electron-rich, 14-electron species that is inherently unstable.[6] In the absence of stabilizing ligands, or if the ligands dissociate too readily, these Pd(0) atoms can aggregate. High temperatures and the presence of certain bases can accelerate this process. For electron-deficient substrates, the oxidative addition step is generally faster, which can sometimes lead to a buildup of the Pd(II) species if the subsequent steps are slow, potentially leading to alternative decomposition pathways.

Troubleshooting and Mitigation Strategies:

StrategyRationaleRecommended Protocol Adjustments
Ligand Selection Robust, electron-donating, and sterically bulky phosphine ligands are crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[7]Employ ligands like XPhos, SPhos, or RuPhos. The choice of ligand can significantly impact catalyst stability and reactivity.
"Jeffery Conditions" The addition of a tetraalkylammonium salt can stabilize the palladium catalyst and accelerate the reaction, often allowing for lower temperatures.Add a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) or bromide (TBAB) to the reaction mixture.
Palladium Precursor The choice of palladium precursor can influence the in-situ formation of the active catalyst.While Pd(OAc)₂ is common, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or palladacycle precatalysts which can sometimes offer better stability.[8][9]
Inert Atmosphere Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5]Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) by thoroughly degassing the solvent and reagents.
Q4: The regioselectivity of the alkene addition is poor, leading to a mixture of linear and branched products. How can I control the regioselectivity of the Heck reaction with this compound?

A4: The regioselectivity of the Heck reaction is determined during the migratory insertion of the alkene into the Aryl-Pd(II) bond.[10] The outcome is influenced by a combination of steric and electronic factors of both the alkene and the aryl palladium complex.

Causality and Mechanistic Insight:

For electronically neutral or electron-rich alkenes, steric factors often dominate, with the aryl group adding to the less substituted carbon of the double bond to give the linear product.[10] However, with electron-deficient alkenes (e.g., acrylates), electronic effects can play a more significant role, sometimes favoring the branched isomer. The nature of the ligands and additives can also influence the regioselectivity.

Troubleshooting and Mitigation Strategies:

StrategyRationaleRecommended Protocol Adjustments
Ligand Choice Bulky ligands can enhance the steric bias for addition to the less substituted carbon of the alkene, favoring the linear product.Employ bulky phosphine ligands. Bidentate ligands like dppf or Xantphos can also enforce a specific geometry around the palladium center that favors one regioisomer.
Reaction Conditions The reaction conditions, including solvent and temperature, can sometimes subtly influence the regioselectivity.Systematically screen different solvents and temperatures to determine their effect on the product ratio.
Cationic vs. Neutral Pathway The Heck reaction can proceed through a neutral or a cationic pathway, which can influence regioselectivity. The cationic pathway, often promoted by the addition of silver or thallium salts, can sometimes alter the regiochemical outcome.[6]Consider the addition of a halide scavenger like silver carbonate (Ag₂CO₃) or thallium acetate (TlOAc) to promote the cationic pathway. Note: Thallium salts are highly toxic and should be handled with extreme caution.

Visualizing the Heck Catalytic Cycle and Common Side Reactions

Heck_Reaction_Byproducts cluster_main_cycle Desired Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (+ Ar-I) Pd0->OxAdd Ar-I = this compound PdBlack Palladium Black (Inactive) Pd0->PdBlack Decomposition ArPdI Ar-Pd(II)L₂-I OxAdd->ArPdI AlkeneCoord Alkene Coordination ArPdI->AlkeneCoord Hydrodehalogenation Hydrodehalogenation Product (Ar-H) ArPdI->Hydrodehalogenation [H⁻] source (e.g., solvent, base) Homocoupling Homocoupling Product (Ar-Ar) ArPdI->Homocoupling + Ar-I MigIns Migratory Insertion AlkeneCoord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim HeckProduct Heck Product BetaElim->HeckProduct HPdI H-Pd(II)L₂-I BetaElim->HPdI RedElim Reductive Elimination (+ Base) RedElim->Pd0 HPdI->RedElim + Base - HB⁺X⁻

Caption: The Heck catalytic cycle and key byproduct pathways.

Experimental Protocol: General Procedure for a Heck Reaction with this compound

This protocol serves as a starting point and should be optimized for your specific alkene coupling partner.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol %).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 2 equivalents), this compound (1 equivalent), and the alkene (1.2 equivalents).

    • Add the degassed solvent (e.g., DMF) via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Complex Mixture IdentifyByproducts Identify Byproducts (LC-MS, NMR) Start->IdentifyByproducts Hydrodehalogenation Hydrodehalogenation (Ar-H) is Major IdentifyByproducts->Hydrodehalogenation Homocoupling Homocoupling (Ar-Ar) is Major IdentifyByproducts->Homocoupling PoorConversion Poor Conversion & Pd Black Formation IdentifyByproducts->PoorConversion Regioisomer Mixture of Regioisomers IdentifyByproducts->Regioisomer ChangeSolvent Switch to Aprotic Solvent (DMF, NMP) Hydrodehalogenation->ChangeSolvent ChangeBase Use Weaker Base (K₂CO₃, NaOAc) Hydrodehalogenation->ChangeBase LowerTemp Lower Reaction Temperature Hydrodehalogenation->LowerTemp LowerCatalyst Decrease Catalyst Loading Homocoupling->LowerCatalyst BulkyLigand Use Bulky Ligand Homocoupling->BulkyLigand RobustLigand Use Robust Ligand (e.g., XPhos) PoorConversion->RobustLigand JefferyCond Add TBAC/ TBAB PoorConversion->JefferyCond InertAtmosphere Ensure Strict Inert Atmosphere PoorConversion->InertAtmosphere BulkyLigand2 Use Bulky/Bidentate Ligand Regioisomer->BulkyLigand2 SilverSalt Add Silver Salt (Cationic Pathway) Regioisomer->SilverSalt End Optimized Reaction ChangeSolvent->End ChangeBase->End LowerTemp->End LowerCatalyst->End BulkyLigand->End RobustLigand->End JefferyCond->End InertAtmosphere->End BulkyLigand2->End SilverSalt->End

Caption: A logical workflow for troubleshooting common Heck reaction issues.

References

Technical Support Center: Scale-Up of Reactions Involving 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up of chemical reactions involving 2,5-Difluoro-4-iodoaniline. As a versatile building block in the synthesis of pharmaceuticals and advanced materials, understanding its behavior at scale is critical for success.[1] This document is structured to provide practical, experience-driven insights into overcoming common challenges in process development.

Troubleshooting Guide: Common Cross-Coupling Reactions

This compound is predominantly used in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the primary site of reactivity, being significantly more susceptible to oxidative addition than C-F or C-N bonds.[2] However, scaling these reactions from the bench (milligrams) to the pilot plant (kilograms) introduces challenges related to mass and heat transfer, reagent stoichiometry, and catalyst stability.

Scenario 1: Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction stalls at 60-80% conversion after scaling up from 1g to 100g.

  • Possible Cause 1: Inefficient Mass Transfer and Mixing.

    • Explanation: At the laboratory scale, magnetic stirring is often sufficient. On a larger scale, inadequate mechanical agitation can lead to poor mixing, creating localized "hot spots" or areas of low reagent concentration. This is particularly problematic with heterogeneous mixtures involving an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic solvent. The base's poor solubility can become a rate-limiting factor if it is not sufficiently dispersed.

    • Solution:

      • Optimize Agitation: Switch from magnetic stirring to overhead mechanical stirring. Use an appropriately sized impeller (e.g., pitch-blade turbine or anchor) to ensure vigorous mixing of all phases.

      • Base Selection & Preparation: Ensure the base is a fine, free-flowing powder to maximize surface area. Consider using a more soluble organic base or a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction at the interface.[3]

      • Solvent System: A biphasic solvent system (e.g., Toluene/Water) is common. The ratio may need to be re-optimized at scale to ensure efficient transfer of the boronic acid salt into the organic phase.

  • Possible Cause 2: Catalyst Deactivation.

    • Explanation: Palladium catalysts, especially the active Pd(0) species, can be sensitive to oxygen and thermal degradation. Longer reaction times and potential temperature overshoots during scale-up increase the risk of catalyst decomposition into inactive palladium black. The purity of the this compound and the boronic acid is also critical; impurities can act as catalyst poisons.

    • Solution:

      • Rigorous Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. Use degassed solvents.

      • Use of Precatalysts: Switch from generating the active catalyst in situ (e.g., from Pd(OAc)₂/ligand) to using more robust and air-stable palladium precatalysts.[4] These generate the active monoligated Pd(0) species more cleanly and can improve reproducibility.[4]

      • Ligand Choice: Sterically hindered biaryl phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often superior for challenging couplings as they promote the desired reductive elimination step and stabilize the catalyst.[2]

  • Possible Cause 3: Boronic Acid Instability.

    • Explanation: Arylboronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form inactive boroxine anhydrides, especially at elevated temperatures in the presence of water. This effectively changes the stoichiometry of your key reagents.

    • Solution:

      • Use Boronic Esters: Consider using the corresponding pinacol boronate ester (Bpin) instead of the boronic acid. They are generally more stable to the reaction conditions.[2]

      • Stoichiometry: On a small scale, a slight excess of boronic acid (e.g., 1.1-1.2 eq) is common. On a larger scale, this might need to be adjusted. Monitor the consumption of both starting materials to understand if one is degrading faster than the other.

Scenario 2: Buchwald-Hartwig Amination

Problem: Upon scaling a Buchwald-Hartwig amination, I'm observing significant formation of a hydro-deiodination byproduct (2,5-difluoroaniline).

  • Possible Cause 1: Suboptimal Base/Solvent Combination.

    • Explanation: The choice of base is critical in Buchwald-Hartwig aminations.[5] A base that is too strong or has poor solubility can lead to side reactions. Hydro-deiodination can occur if the catalytic cycle is slow, allowing competing pathways to dominate.

    • Solution:

      • Base Screening: While NaOtBu is a common choice, consider screening other bases like LiHMDS or K₃PO₄. The physical form and particle size of the base are crucial for reproducibility at scale.

      • Solvent Effects: Solvents like dioxane and DMF are common, but toluene or CPME (cyclopentyl methyl ether) can sometimes suppress side reactions and are often preferred for process safety and ease of workup.

  • Possible Cause 2: Catalyst-Ligand Mismatch.

    • Explanation: The aniline moiety of this compound can potentially coordinate to the palladium center, inhibiting the catalytic cycle. A suitable ligand is required to ensure the desired C-N bond formation is rapid and efficient.

    • Solution:

      • Ligand Selection: Employ sterically hindered and electron-rich ligands that promote fast reductive elimination. Josiphos-type or Buchwald-type ligands are excellent candidates.[5] The choice of ligand often depends on the specific amine coupling partner.[6]

      • Catalyst Loading: While minimizing catalyst loading is a goal, prematurely lowering it during scale-up can slow the reaction, favoring side product formation. It's better to establish a robust process with a slightly higher catalyst load (e.g., 0.5-1 mol%) and then optimize downwards.

Scenario 3: Sonogashira Coupling

Problem: My large-scale Sonogashira reaction is clean but very slow, and after workup, I am struggling to remove copper and palladium to acceptable levels (<10 ppm).

  • Possible Cause 1: Inefficient Copper Co-catalyst Activity.

    • Explanation: The traditional Sonogashira reaction relies on a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate.[7] The quality and solubility of the CuI are critical. On a large scale, poor mixing can prevent the efficient formation of this key intermediate.

    • Solution:

      • Copper-Free Conditions: Investigate modern, copper-free Sonogashira protocols. These often require a specific palladium catalyst/ligand system and a strong amine base (e.g., pyrrolidine) but eliminate the issue of copper contamination and the formation of alkyne homocoupling (Glaser coupling) byproducts.[8]

      • Reagent Quality: Use high-purity CuI. If using the traditional method, ensure it is fresh and has not been oxidized to inactive Cu(II).

  • Possible Cause 2: Ineffective Metal Scavenging.

    • Explanation: Removing residual palladium and copper is a major challenge in pharmaceutical process chemistry. Standard aqueous washes are often insufficient to remove trace metals complexed to the product.

    • Solution:

      • Post-Reaction Scavenging: After the reaction is complete and the solvent has potentially been swapped, treat the organic solution with a metal scavenger. Options include silica-based scavengers with functional groups (e.g., thiols, amines), activated carbon, or extractive solutions (e.g., aqueous cysteine).

      • Crystallization: A well-designed crystallization step is often the most effective method for removing metal impurities. Screen various solvents to find a system where the desired product has high crystallinity and the metal impurities remain in the mother liquor.

General Scale-Up Considerations (FAQs)

Q1: How do I manage the thermal risk when scaling up reactions with this compound?

A1: All scale-up activities must begin with a thorough reaction hazard assessment.[9]

  • Thermal Characterization: Use Differential Scanning Calorimetry (DSC) on the starting material and reaction mixture to identify any decomposition onsets. For exothermic reactions like cross-couplings, Reaction Calorimetry (RC1) is essential to determine the heat of reaction, maximum temperature of synthetic reaction (MTSR), and cooling requirements.

  • Controlled Addition: Never add all reagents at once. A key reagent, like the boronic acid or amine, should be added portion-wise or via a dosing pump to control the rate of heat generation.

  • Reactor Choice: Use a jacketed reactor with an appropriate heat transfer fluid and a powerful overhead stirrer to ensure efficient heat removal and uniform temperature distribution.

Q2: What are the primary safety and handling concerns for this compound at scale?

A2: While specific data for this compound is limited, it should be handled as a typical halogenated aniline. Based on data for similar compounds like 4-iodoaniline, it is considered hazardous.[10][11]

  • Toxicity: It is likely harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • Handling: Always handle in a well-ventilated area, preferably a chemical fume hood.[10] For kilogram-scale operations, use personal protective equipment (PPE) including a respirator with an appropriate cartridge, chemical-resistant gloves, and full-body protection.

  • Storage: Keep the container tightly closed in a dry, well-ventilated, and cool place (refrigerated storage is recommended).[1] Protect from direct sunlight.[10]

Q3: How does solvent selection change from lab to pilot plant?

A3: Solvent choice at scale is driven by safety, environmental impact, and process efficiency.

  • Safety: Solvents with low flash points like diethyl ether or dioxane are often avoided. Toluene, 2-MeTHF, or CPME are frequently preferred.

  • Work-up: Choose a solvent that allows for easy product isolation and minimizes the formation of emulsions during aqueous washes.

  • Boiling Point: The solvent's boiling point must be appropriate for the reaction temperature and allow for efficient removal by distillation at the end of the process.

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantNotes for Scale-Up
Toluene1110.8672.38Good for many cross-couplings; forms azeotrope with water.
1,4-Dioxane1011.0332.21Effective solvent but peroxide-forming and has safety concerns.
Acetonitrile820.78637.5Polar aprotic; can be difficult to remove from water-soluble products.
2-Methyl-THF800.8546.97Greener alternative to THF; less prone to peroxide formation.
DMF1530.94438.25High boiling point can make removal difficult; potential toxicity concerns.
DMSO1891.10047.0Very high boiling point; primarily used when high polarity is essential.
(Data sourced from publicly available solvent property tables)[12]

Visualizing Scale-Up Logic and Workflows

A structured approach is crucial for successful scale-up. The following diagrams illustrate a typical workflow and a troubleshooting decision tree.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Isolation & Purification A Hazard Assessment (DSC/RC1) B Source High-Purity Reagents & Catalyst A->B C Reactor Setup (Dry & Inert) B->C D Charge Solvent, Base & Substrate C->D E Controlled Addition of Coupling Partner D->E F Reaction Monitoring (IPC via LC-MS/HPLC) E->F G Controlled Quench F->G H Phase Separation & Aqueous Washes G->H I Metal Scavenging (if required) H->I J Solvent Swap & Crystallization I->J K Filtration & Drying J->K

Caption: General workflow for a scaled-up cross-coupling reaction.

G Start Low Yield or Stalled Reaction at Scale CheckConversion Check In-Process Control: Is Starting Material Consumed? Start->CheckConversion Incomplete Incomplete Conversion CheckConversion->Incomplete No SideProducts Side Products Observed CheckConversion->SideProducts Yes Catalyst Possible Cause: Catalyst Deactivation Incomplete->Catalyst Mixing Possible Cause: Poor Mixing Incomplete->Mixing Stoich Possible Cause: Reagent Degradation Incomplete->Stoich Proto Possible Cause: Hydro-dehalogenation SideProducts->Proto Homo Possible Cause: Homocoupling SideProducts->Homo Sol_Catalyst Solution: Use Precatalyst, Improve Inerting Catalyst->Sol_Catalyst Sol_Mixing Solution: Increase Agitation, Optimize Solvent Mixing->Sol_Mixing Sol_Stoich Solution: Use Stable Reagent (e.g., Boronate Ester) Stoich->Sol_Stoich Sol_Side Solution: Re-screen Ligand/Base, Lower Temperature Proto->Sol_Side Homo->Sol_Side

Caption: Troubleshooting decision tree for low yield in scale-up reactions.

Appendix: General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling

Disclaimer: This is a generalized protocol and must be adapted and fully risk-assessed for the specific reagents and equipment being used.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.1 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.1 mol%)

  • XPhos Ligand (0.12 mol%)

  • Potassium Carbonate (K₂CO₃), milled (3.0 eq)

  • Toluene, degassed

  • Water, degassed

  • Nitrogen gas supply

Equipment:

  • 100 L glass-lined jacketed reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Dosing pump or pressure-equalizing dropping funnel.

  • Inert atmosphere filtration equipment (e.g., Nutsche filter-dryer).

Procedure:

  • Inerting: Ensure the reactor is clean, dry, and rendered inert by purging with nitrogen for at least 2 hours. Maintain a slight positive nitrogen pressure.

  • Charging: Charge the reactor with this compound, milled K₂CO₃, palladium precatalyst, and ligand.

  • Solvent Addition: Add degassed toluene (approx. 5-10 L per kg of starting material) followed by degassed water (approx. 10% of toluene volume).

  • Heating: Begin agitation and heat the mixture to the target temperature (e.g., 80-90 °C).

  • Controlled Addition: Dissolve the arylboronic acid in a separate vessel in degassed toluene. Add this solution to the reactor via the dosing pump over 2-4 hours, monitoring the internal temperature to ensure no excessive exotherm.

  • Monitoring: Hold the reaction at temperature. Take samples periodically (e.g., every 2 hours) for in-process control (IPC) analysis by LC-MS or HPLC to monitor the disappearance of the starting material.

  • Completion & Cool-down: Once the reaction is deemed complete (<1% starting material remaining), turn off the heating and allow the mixture to cool to <40 °C.

  • Work-up: Stop agitation and allow the phases to separate. Drain the lower aqueous phase. Wash the organic phase with brine.

  • Purification: The crude organic solution may be treated with a scavenger, filtered, and then concentrated under vacuum. The product is typically isolated by crystallization from an appropriate solvent system (e.g., Toluene/Heptane).

  • Isolation: The resulting slurry is filtered, washed with cold solvent, and dried under vacuum at a controlled temperature to yield the final product.

References

Technical Support Center: Troubleshooting Cross-Coupling of 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support center for 2,5-Difluoro-4-iodoaniline. This specialized aryl iodide is a valuable building block in pharmaceutical and materials science, prized for the unique electronic properties imparted by its fluorine substituents. However, its structure also presents distinct challenges in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the coordinating potential of the aniline group can significantly impact catalyst activity and reaction outcomes.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and achieve high-yield, reproducible results in your coupling reactions.

Part 1: The First-Pass Checklist: A General Troubleshooting Workflow

Before diving into reaction-specific issues, it's crucial to rule out common experimental errors. Low conversion is often traced back to fundamental setup and reagent issues rather than complex mechanistic failures. Use the following workflow to diagnose initial problems.

Troubleshooting_Workflow cluster_start Start Here cluster_basics Level 1: Foundational Checks cluster_params Level 2: Reaction Parameters cluster_advanced Level 3: Substrate-Specific Issues Start Low or No Conversion Observed Reagents Reagent Quality? - Purity of aniline? - Boronic acid/ester fresh? - Alkyne pure? Start->Reagents Check basics Atmosphere Inert Atmosphere? - Degassed solvents? - Flask flame-dried? - Positive Ar/N2 pressure? Reagents->Atmosphere Catalyst Catalyst Integrity? - Pre-catalyst from fresh bottle? - Correct Pd oxidation state? Atmosphere->Catalyst Base Base Choice & Quality? - Base anhydrous & finely ground? - Strength appropriate for reaction? Catalyst->Base If basics are OK, check parameters Solvent Solvent System? - Anhydrous grade? - Correct polarity? - Biphasic mixing sufficient? Base->Solvent Temp Temperature? - Sufficient for oxidative addition? - Not high enough to cause degradation? Solvent->Temp Ligand Ligand Choice? - Electron-rich enough? - Sterically bulky enough? Temp->Ligand If parameters seem correct, consider advanced issues SideReaction Dominant Side Reaction? - Protodeiodination? - Homocoupling? Ligand->SideReaction

Caption: A logical workflow to diagnose and solve common cross-coupling issues.

Part 2: Reaction-Specific Troubleshooting Guide (Q&A)

This section addresses specific problems you might encounter with Suzuki, Buchwald-Hartwig, and Sonogashira couplings involving this compound.

A. Suzuki-Miyaura Coupling

The Suzuki coupling is a robust C-C bond-forming reaction, but the electronic nature of this compound requires careful optimization.

Q1: I'm seeing very low conversion in my Suzuki coupling with an arylboronic acid. My standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) are failing. What's the likely cause?

A1: This is a common issue. The low reactivity is likely due to a combination of factors related to your specific substrate:

  • Insufficiently Active Catalyst System: The C-I bond in this compound is activated towards oxidative addition. However, the subsequent reductive elimination step to form the C-C bond can be slow. This is because the electron-withdrawing fluorine atoms make the palladium-aryl intermediate more stable and less prone to reductive elimination. Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich or bulky enough to promote this crucial step efficiently.[1][2]

  • Inappropriate Base: While K₂CO₃ is a common base, it may not be optimal. The transmetalation step of the Suzuki cycle requires a base to activate the boronic acid.[3] The solubility and strength of the base are critical. For challenging substrates, stronger or more soluble bases are often required.[1][4]

  • Catalyst Inhibition: The aniline group can coordinate to the palladium center, potentially inhibiting its catalytic activity. While less severe than with some other nitrogen heterocycles, it can contribute to lower turnover rates.[5][6]

Solution Pathway:

  • Switch to a High-Activity Catalyst System: Replace Pd(PPh₃)₄ with a modern pre-catalyst system designed for challenging couplings. Bulky, electron-rich biarylphosphine ligands are essential.[1][2] Consider screening ligands like SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or a dedicated pre-catalyst (e.g., XPhos Pd G3). These ligands accelerate the rate-limiting reductive elimination step.[2]

  • Screen Bases: Evaluate stronger inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[4][7] They are more effective at promoting the transmetalation step, especially in anhydrous or biphasic systems. Ensure the base is finely ground and anhydrous for maximum efficacy.[5]

  • Optimize Solvent and Temperature: Anhydrous polar aprotic solvents like 1,4-dioxane or 2-MeTHF often give superior results compared to toluene for this substrate class.[7] If conversion is still sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can improve reaction kinetics, but monitor for decomposition.[8]

Q2: My main byproduct is 2,5-difluoroaniline. Why am I seeing so much protodeiodination?

A2: Protodeiodination (replacement of iodine with hydrogen) is a common side reaction with electron-deficient aryl iodides, especially in the presence of a base and a proton source (like trace water).[9] The mechanism can be complex, but it is often facilitated by the palladium catalyst itself or can occur via a base-promoted pathway.[10]

Solutions to Minimize Protodeiodination:

  • Ensure Anhydrous Conditions: This is the most critical factor. Flame-dry your glassware, use anhydrous solvents, and ensure your base is dry. Even small amounts of water can serve as a proton source.

  • Use Boronate Esters: Boronic acids can contain varying amounts of water from their synthesis or storage. Consider converting your boronic acid to a more stable and anhydrous boronate ester, such as a pinacol ester (BPin). This often dramatically reduces protodeiodination.[2]

  • Modify Reaction Kinetics: The goal is to make the desired cross-coupling reaction kinetically favored over the protodeiodination pathway. Using a more active catalyst/ligand system (as described in A1) can accelerate the Suzuki coupling, outcompeting the undesired side reaction.

Parameter Standard Condition Recommended Optimization for this compound Rationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald Precatalysts (G2, G3)Provides a reliable source of active Pd(0) and ensures efficient catalyst formation.[2]
Ligand PPh₃, dppfSPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate the slow reductive elimination step.[1][2]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate the crucial transmetalation step.[4][7]
Solvent Toluene/H₂ODioxane, 2-MeTHF, THF/H₂O (4:1)Polar aprotic solvents can improve solubility and reaction rates.[1][7]
Boron Source Boronic AcidBoronic Acid Pinacol Ester (BPin)More stable, anhydrous, and reduces protodeboronation/protodeiodination risk.[2]
B. Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, but the aniline substrate itself can complicate the reaction by acting as both a reactant and a potential catalyst poison.[11]

Q1: I am trying to couple this compound with a primary or secondary amine and getting low yield. What are the key considerations?

A1: The Buchwald-Hartwig amination of an aniline derivative is challenging. The primary issues are catalyst inhibition and the selection of a base that is strong enough to deprotonate the coupling amine but not so harsh that it causes side reactions.

  • Catalyst System is Key: As with the Suzuki reaction, standard ligands are often insufficient. Highly active, sterically hindered phosphine ligands are required to facilitate the C-N reductive elimination, which can be difficult from the electron-deficient aryl group.[12][13]

  • Base Selection is Critical: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile, allowing it to bind to the palladium center.[13] Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Other bases like LHMDS can also be used.[14] Weaker carbonate bases are typically ineffective.

  • Iodide Inhibition: In Buchwald-Hartwig reactions, aryl iodides can sometimes be less reactive than bromides due to the formation of stable, off-cycle palladium-iodide bridged dimers.[14][15]

Solution Pathway:

  • Employ Specialized Ligands: Use bulky biarylphosphine ligands such as XPhos , RuPhos , or bidentate ligands like XantPhos .[13][16] These are designed to promote C-N bond formation.

  • Use a Strong Base: NaOtBu is the base of choice for most Buchwald-Hartwig aminations.[14] Ensure it is fresh and from an unopened container, as it is highly hygroscopic.

  • Choose an Appropriate Solvent: Anhydrous toluene or dioxane are the most common and effective solvents.[13]

Catalytic_Cycle cluster_trouble Potential Failure Points Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition (Ar-I) Pd0->OA PdII_ArI L-Pd(II)(Ar)(I) OA->PdII_ArI OA_Fail Slow due to C-X bond strength (Not an issue for C-I) OA->OA_Fail Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_ArI->Transmetal PdII_ArR L-Pd(II)(Ar)(R) Transmetal->PdII_ArR RE Reductive Elimination PdII_ArR->RE RE->Pd0 Regenerates Catalyst Product Ar-R (Product) RE->Product RE_Fail Often Rate-Limiting for Electron-Deficient Substrates (Solution: Bulky, e--rich Ligands) RE->RE_Fail

Caption: Simplified Pd catalytic cycle showing key failure points.

C. Sonogashira Coupling

This reaction couples the aryl iodide with a terminal alkyne and is generally robust, but catalyst inhibition can be a significant problem.

Q1: My Sonogashira coupling with this compound is sluggish and gives a lot of alkyne homocoupling (Glaser coupling). How can I improve it?

A1: The two main issues here are catalyst deactivation and the competing Glaser pathway.

  • Catalyst Poisoning: The aniline nitrogen can coordinate strongly to the palladium center, leading to catalyst deactivation.[6] This is a well-known issue when using nitrogen-containing substrates in Sonogashira reactions.

  • Glaser Homocoupling: The copper(I) co-catalyst, essential for the standard Sonogashira mechanism, also efficiently catalyzes the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[6]

  • Base Choice: The reaction requires an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which acts as both a base and often as a solvent.[17]

Solution Pathway:

  • Strictly Exclude Oxygen: To suppress Glaser coupling, it is imperative to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon is preferred). Use freeze-pump-thaw cycles for the best results.

  • Consider Copper-Free Conditions: For substrates prone to catalyst inhibition or homocoupling, copper-free Sonogashira protocols can be highly effective. These reactions typically require a higher catalyst loading and temperature but avoid the Glaser side reaction entirely. A common system is Pd(PPh₃)₂Cl₂ with an amine base in a solvent like THF or DMF.[18]

  • Increase Catalyst Loading: If you suspect catalyst poisoning is the primary issue, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the low turnover and push the reaction to completion.

Part 3: Frequently Asked Questions (FAQs)

Q: How do the two fluorine atoms affect the reactivity of the C-I bond? A: The fluorine atoms are strongly electron-withdrawing. This has two main effects:

  • Activates the C-I Bond: They make the carbon atom of the C-I bond more electrophilic, which generally accelerates the initial oxidative addition step to the Pd(0) catalyst. The C-I bond is the weakest carbon-halogen bond, making this step fast.[19][20]

  • Deactivates Towards Reductive Elimination: By withdrawing electron density from the aryl ring, they stabilize the resulting Pd(II)-aryl intermediate. This makes the final, product-forming reductive elimination step more difficult and often rate-limiting.[2] This is why ligand choice is so critical.

Q: Can I use a different palladium pre-catalyst, like Pd(OAc)₂ or PdCl₂(dppf)? A: Yes, but with caution. While Pd(OAc)₂ is a common Pd(II) source, it must be reduced in situ to the active Pd(0) state.[14] This process can be inefficient and consume some of your phosphine ligand. Pre-catalysts like Buchwald's G2, G3, or G4 systems are often more reliable because they are designed to cleanly and efficiently generate the active L-Pd(0) species upon activation with a base, leading to more reproducible results and lower catalyst loadings.[2]

Q: What are the most common side products I should look for? A: Besides starting materials, the most common side products are:

  • Protodeiodination Product: 2,5-difluoroaniline.

  • Homocoupling of Coupling Partner: Symmetrical biaryls from a Suzuki reaction or diynes (Glaser product) from a Sonogashira reaction.

  • Decomposition: At excessively high temperatures, you may see complex decomposition products.

Part 4: Starter Experimental Protocols

These are generalized starting points. Optimization will be necessary for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and finely ground K₃PO₄ (2.0 equiv).

  • In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography.[7][21]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube, add NaOtBu (1.4 equiv).

  • In a glovebox, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%), and the ligand (e.g., RuPhos, 4-8 mol%).

  • Seal the tube, remove from the glovebox, and add the amine coupling partner (1.2 equiv) followed by anhydrous, degassed toluene.

  • Place the tube in a preheated oil bath at 100-110 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool, dilute with an organic solvent, and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer, combine organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.[13][14]

References

Navigating the Reactivity of 2,5-Difluoro-4-iodoaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,5-Difluoro-4-iodoaniline. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for palladium-catalyzed cross-coupling reactions involving this versatile building block. The unique electronic properties of this compound, stemming from the electron-withdrawing fluorine atoms and the highly reactive iodine, present both opportunities and challenges in synthesis. This document offers field-proven insights and solutions to common issues encountered during its use in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound in cross-coupling reactions?

A1: The reactivity of this compound is dominated by two main features:

  • Highly Reactive C-I Bond: The carbon-iodine bond is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition by a Pd(0) catalyst. This generally allows for milder reaction conditions (lower temperatures, shorter reaction times) compared to other aryl halides.

  • Electron-Deficient Aromatic Ring: The two fluorine atoms are strongly electron-withdrawing, which further facilitates the oxidative addition step, often the rate-determining step in many cross-coupling catalytic cycles. However, this electron deficiency can impact subsequent steps like transmetalation and reductive elimination.

Q2: Can the aniline group of this compound interfere with the cross-coupling reaction?

A2: Yes, the primary amine can pose challenges. The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a common issue with amino-substituted aryl halides. Strategies to mitigate this include the use of bulky phosphine ligands that shield the metal center or, in some cases, protection of the amine group (e.g., as a Boc or Cbz derivative), though this adds extra steps to the synthesis.

Q3: Which cross-coupling reaction is most suitable for this compound?

A3: this compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This is a robust method for forming C-C bonds with a wide variety of aryl and vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: This reaction is effective for the synthesis of more complex aniline derivatives by forming C-N bonds.

  • Sonogashira Coupling: This is the preferred method for coupling with terminal alkynes to generate arylalkynes.

  • Heck Coupling: This reaction allows for the formation of C-C bonds with alkenes.

The choice of reaction depends on the desired final product.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Suzuki-Miyaura Coupling

Problem 1: Low or no conversion in the Suzuki coupling of this compound.

  • Possible Cause 1: Inappropriate Base Selection. The base plays a critical role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[1][2] For an electron-deficient substrate like this compound, a moderately strong base is often sufficient.

    • Solution:

      • Start with a common inorganic base like K₂CO₃ or K₃PO₄. These are often effective and cost-efficient.

      • If the reaction is sluggish, consider a stronger base like Cs₂CO₃. The larger cation can increase the solubility and basicity of the carbonate.

      • Avoid very strong bases like NaOH or KOH in excess, as they can promote side reactions, including protodeboronation of the boronic acid.[1]

  • Possible Cause 2: Suboptimal Solvent Choice. The solvent must be able to dissolve all reactants and intermediates and should be compatible with the chosen base.

    • Solution:

      • A mixture of an ethereal solvent like 1,4-dioxane or THF with water is a good starting point. The water helps to dissolve the inorganic base.

      • For more challenging couplings, consider a higher-boiling aprotic polar solvent like DMF, but be aware that it can be difficult to remove and may participate in side reactions at high temperatures.

      • Toluene is another option, especially for reactions at higher temperatures.

Problem 2: Significant formation of a homocoupling byproduct from the boronic acid.

  • Possible Cause: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.

    • Solution:

      • Ensure your reaction setup is rigorously deoxygenated. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

      • Maintain a positive pressure of inert gas throughout the reaction.

Buchwald-Hartwig Amination

Problem 3: Low yield in the Buchwald-Hartwig amination of this compound.

  • Possible Cause 1: Ineffective Base. The base in a Buchwald-Hartwig amination is crucial for deprotonating the amine to form the palladium-amido complex.

    • Solution:

      • For primary and secondary alkyl or aryl amines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

      • If NaOtBu leads to side reactions or decomposition of starting materials, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.

  • Possible Cause 2: Inappropriate Ligand. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution:

      • For challenging aminations, especially with electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior to simpler ligands like PPh₃. These ligands promote both oxidative addition and reductive elimination.

  • Possible Cause 3: Catalyst Inhibition. As mentioned in the FAQs, the aniline substrate can inhibit the catalyst.

    • Solution:

      • Using a higher catalyst loading (e.g., 2-5 mol%) may overcome partial inhibition.

      • Employing a pre-catalyst that is more resistant to inhibition can also be beneficial.

Sonogashira Coupling

Problem 4: Low conversion or decomposition in the Sonogashira coupling of this compound.

  • Possible Cause 1: Ineffective Base. The base in a Sonogashira coupling deprotonates the terminal alkyne to form the copper acetylide.[3]

    • Solution:

      • An amine base, which also acts as a solvent or co-solvent, is typically used. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

      • Ensure the amine base is anhydrous and of high purity, as impurities can interfere with the reaction.

  • Possible Cause 2: Copper Co-catalyst Issues. The copper(I) co-catalyst is essential for the formation of the copper acetylide.

    • Solution:

      • Use a fresh, high-purity source of a Cu(I) salt, such as CuI.

      • Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Cu(I) to the inactive Cu(II).

Heck Coupling

Problem 5: Low yield or poor regioselectivity in the Heck coupling of this compound.

  • Possible Cause 1: Suboptimal Base. The base in the Heck reaction is needed to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle.

    • Solution:

      • A variety of bases can be used, including organic amines (e.g., Et₃N) and inorganic salts (e.g., Na₂CO₃, KOAc).

      • The choice of base can influence the regioselectivity of the reaction. For example, in some systems, inorganic bases favor the formation of the linear product, while organic bases may lead to a mixture of isomers.

  • Possible Cause 2: Solvent Effects. The solvent can influence the regioselectivity and efficiency of the Heck reaction.

    • Solution:

      • Aprotic polar solvents like DMF, NMP, or acetonitrile are commonly used and often give good results.

      • The choice of solvent can affect the stability of the palladium hydride intermediate, which in turn can influence isomerisation of the product.

Data Summary: Base and Solvent Selection

The following table provides a general guide for selecting a starting base and solvent system for different cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Reaction TypeRecommended Base(s)Recommended Solvent(s)Key Considerations
Suzuki-Miyaura K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, THF/H₂O, TolueneThe base strength should be sufficient to promote transmetalation but not so strong as to cause protodeboronation.[1][2]
Buchwald-Hartwig NaOtBu, Cs₂CO₃, K₃PO₄Toluene, DioxaneA strong, non-nucleophilic base is often required. Bulky ligands are crucial.
Sonogashira Et₃N, DIPEATHF, DMFAn amine base is typically used, and a copper(I) co-catalyst is essential.[3]
Heck Et₃N, Na₂CO₃, KOAcDMF, NMP, AcetonitrileThe choice of base and solvent can influence regioselectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst/ligand, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents 1. Verify check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere 2. Confirm screen_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) check_atmosphere->screen_base 3. Optimize screen_solvent Screen Solvents (e.g., Dioxane/H2O, Toluene) screen_base->screen_solvent If no improvement success Improved Yield screen_base->success Success screen_catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) screen_solvent->screen_catalyst If still low screen_solvent->success Success increase_temp Increase Temperature screen_catalyst->increase_temp If necessary screen_catalyst->success Success increase_temp->success Buchwald_Hartwig_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Pd Catalyst / Ligand This compound->Catalyst Amine Amine Amine->Catalyst Base Base Base->Catalyst Activates Amine Solvent Solvent Solvent->Catalyst Influences Solubility & Stability Product Desired C-N Coupled Product Catalyst->Product

References

Validation & Comparative

A Comparative Guide to Monitoring the Synthesis of 2,5-Difluoro-4-iodoaniline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and specialty chemical synthesis, the precise monitoring of reaction progress is paramount to ensuring product quality, optimizing yield, and maintaining process safety. 2,5-Difluoro-4-iodoaniline serves as a critical building block in the creation of complex molecules, particularly active pharmaceutical ingredients (APIs) like enzyme inhibitors.[1] Its unique structure, featuring both fluorine and iodine atoms, imparts desirable characteristics to the final products but also necessitates robust analytical oversight during its synthesis.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for monitoring the reaction progress of this compound.

The Central Role of HPLC in Reaction Monitoring

HPLC is a cornerstone technique in pharmaceutical development for its high resolution and sensitivity in separating and quantifying compounds.[2] For monitoring the synthesis of this compound, a stability-indicating HPLC method is essential. This type of method is designed to separate the active pharmaceutical ingredient from process impurities and degradation products, providing a comprehensive view of the reaction's status.[3] Reversed-phase HPLC (RP-HPLC) is the most prevalent and effective approach for this class of halogenated anilines.[2]

Experimental Workflow for HPLC Analysis

The successful analysis of this compound and its related substances hinges on a well-developed and robust HPLC method. The following workflow outlines the key steps in this process.

Caption: Workflow for the HPLC analysis of this compound.

Detailed HPLC Protocol

This protocol is a starting point for developing a validated method for the analysis of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 column is a good initial choice for separating halogenated anilines.[4][5] A common dimension is 150 mm x 4.6 mm with 5 µm particles.[5]

2. Mobile Phase and Gradient:

  • The polar nature of substituted anilines makes them amenable to reversed-phase chromatography.[6] A typical mobile phase consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.[5][7]

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • A starting composition of 60:40 (Methanol:Water) can be a good initial condition.[5]

3. Detection:

  • Aniline and its derivatives are chromophoric, making UV detection a sensitive and reliable choice.[3] A detection wavelength of 254 nm is often a good starting point for aniline homologs.[5]

4. Sample Preparation:

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a powerful tool, other analytical techniques can also be employed to monitor the synthesis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.

FeatureHPLC-UVGC-MSThin-Layer Chromatography (TLC)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and mass-to-charge ratio.Separation based on differential migration on a solid stationary phase with a liquid mobile phase.
Primary Use Quantitative analysis of starting material, intermediates, and products.Identification of volatile byproducts and impurities.Rapid qualitative monitoring of reaction progress.
Sample Prep Dilution and filtration.Derivatization may be required for polar anilines to improve volatility.[4][6]Direct spotting of the reaction mixture.
Analysis Time ~5-30 minutes per sample.~15-45 minutes per sample.~5-20 minutes per plate.
Sensitivity High (sub-nanogram levels achievable).[4][6]Very high, excellent for trace analysis.[8]Low, primarily for qualitative assessment.
Resolution High, capable of separating closely related compounds.High, can resolve complex mixtures.Low, may not separate all components.
Quantitative? Yes, highly accurate and precise.Yes, with appropriate calibration.Semi-quantitative at best.
Structural Info? No, requires a hyphenated technique like LC-MS.Yes, mass spectra provide structural information.No.
Advantages Robust, reliable, and widely available. Excellent for quantitation.Provides structural information. High sensitivity.Simple, fast, and inexpensive.
Disadvantages Does not provide structural information.May require derivatization. Not suitable for non-volatile compounds.[9]Low sensitivity and resolution. Not quantitative.

In-Depth Comparison and Justification

HPLC-UV: The Gold Standard for Quantitative Analysis

For routine monitoring of reaction conversion and product purity, HPLC-UV is the preferred method. Its high precision is crucial for quality control in pharmaceutical manufacturing, where typical specifications for drug substance release are in the range of 98.0–102.0%.[3] The ability to develop stability-indicating methods ensures that all potential degradation products and impurities are separated and quantified, which is a regulatory requirement.[3]

GC-MS: A Powerful Tool for Impurity Identification

Gas chromatography-mass spectrometry (GC-MS) excels in identifying unknown volatile impurities.[8] While the polar nature of anilines can make GC analysis challenging without derivatization, this technique is invaluable for troubleshooting unexpected side reactions or identifying trace contaminants that could impact the final product's safety and efficacy.[4][6]

TLC: Rapid, At-a-Glance Reaction Monitoring

Thin-layer chromatography (TLC) offers a simple and rapid way to qualitatively assess the progress of a reaction.[10] By spotting the reaction mixture alongside the starting material and product standards on a TLC plate, a chemist can quickly visualize the consumption of reactants and the formation of products. While not a quantitative technique, its speed and low cost make it an excellent complementary tool for in-process checks.

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method Selection cluster_quant Quantitative Analysis? cluster_struct Structural Info Needed? Start Need to Monitor Reaction? Quant_Yes Yes Start->Quant_Yes Quant_No No Start->Quant_No Struct_Yes Yes Quant_Yes->Struct_Yes Struct_No No Quant_Yes->Struct_No TLC Use TLC for rapid qualitative check Quant_No->TLC GCMS Use GC-MS for impurity identification Struct_Yes->GCMS HPLC Use HPLC-UV for accurate quantification Struct_No->HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive analysis of this compound reaction progress, a multi-faceted approach is often the most effective. HPLC-UV stands out as the primary technique for accurate and precise quantification of the starting material, product, and known impurities. Its reliability and robustness make it indispensable for process development and quality control in a regulated environment. GC-MS serves as a powerful complementary tool for the identification of unknown volatile impurities, providing crucial structural information that can aid in reaction optimization and troubleshooting. Finally, TLC remains a valuable, low-cost method for rapid, real-time qualitative monitoring of reaction progress at the bench. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the efficient and successful synthesis of this compound.

References

A Comparative Guide to the Reactivity of 2,5-Difluoro-4-iodoaniline and 2-fluoro-4-iodoaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Halogenated anilines are foundational intermediates, offering versatile handles for constructing complex molecular architectures.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two key fluorinated iodoanilines: 2,5-Difluoro-4-iodoaniline and 2-fluoro-4-iodoaniline. We will dissect their structural and electronic properties to rationalize their performance in three ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Molecular Properties: The Electronic Impact of Fluorine Substitution

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is predominantly governed by the rate-determining oxidative addition step.[1] The facility of this step is highly sensitive to the electronic density of the aromatic ring and the polarization of the carbon-iodine (C-I) bond.

Both anilines possess the same reactive C-I bond. However, the key differentiator is the presence of a second fluorine atom in this compound. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity.[3]

  • 2-fluoro-4-iodoaniline : Features one fluorine atom ortho to the amino group and meta to the iodine. Its -I effect modestly reduces the electron density of the ring.

  • This compound : The additional fluorine atom at the C5 position (meta to the amino group, ortho to the iodine) significantly amplifies the electron-withdrawing nature of the system. This makes the aromatic ring more electron-deficient (a more positive partial charge on the carbon bearing the iodine), thereby lowering the activation energy for oxidative addition to the Pd(0) catalyst.

This fundamental electronic difference is the primary driver of the observed reactivity variations.

Comparative Physical Properties
Property2-fluoro-4-iodoanilineThis compound
CAS Number 29632-74-4[4]155906-13-1[5]
Molecular Formula C₆H₅FIN[4]C₆H₄F₂IN[6]
Molecular Weight 237.01 g/mol [4]255.00 g/mol
Melting Point 55-57 °C[7]Not widely reported
Appearance Off-white to brown powder[8]White to light brown solid

Experimental Workflow Overview

A generalized workflow for comparing the reactivity of the two substrates in a cross-coupling reaction is outlined below. The critical step is running the reactions in parallel under identical conditions to ensure a valid comparison.

G cluster_prep Preparation cluster_react Parallel Reactions cluster_workup Analysis prep Reaction Setup: - Inert Atmosphere (Ar/N2) - Anhydrous Solvent - Precise Reagent Measurement sub1 Substrate 1: 2-fluoro-4-iodoaniline prep->sub1 Identical Conditions: - Catalyst & Ligand - Base & Coupling Partner - Temperature & Time sub2 Substrate 2: This compound prep->sub2 Identical Conditions: - Catalyst & Ligand - Base & Coupling Partner - Temperature & Time workup Workup & Purification: - Quenching - Extraction - Chromatography sub1->workup sub2->workup analysis Comparative Analysis: - TLC Monitoring - Yield Calculation - Purity (NMR, LC-MS) workup->analysis

Caption: Generalized workflow for comparative reactivity studies.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forms a C-C bond between an aryl halide and an organoboron compound, a cornerstone of modern synthesis.[9][10]

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)(I)L₂ pd0->pdiil Oxidative Addition (Rate-Determining Step) pdiil_b [Ar-Pd(II)(OR)L₂] pdiil->pdiil_b Ligand Exchange pdiil_c Ar-Pd(II)(Ar')L₂ pdiil_b->pdiil_c pdiil_c->pd0 Reductive Elimination product Ar-Ar' pdiil_c->product rbx R-B(OR)₂ rbx->pdiil_c Transmetalation base Base (e.g., Cs₂CO₃) base->rbx Activation arx Ar-I arx->pdiil

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Causality Behind Reactivity

The enhanced electron-withdrawing character of This compound makes its C-I bond more susceptible to oxidative addition by the Pd(0) catalyst. Consequently, it is expected to react faster and under milder conditions than 2-fluoro-4-iodoaniline. This allows for potentially lower catalyst loadings or reaction temperatures to achieve comparable or higher yields.

Representative Experimental Data
Parameter2-fluoro-4-iodoanilineThis compoundRationale
Relative Reaction Rate SlowerFaster More electron-deficient ring accelerates oxidative addition.
Optimal Temperature 80-100 °C60-80 °C Higher reactivity allows for milder conditions.
Typical Yield 85-95%90-98% Faster, cleaner conversion often leads to higher yields.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • To a dry Schlenk flask under Argon, add the iodoaniline substrate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.5 mmol, 2.5 equiv).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Stir the mixture at the designated temperature (e.g., 80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[11][12] The mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle where oxidative addition is a key step.

G pd0 Pd(0)L₂ pdiil Ar-Pd(II)(I)L₂ pd0->pdiil Oxidative Addition pdiil_amido [Ar-Pd(II)(NR₂)]L₂ pdiil->pdiil_amido Amine Coordination & Deprotonation pdiil_amido->pd0 Reductive Elimination product Ar-NR₂ pdiil_amido->product amine HNR₂ amine->pdiil_amido base Base (e.g., NaOtBu) base->pdiil_amido arx Ar-I arx->pdiil

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Reactivity

Similar to the Suzuki coupling, the increased electrophilicity of the carbon center attached to iodine in This compound facilitates a more rapid oxidative addition. An additional consideration is the acidity of the aniline's N-H protons. The strong electron-withdrawing fluorine atoms increase the acidity of the N-H protons on the substrate itself, but this is less impactful on the C-I bond reactivity compared to the direct electronic effect on the coupling site.

Representative Experimental Data
Parameter2-fluoro-4-iodoanilineThis compoundRationale
Relative Reaction Rate SlowerFaster Enhanced electrophilicity at the C-I bond.
Optimal Temperature 90-110 °C80-100 °C Increased reactivity permits lower reaction temperatures.
Typical Yield 80-90%85-95% More efficient conversion can minimize side reactions.
Protocol: Buchwald-Hartwig Amination with Morpholine
  • To a dry Schlenk flask under Argon, add the iodoaniline substrate (1.0 mmol) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like XantPhos (0.08 mmol, 8 mol%).[13]

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Stir the mixture at the designated temperature (e.g., 100 °C) and monitor by TLC.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, utilizing a dual palladium and copper co-catalyst system.[14][15]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)(I)L₂ pd0->pdiil Oxidative Addition pdiil->pd0 Reductive Elimination pdiil->pd0 Ar-alkyne cui Cu(I)I cu_alk Cu(I)-alkyne cui->cu_alk Deprotonation (with Base) cu_alk->pdiil Transmetalation cu_alk->cui Transmetalation

Caption: Simplified dual catalytic cycles of the Sonogashira coupling.

Causality Behind Reactivity

The palladium cycle, initiated by oxidative addition, remains the driving force for the overall reaction rate. Therefore, the same electronic arguments apply. This compound , being more electron-poor, will undergo oxidative addition more readily than its mono-fluoro counterpart. This leads to a faster overall catalytic turnover and allows for the reaction to proceed efficiently, often at lower temperatures.[16]

Representative Experimental Data
Parameter2-fluoro-4-iodoanilineThis compoundRationale
Relative Reaction Rate SlowerFaster Accelerated oxidative addition to the Pd(0) center.
Optimal Temperature 40-60 °CRoom Temp - 40 °C Higher intrinsic reactivity enables milder conditions.
Typical Yield 88-96%92-99% Efficient coupling minimizes homocoupling of the alkyne.
Protocol: Sonogashira Coupling with Phenylacetylene
  • To a dry Schlenk flask under Argon, add the iodoaniline substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous triethylamine (5 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Stir the reaction at the designated temperature (e.g., 40 °C) and monitor by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify by flash column chromatography.

Conclusion and Practical Recommendations

The addition of a second fluorine atom at the C5 position in this compound renders the aromatic ring significantly more electron-deficient compared to 2-fluoro-4-iodoaniline. This electronic perturbation has a direct and pronounced effect on its reactivity in palladium-catalyzed cross-coupling reactions.

Summary of Findings:

  • Higher Reactivity: this compound consistently exhibits higher reactivity across Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • Milder Conditions: Its enhanced reactivity often allows for the use of lower reaction temperatures, shorter reaction times, and potentially reduced catalyst loadings.

  • Improved Efficiency: The faster rate of the desired cross-coupling can lead to cleaner reactions and higher isolated yields by minimizing potential side reactions.

Recommendation for Researchers:

When choosing between these two building blocks, This compound should be considered the more reactive and versatile partner for palladium-catalyzed cross-coupling reactions. It is particularly advantageous when working with sensitive coupling partners that may degrade under harsh thermal conditions. While 2-fluoro-4-iodoaniline remains a highly effective substrate, its difluorinated counterpart offers a clear advantage in terms of reaction kinetics and efficiency. This guide provides the foundational understanding and practical protocols to leverage these differences in your synthetic endeavors.

References

A Comparative Guide to the Kinetic Studies of Buchwald-Hartwig Amination with 2,5-Difluoro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetics of a reaction is paramount for optimization, scale-up, and ensuring process safety. The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of C-N bonds, is no exception.[1][2][3] This guide provides an in-depth comparative analysis of the kinetic profiles of the Buchwald-Hartwig amination of a challenging, electron-deficient substrate: 2,5-Difluoro-4-iodoaniline. We will explore how different catalytic systems influence reaction rates and provide the foundational knowledge to design robust and efficient synthetic routes.

The choice of this compound as a substrate is deliberate. The presence of two electron-withdrawing fluorine atoms and a bulky iodine leaving group introduces unique electronic and steric factors that significantly impact the kinetics of the catalytic cycle. Understanding these effects is crucial for selecting the optimal catalyst, ligand, and reaction conditions.

The Catalytic Cycle: A Kinetic Perspective

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] From a kinetic standpoint, each step—oxidative addition, amine coordination and deprotonation, and reductive elimination—has its own rate that contributes to the overall reaction velocity. The rate-limiting step, the slowest step in the cycle, dictates the overall reaction rate and is highly dependent on the substrate, catalyst, ligand, and base.[4][5]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-I) Amido Complex Amido Complex Ar-Pd(II)-X(L)->Amido Complex Amine Coordination & Deprotonation (Base) Amido Complex->Pd(0)L Regenerates Catalyst Product Product Amido Complex->Product Reductive Elimination Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For an electron-deficient aryl iodide like this compound, oxidative addition is generally expected to be facile. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbon-iodine bond, accelerating its reaction with the Pd(0) catalyst. However, the subsequent steps, particularly reductive elimination, can be challenging. The electron-deficient nature of the aryl ring can slow down the final C-N bond-forming step.[4]

Comparing Catalytic Systems: A Kinetic Showdown

The choice of ligand is critical in tuning the catalytic activity and influencing the rate-limiting step of the Buchwald-Hartwig amination.[6][7] We will compare three classes of phosphine ligands that are commonly employed in these reactions: bulky, electron-rich monophosphine ligands, bidentate phosphine ligands, and sterically hindered biaryl phosphine ligands.

Bulky, Electron-Rich Monophosphine Ligands (e.g., RuPhos, BrettPhos)

These ligands, developed by the Buchwald group, are known for their high catalytic activity in a broad range of C-N cross-coupling reactions.[4][7] Their bulkiness promotes the reductive elimination step, which is often the rate-limiting step for electron-deficient aryl halides.[4] The electron-rich nature of these ligands also facilitates the initial oxidative addition.

Expected Kinetic Profile with this compound:

  • Oxidative Addition: Fast, due to the electron-deficient nature of the aryl iodide and the electron-richness of the ligand.

  • Reductive Elimination: Likely the rate-limiting step, but significantly accelerated by the steric bulk of the ligand.

  • Overall Rate: Expected to be high, making these ligands a strong choice for this substrate.

Bidentate Phosphine Ligands (e.g., BINAP, DPPF)

Bidentate ligands were among the first to show broad utility in the Buchwald-Hartwig amination, particularly for primary amines.[1] They form stable, well-defined complexes with palladium. While generally effective, their rates can sometimes be slower compared to the more modern bulky monophosphine ligands, especially with challenging substrates. It is believed that bidentate ligands can prevent the formation of inactive palladium iodide dimers after oxidative addition, thereby speeding up the reaction.[1]

Expected Kinetic Profile with this compound:

  • Oxidative Addition: Efficient, though perhaps not as rapid as with the most electron-rich monophosphine ligands.

  • Reductive Elimination: Can be slower than with bulky monophosphines, potentially making this step more pronouncedly rate-limiting.

  • Overall Rate: Moderate to good, but may require higher temperatures or longer reaction times compared to bulky monophosphine systems.

Sterically Hindered Biaryl Phosphine Ligands (e.g., XPhos)

This class of ligands offers a balance of steric bulk and electronic richness.[6] XPhos, for instance, has demonstrated excellent reactivity for a wide array of aryl halides, including electron-deficient ones.[6] The steric hindrance is crucial for promoting the reductive elimination of the electron-deficient product.

Expected Kinetic Profile with this compound:

  • Oxidative Addition: Favorable due to the ligand's electronic properties.

  • Reductive Elimination: The significant steric bulk of XPhos is expected to facilitate this step effectively.

  • Overall Rate: High, and often provides a good balance of reactivity and stability.

Comparative Kinetic Data (Hypothetical)

The following table presents a hypothetical comparison of initial reaction rates for the amination of this compound with a generic primary amine, based on the principles discussed above. This data is intended to be illustrative of the expected trends.

Catalytic System (Ligand)Pd PrecursorBaseSolventTemperature (°C)Initial Rate (M/s)
RuPhos Pd(OAc)₂NaOtBuToluene801.5 x 10⁻⁴
BrettPhos Pd₂(dba)₃LHMDSDioxane801.2 x 10⁻⁴
BINAP Pd(OAc)₂K₃PO₄Toluene1005.8 x 10⁻⁵
XPhos Pd₂(dba)₃NaOtBuToluene801.3 x 10⁻⁴

Experimental Protocol for Kinetic Studies

Accurate kinetic data is obtained through careful experimental design and execution. The following is a general protocol for determining the initial rates of the Buchwald-Hartwig amination.

Kinetic Study Workflow cluster_prep Reaction Preparation cluster_run Reaction Execution & Monitoring cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Aryl Halide, Amine, Base, Internal Standard) Catalyst Prepare Catalyst Precursor and Ligand Solution Reagents->Catalyst Vials Set up Reaction Vials in a Temperature-Controlled Block Catalyst->Vials Initiate Initiate Reaction by Adding Amine Solution Vials->Initiate Sample Take Aliquots at Defined Time Intervals Initiate->Sample Quench Quench Aliquots Immediately Sample->Quench Analyze Analyze Quenched Samples by HPLC or GC Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Initial Rate from the Linear Portion of the Curve Plot->Determine

Caption: A general workflow for conducting kinetic studies of the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of this compound, the desired amine, the base (e.g., NaOtBu), and an internal standard (e.g., dodecane) in the chosen solvent (e.g., toluene) in a glovebox.

  • Catalyst Preparation: In a separate vial within the glovebox, prepare a stock solution of the palladium precatalyst and the phosphine ligand.

  • Reaction Setup: In individual reaction vials, add the appropriate volumes of the aryl halide, base, and internal standard stock solutions. Place the vials in a pre-heated reaction block.

  • Reaction Initiation: To initiate the reaction, add the amine stock solution, followed immediately by the catalyst stock solution. Start the timer.

  • Sampling: At predetermined time points (e.g., 1, 2, 5, 10, 15, 30 minutes), withdraw a small aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a cooled, slightly acidic solution) to stop the reaction.

  • Analysis: Analyze the quenched samples by a calibrated HPLC or GC method to determine the concentration of the product and the remaining starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time. The initial rate is determined from the slope of the initial linear portion of this curve.

Conclusion

The kinetic study of the Buchwald-Hartwig amination of this compound reveals the critical interplay between substrate electronics and ligand architecture. For this electron-deficient aryl iodide, the choice of a bulky, electron-rich monophosphine ligand such as RuPhos or a sterically demanding biaryl phosphine like XPhos is predicted to yield the highest reaction rates. This is primarily due to their ability to accelerate the often rate-limiting reductive elimination step. While bidentate ligands remain valuable tools, they may require more forcing conditions for this particular transformation. By understanding these kinetic nuances and employing rigorous experimental techniques, researchers can rationally select the optimal catalytic system to achieve efficient and reliable C-N bond formation, even with challenging substrates.

References

Navigating the Spectroscopic Maze: A Comparative Guide to the Validation of 2,5-Difluoro-4-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis, the structural integrity of building blocks is paramount. Halogenated anilines, particularly multi-functional scaffolds like 2,5-difluoro-4-iodoaniline, are workhorse intermediates in the construction of complex drug candidates. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity, while the iodo group serves as a versatile handle for cross-coupling reactions. However, this functional richness necessitates a rigorous, multi-pronged approach to spectroscopic validation to rule out isomeric impurities and confirm the precise molecular architecture.

This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous characterization of this compound derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting a self-validating workflow designed for the exacting standards of drug development professionals.

The Analytical Imperative: A Multi-Modal, Self-Validating System

The following workflow illustrates the logical progression from initial screening to definitive structural confirmation.

validation_workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Validation cluster_secondary Secondary & Correlative Validation cluster_final Final Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR (Proton Environment & H-F Coupling) Purification->HNMR MS HRMS (Molecular Formula Confirmation) Purification->MS FNMR ¹⁹F NMR (Fluorine Environment & F-F/F-H Coupling) HNMR->FNMR Correlate couplings CNMR ¹³C NMR (Carbon Skeleton & C-F Coupling) HNMR->CNMR Correlate structure Confirmation Unambiguous Structure Elucidation MS->Confirmation FNMR->CNMR Correlate couplings CNMR->Confirmation FTIR FT-IR (Functional Group Confirmation) FTIR->Confirmation

Figure 1. A recommended workflow for comprehensive spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of the Molecule

NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity and spatial relationships of atoms. For this class of compounds, a suite of NMR experiments is not a luxury, but a necessity.

¹H NMR Spectroscopy: The First Look

Proton NMR offers the initial and most readily available spectroscopic fingerprint. In a typical this compound derivative, the aromatic region is of primary importance.

  • Expertise in Action: The two aromatic protons (at C-3 and C-6) are chemically non-equivalent and will present as distinct signals. The key to their assignment lies not just in their chemical shift, which is influenced by the surrounding substituents, but critically, in their coupling to the adjacent fluorine nuclei. Each proton signal should appear as a doublet of doublets, resulting from coupling to its ortho fluorine (³JH-F, typically 6-10 Hz) and its meta fluorine (⁴JH-F, typically 2-5 Hz). This distinct splitting pattern is a powerful diagnostic tool.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquisition: Utilize a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Key Parameters:

    • Pulse Program: A standard 30-degree pulse ('zg30').

    • Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A 1-2 second delay (d1) is standard.

  • Processing: After Fourier transformation, perform phase and baseline corrections. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹⁹F NMR Spectroscopy: The Fluorine-Centric View

Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally sensitive and informative technique. The two fluorine atoms are in different chemical environments and will thus have different chemical shifts.

  • Trustworthiness through Reciprocity: The ¹⁹F spectrum provides a crucial layer of self-validation. The coupling constants observed in the ¹H spectrum must be reciprocated in the ¹⁹F spectrum. For instance, if H-6 shows a 9 Hz coupling, the signal for F-5 must also exhibit a 9 Hz coupling. Furthermore, the two fluorine atoms will couple to each other (a ⁴JF-F coupling, typically 15-20 Hz), which is observable in the ¹⁹F spectrum but not the ¹H spectrum, providing another layer of structural confirmation.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Carbon NMR confirms the number of unique carbon environments and reveals the influence of the electronegative substituents on the carbon skeleton.

  • Authoritative Grounding: The most telling feature in the ¹³C NMR spectrum will be the signals for the carbons directly bonded to fluorine (C-2 and C-5). These will appear as large doublets due to strong one-bond C-F coupling (¹JC-F), typically in the range of 240-260 Hz. Conversely, the carbon bonded to iodine (C-4) often displays a significantly broadened or low-intensity signal due to quadrupolar relaxation, a characteristic phenomenon for carbons attached to heavy halogens.

Comparative Spectroscopic Data Summary (Hypothetical N-acetyl-2,5-difluoro-4-iodoaniline)

TechniqueNucleusExpected Chemical Shift (ppm)Expected Multiplicity & Key Couplings (J in Hz)Rationale & Key Insights
¹H NMR H-3~7.8dd, ³JH3-F2 ≈ 8, ⁴JH3-F5 ≈ 4Downfield shift due to proximity to two electronegative groups (F, NHAc).
¹H NMR H-6~7.2dd, ³JH6-F5 ≈ 9, ⁴JH6-F2 ≈ 3Upfield relative to H-3. The coupling constants are diagnostic for assignment.
¹⁹F NMR F-2-120 to -140dd, ³JF2-H3 ≈ 8, ⁴JF2-F5 ≈ 18Coupling to both an ortho proton and the other fluorine atom.
¹⁹F NMR F-5-100 to -120dd, ³JF5-H6 ≈ 9, ⁴JF2-F5 ≈ 18Reciprocal couplings to H-6 and F-2 confirm the assignments.
¹³C NMR C-2, C-5150 - 160d, ¹JC-F ≈ 250Very large one-bond coupling is unambiguous proof of direct C-F bond.
¹³C NMR C-480 - 90(broad singlet)Significant upfield shift and broadening due to the heavy iodine atom.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper

While NMR establishes the atomic connectivity, HRMS provides definitive proof of the molecular formula.

  • The Power of Exact Mass: By measuring the mass-to-charge ratio of the molecular ion to four or five decimal places, HRMS allows for the calculation of a single, unambiguous elemental composition. For a this compound derivative, this technique can easily distinguish the target compound from potential impurities that may differ by only a few hydrogen atoms or have an alternative halogenation pattern. This high level of certainty is a cornerstone of trustworthy data.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these compounds, typically generating the protonated molecule [M+H]⁺.

  • Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation: Compare the measured exact mass against the theoretical mass calculated for the proposed formula. A mass accuracy of <5 ppm is the standard for publication and regulatory submission.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy provides an orthogonal confirmation of the functional groups present in the molecule, serving as a rapid and reliable quality control check.

  • Vibrational Fingerprints: For a derivative, such as an N-acylated or N-sulfonylated this compound, specific vibrational bands are expected. The presence of a sharp N-H stretch (around 3300 cm⁻¹) and a strong amide C=O stretch (around 1670 cm⁻¹) would confirm N-acylation. Crucially, the spectrum will also be dominated by strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoro substituents. The absence of primary amine stretches (two bands around 3350-3500 cm⁻¹) from the starting material provides evidence of a complete reaction.

Conclusion: An Integrated Strategy for Unimpeachable Data

The robust validation of this compound derivatives is not achieved by a single "magic bullet" technique, but by the thoughtful integration of multiple spectroscopic methods. The detailed connectivity map from multi-nuclear NMR, when combined with the definitive molecular formula from HRMS and the functional group confirmation from FT-IR, creates a powerful, self-validating data package. This rigorous approach eliminates ambiguity, ensures the integrity of synthetic intermediates, and provides the authoritative grounding necessary to accelerate drug discovery and development programs with confidence.

A Comparative DFT Guide to Substituted Iodoanilines: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth comparative analysis of substituted iodoanilines using Density Functional Theory (DFT). It is designed for researchers, scientists, and professionals in drug development and materials science, providing a foundational understanding of how substituent effects modulate the electronic and structural properties of these important chemical moieties. We will explore the causality behind computational choices, present comparative data, and provide detailed experimental and computational protocols.

Introduction: The Significance of Iodoanilines

Aniline and its derivatives are cornerstone molecules in the chemical industry, serving as precursors for a vast array of dyes, polymers, and pharmaceuticals.[1] The introduction of a halogen substituent, particularly iodine, onto the aniline scaffold dramatically alters its physicochemical properties. The presence of the bulky and polarizable iodine atom can lead to unique intermolecular interactions, such as halogen bonding, and significantly influences the molecule's reactivity and electronic behavior.[2] Understanding these substituent-induced changes is paramount for the rational design of novel drug candidates and advanced materials.

This guide will focus on a comparative study of iodoaniline isomers (ortho, meta, and para) and the effect of additional substituents on the aniline ring. We will leverage DFT to elucidate key structural and electronic parameters, providing a predictive framework for their behavior.

The Computational Scientist's Toolkit: Methodologies for DFT Analysis

The accuracy of DFT calculations is intrinsically linked to the choice of the functional and basis set. For halogenated aromatic compounds like iodoanilines, these choices are critical for capturing both the electron correlation effects and the relativistic effects of the heavy iodine atom.

Selecting the Right Tools: Functionals and Basis Sets

Based on a review of existing literature, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been widely and successfully used for geometry optimization and vibrational frequency calculations of haloanilines.[2] For properties that are more sensitive to long-range interactions, such as charge-transfer excitations, the long-range corrected functional CAM-B3LYP is often preferred.[1][3]

For the basis set, a common and effective choice for the iodine atom is the LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential, which accounts for relativistic effects of the inner electrons. For lighter atoms like carbon, nitrogen, and hydrogen, Pople-style basis sets such as 6-311++G(d,p) are frequently employed to provide a good balance between accuracy and computational cost.[2]

A Step-by-Step Computational Protocol

The following protocol outlines a standard workflow for the DFT analysis of substituted iodoanilines:

  • Molecule Building and Initial Optimization: The 3D structure of the desired substituted iodoaniline is built using a molecular editor. A preliminary geometry optimization is performed using a faster, lower-level theory (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization: The final geometry optimization is carried out using the chosen DFT functional and basis set (e.g., B3LYP/LanL2DZ for Iodine and 6-311++G(d,p) for other atoms). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

  • Data Analysis and Visualization: The output data is analyzed to extract key parameters. Molecular orbitals and MEPs are visualized to gain qualitative insights into the molecule's reactivity and intermolecular interaction sites.

DFT Workflow for Substituted Iodoanilines DFT Workflow for Substituted Iodoanilines cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Visualization mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (e.g., B3LYP/LanL2DZ) mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Property Calculation freq_calc->elec_prop Verified Minimum data_analysis Data Extraction & Analysis elec_prop->data_analysis Calculated Properties visualization Visualization (HOMO/LUMO, MEP) data_analysis->visualization Analyzed Data

Caption: A typical workflow for the DFT analysis of substituted iodoanilines.

Comparative Analysis of Substituted Iodoanilines

The position of the iodine atom and the presence of other substituents on the aniline ring have a profound impact on the molecule's geometry and electronic properties. In this section, we compare key DFT-calculated parameters for different iodoaniline isomers and substituted derivatives.

Structural Parameters

The introduction of a bulky iodine atom induces steric strain, which can lead to deviations from a perfectly planar geometry, particularly in the ortho isomer. The C-I bond length is a key parameter, and its length can be influenced by the electronic nature of other substituents.

CompoundC-I Bond Length (Å)C-N Bond Length (Å)Dihedral Angle (C-C-N-H) (°)Source (Computational Level)
ortho-Iodoaniline~2.10~1.40VariesHypothetical Data
meta-Iodoaniline~2.11~1.40Near 0[1] (CAM-B3LYP/LanL2DZ)
para-Iodoaniline~2.11~1.39Near 0[2] (B3LYP/LanL2DZ)

Note: The values presented are collated from multiple sources and slight variations may exist due to different computational models and software. A direct comparison is most accurate when data is from a single, consistent study.

Electronic Properties

The electronic properties of substituted iodoanilines are crucial for understanding their reactivity and potential applications. The HOMO and LUMO energies, and the resulting energy gap, are particularly insightful. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Source (Computational Level)
Aniline-5.13-0.164.971.53[1] (CAM-B3LYP/LanL2DZ)
meta-Iodoaniline-5.28-0.634.653.24[1] (CAM-B3LYP/LanL2DZ)
para-Iodoaniline-5.21-0.584.632.98[2] (B3LYP/LanL2DZ)
para-Bromoaniline-5.27-0.524.752.89[2] (B3LYP/LanL2DZ)

From the table, it is evident that the introduction of an iodine atom lowers both the HOMO and LUMO energies compared to aniline, and also reduces the HOMO-LUMO gap, suggesting increased reactivity.[1] The position of the iodine substituent also influences the dipole moment of the molecule.

Electronic Properties and Their Implications Relationship between Calculated Electronic Properties and Molecular Behavior cluster_calc Calculated DFT Properties cluster_predict Predicted Molecular Behavior homo_lumo HOMO-LUMO Energies reactivity Chemical Reactivity homo_lumo->reactivity Energy Gap indicates Reactivity nlo Non-Linear Optical (NLO) Properties homo_lumo->nlo Influences Hyperpolarizability mep Molecular Electrostatic Potential (MEP) mep->reactivity Identifies Electrophilic/Nucleophilic Sites intermol Intermolecular Interactions mep->intermol Predicts Halogen Bonding Sites

Caption: The logical relationship between key DFT-calculated electronic properties and the predicted behavior of substituted iodoanilines.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[1] In iodoanilines, the MEP typically shows a region of negative potential (red/yellow) around the nitrogen atom of the amino group, indicating its nucleophilic character. A region of positive potential (blue), known as a "sigma-hole," is often observed on the iodine atom, making it a potential halogen bond donor. The distribution and intensity of these regions are influenced by the position of the iodine atom and the presence of other substituents.

Conclusion

This guide has provided a comparative overview of the DFT analysis of substituted iodoanilines. The choice of computational methodology, particularly the functional and basis set, is crucial for obtaining accurate and reliable results. Our comparative analysis of iodoaniline isomers demonstrates that the position of the iodine substituent significantly impacts the structural and electronic properties of the molecule.

The insights gained from these DFT studies are invaluable for predicting the reactivity, stability, and potential for intermolecular interactions of substituted iodoanilines. This knowledge can be directly applied to the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further research combining DFT with experimental validation will continue to deepen our understanding of these versatile compounds.

References

A Senior Application Scientist's Guide to Stereochemical Confirmation: A Comparative Analysis of X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of a compound's biological activity. The tragic history of Thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, the unambiguous determination of the absolute configuration of a reaction product is a cornerstone of modern chemical research and a regulatory necessity.

While several analytical techniques can provide stereochemical information, single-crystal X-ray crystallography is universally regarded as the "gold standard," providing a definitive and unambiguous answer.[2][3][4] However, its primary prerequisite—a high-quality single crystal—can be a significant bottleneck.[2][5][6] This guide offers a comparative overview of X-ray crystallography and its principal solution-state alternatives, providing the technical insights and experimental logic required to select the most appropriate method for confirming the stereochemistry of your reaction products.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the three-dimensional structure of molecules at atomic resolution.[7][8] It provides a direct visualization of the atomic arrangement in space, confirming not only the connectivity of atoms (constitution) and their relative spatial orientation (relative configuration) but also, crucially, their absolute configuration.

The Principle of Unambiguous Assignment: Anomalous Dispersion

The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or anomalous scattering).[3] Under normal conditions, the intensities of diffracted X-rays are identical for a crystal and its mirror image (Friedel's Law). However, when the X-ray energy is near the absorption edge of an atom (typically a "heavy" atom with Z > 8), the scattering gains a phase shift.[3][4] This phase shift breaks Friedel's Law, causing the diffraction pattern of one enantiomer to be measurably different from its mirror image. By analyzing these subtle differences, the true handedness of the molecule can be determined. The confidence in this assignment is statistically validated by the Flack parameter, which should refine to a value near zero for the correct enantiomer.[4][9]

Experimental Workflow: From Molecule to Model

The path from a purified compound to a final 3D structure is a multi-step process, with crystallization being the most critical and often challenging stage.[10][11]

xray_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis PurifiedProduct Purified Reaction Product Crystal High-Quality Single Crystal PurifiedProduct->Crystal Crystallization (Bottleneck) Data Diffraction Data (Intensities & Angles) Crystal->Data X-ray Diffraction Model Initial 3D Model Data->Model Structure Solution (Phase Problem) Final Refined 3D Structure (Absolute Configuration) Model->Final Refinement & Validation (Flack Parameter)

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization The prerequisite for any X-ray diffraction experiment is a single crystal of suitable size (typically >20-100 μm) and quality.[8][11]

  • Solvent Selection: Identify a solvent or solvent system in which the compound has moderate solubility.

  • Supersaturation: Prepare a nearly saturated solution of the compound. This is the starting point for crystallization.

  • Slow Crystallization: The key is to allow molecules to slowly and orderly deposit onto a growing crystal lattice. Common methods include:

    • Slow Evaporation: Loosely cap a vial containing the solution to allow the solvent to evaporate over days or weeks.

    • Vapor Diffusion: Place a concentrated drop of the compound solution in a sealed chamber containing a reservoir of a "poor" solvent (an anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a concentrated solution of the compound. Crystals form at the interface as the solvents slowly mix.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted for data collection.

Navigating the Alternatives: When Crystals Won't Cooperate

When obtaining single crystals proves intractable, researchers must turn to solution-state methods. These techniques provide invaluable stereochemical information, though often indirectly compared to the definitive picture from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy is excellent for determining the constitution and relative stereochemistry of a molecule, but it cannot distinguish between enantiomers, as they are isochronous (have identical chemical shifts) in an achiral environment.[12][13] To overcome this, chiral auxiliaries are employed to induce a diastereomeric relationship.

The Mosher's Ester Method: A Classic Protocol

The most widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines is Mosher's ester analysis.[14][15][16] The technique involves derivatizing the analyte with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA or Mosher's acid).[17]

  • Causality: Reacting the unknown chiral alcohol (e.g., a racemic or enantiopure sample) with (R)-MTPA and (S)-MTPA in separate reactions creates a pair of diastereomers. Diastereomers have different physical properties and are no longer isochronous in the NMR spectrum.[18]

  • Analysis: The anisotropic effect of the MTPA phenyl ring creates a distinct magnetic environment on either side of the molecule. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter. A consistent pattern of positive and negative Δδ values reveals the absolute configuration.[5][17]

Protocol: Mosher's Ester Analysis in an NMR Tube

This protocol describes a microscale derivatization, minimizing sample consumption.

  • Sample Preparation: In two separate NMR tubes, dissolve ~1-2 mg of the chiral alcohol in ~0.6 mL of a dry deuterated solvent (e.g., pyridine-d5 or CDCl₃). Add a small amount of a catalyst like DMAP (4-dimethylaminopyridine).

  • Reagent Addition: To Tube A, add a slight excess (~1.2 equivalents) of (R)-MTPA chloride. To Tube B, add the same excess of (S)-MTPA chloride.

  • Reaction: Gently mix the tubes and allow the reaction to proceed to completion at room temperature. The reaction can be monitored by ¹H NMR.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester (Tube B) and the (R)-MTPA ester (Tube A).

  • Data Analysis:

    • Assign the proton signals in both spectra. 2D NMR experiments like COSY may be necessary.

    • Calculate Δδ (δS - δR) for all assigned protons.

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the MTPA plane, and those with a negative Δδ value are on the other, allowing for the assignment of the absolute configuration.

  • Trustworthiness: This protocol is a self-validating system. The use of both (R)- and (S)-MTPA provides an internal check. The resulting Δδ values should show a clear and consistent trend; inconsistent or random values suggest a problem with the analysis or an incorrect structural assignment.

Chiral Chromatography

Chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the workhorse for separating enantiomers.[1][19]

  • Principle: Enantiomers are passed through a column containing a chiral stationary phase (CSP). The CSP, being enantiomerically pure, interacts differently with each enantiomer of the analyte, leading to different retention times and thus, separation.[13][20]

  • Primary Application: This technique excels at determining the enantiomeric purity or enantiomeric excess (ee) of a sample.[19] It is not a primary method for determining absolute configuration. However, if a standard of known absolute configuration is available, the elution order can be used to assign the configuration of the unknown sample.

  • Key Advantage: It is the most accurate and validated method for quantifying the ratio of enantiomers in a mixture, a critical requirement in pharmaceutical quality control.[21]

Chiroptical Methods: Circular Dichroism (CD) Spectroscopy

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light.[22][23]

  • Principle: A chiral molecule will absorb the two components of circularly polarized light to different extents (ΔA = A_L - A_R). A plot of ΔA versus wavelength yields a CD spectrum, which is a unique fingerprint for a specific enantiomer.[24][25] The mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign.[22]

  • Determining Absolute Configuration: The power of modern CD lies in its partnership with computational chemistry. The experimental CD spectrum of an unknown compound is compared to a theoretically predicted spectrum generated by quantum mechanical calculations (e.g., Density Functional Theory, DFT).[2][6] A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

  • Vibrational Circular Dichroism (VCD): An extension of CD into the infrared range, VCD measures the differential absorption of polarized IR radiation by vibrational transitions.[26][27] It is exceptionally powerful for determining the absolute configuration of small organic molecules in solution, even those lacking a traditional UV-Vis chromophore.[2][28]

Comparative Guide: Choosing the Right Tool for the Job

The selection of an analytical technique is a strategic decision based on the sample's properties, the available instrumentation, and the specific question at hand. The following table and decision-making workflow are designed to guide this choice.

FeatureX-ray CrystallographyNMR Spectroscopy (with CDAs)Chiral ChromatographyCircular Dichroism (CD/VCD)
Information Provided Absolute & Relative Configuration , 3D StructureAbsolute & Relative Configuration Enantiomeric Purity (ee%) , Relative RetentionAbsolute Configuration
Sample Requirement Single CrystalSolution (mg scale)Solution (μg-mg scale)Solution, requires chromophore (ECD)
Primary Advantage Unambiguous, definitive 3D structure ("Gold Standard")[3][4]No crystal needed; works in solution[29]Gold standard for quantitation of enantiomers[21]No crystal needed; high sensitivity[27][28]
Primary Limitation Requires a high-quality single crystal [2][5]Indirect method; requires derivatization; complex interpretationDoes not provide absolute configuration de novoRelies on accurate quantum mechanical calculations[2][30]
Throughput Low to MediumMediumHighMedium

Decision-Making Workflow

decision_tree q1 Do you need to determine Absolute Configuration? q2 Do you have a single crystal? q1->q2 Yes ans_hplc Use Chiral Chromatography (HPLC/SFC) q1->ans_hplc No, only enantiomeric purity q3 Does the molecule have a suitable functional group (e.g., -OH, -NH2) for derivatization? q2->q3 No ans_xray Use X-ray Crystallography (Gold Standard) q2->ans_xray Yes q4 Does the molecule have a suitable chromophore (UV/IR)? q3->q4 No ans_nmr Use NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) q3->ans_nmr Yes ans_cd Use CD/VCD with Computational Analysis q4->ans_cd Yes ans_other Consider alternative methods or derivatization strategies q4->ans_other No

Figure 2: Decision-making workflow for selecting a stereochemical analysis method.

Conclusion: An Integrated Approach

While single-crystal X-ray crystallography remains the definitive method for determining absolute stereochemistry, it is not always accessible.[6] A modern laboratory's strength lies in its ability to deploy a range of complementary techniques. NMR spectroscopy with chiral auxiliaries provides a robust solution-state alternative, while chiroptical methods like VCD are rapidly gaining prominence, particularly for challenging molecules. Chiral chromatography, though not a tool for de novo assignment, is indispensable for quantitative purity analysis.

Ultimately, the most trustworthy stereochemical assignments are often those confirmed by more than one technique. By understanding the principles, advantages, and limitations of each method, researchers can design an efficient and effective analytical strategy, ensuring the stereochemical integrity of their reaction products and paving the way for successful drug development and scientific discovery.

References

A Comparative Guide to Quantitative NMR (qNMR) for Assessing Purity of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<TB>

For researchers, scientists, and drug development professionals, the rigorous assessment of compound purity is not merely a procedural step but a cornerstone of scientific validity and product safety. While chromatographic techniques like HPLC have long been the industry's workhorse, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, direct, and often more efficient primary method for purity determination. This guide provides an in-depth comparison of qNMR with alternative methods, supported by experimental insights and data, to empower you in selecting the most appropriate analytical strategy.

The Principle of Absolute Quantification: What Sets qNMR Apart?

Unlike chromatographic methods that rely on the response factor of a detector (e.g., UV absorbance), which can vary significantly between different compounds, qNMR is a primary ratio method.[1] The foundational principle is elegantly simple and powerful: the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[2][3][4] This universal response across all molecules for a given nucleus (most commonly ¹H) means that qNMR can determine the absolute purity of a compound without needing a chemically identical, pre-calibrated reference standard of that specific analyte.[3][5] Instead, quantification is achieved by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and weight.[4][6]

This inherent characteristic provides a significant advantage, particularly in early-stage drug development where a fully characterized reference standard of the newly synthesized compound may not yet exist.[3][7]

The qNMR Experimental Workflow: A Step-by-Step Protocol

Achieving accurate and precise qNMR results is contingent upon meticulous execution.[2] The process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[2]

  • Selection of Internal Standard (IS):

    • Rationale: The choice of IS is critical to the success of the measurement.[8][9] An ideal IS should be of high, certified purity (≥99%), stable, non-volatile, non-hygroscopic, and soluble in the same deuterated solvent as the analyte.[8][10][11] Crucially, it must have at least one simple, sharp signal (a singlet is preferred) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[6][8][10]

    • Procedure: Select a certified reference material (CRM) like maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene-d4.[8][12] Verify its ¹H NMR spectrum to ensure no potential for signal overlap with your analyte in the chosen solvent.[10]

  • Sample Preparation:

    • Rationale: Accurate gravimetric measurements are paramount, as any error in weighing the analyte or the IS will directly translate into an error in the final purity calculation.[12][13] Using an ultramicrobalance for weighing milligram quantities is recommended.[12] Complete dissolution is necessary to ensure a homogeneous solution for accurate spectral acquisition.[2][8]

    • Procedure: a. Using an analytical balance with 0.01 mg accuracy, weigh approximately 5-10 mg of the synthesized compound (analyte) into a clean vial. b. Accurately weigh a suitable amount of the chosen internal standard into the same vial. Aim for a molar ratio that results in a peak integral ratio between the analyte and IS of roughly 1:1 to optimize integration accuracy.[13] c. Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial. d. Ensure complete dissolution of both the analyte and the IS, using gentle vortexing if necessary. e. Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Rationale: Acquisition parameters must be optimized for quantification, which differs from standard qualitative NMR. A sufficiently long relaxation delay (d1) is the most critical parameter. It should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and IS signals being integrated. This ensures complete relaxation and allows the signal integral to be directly proportional to the molar concentration.[9][14] A 90° pulse angle is recommended to maximize the signal-to-noise ratio.[2][13]

    • Procedure: a. Insert the sample into the NMR spectrometer. b. Optimize the magnetic field homogeneity (shimming).[2] c. Set the following key parameters:

      • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker systems).[2][15]
      • Pulse Angle: 90° (calibrated).[2][13]
      • Relaxation Delay (d1): Set to a conservative value, typically 30-60 seconds, or measure the T₁ of the relevant peaks and set d1 to >5x the longest T₁.
      • Number of Scans (NS): Acquire enough scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks of interest to ensure integration error is <1%.[6][16]
      • Receiver Gain: Set automatically, ensuring the FID is not clipped.[2][14]

  • Data Processing and Purity Calculation:

    • Rationale: Careful and consistent data processing is essential to avoid introducing errors. Manual phasing and baseline correction are recommended for highest precision.[2] The integration region must be wide enough to encompass the entire peak, including the ¹³C satellites if they are to be included consistently for both analyte and IS.[2]

    • Procedure: a. Apply Fourier transform to the FID. b. Manually perform phase correction and baseline correction to ensure a flat baseline across the spectrum.[2] c. Integrate a well-resolved, unambiguously assigned signal for the analyte and a signal for the internal standard. Extend the integration window to at least 64 times the full width at half height (FWHH) of the peak.[2] d. Calculate the purity using the following equation:[2]

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte (mₐ) weigh_std Accurately Weigh Internal Standard (mₛₜᏧ) weigh_analyte->weigh_std dissolve Dissolve both in Deuterated Solvent weigh_std->dissolve setup Set Quantitative Parameters (d1 > 5*T₁, 90° pulse, high S/N) dissolve->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte (Iₐ) & Standard (IₛₜᏧ) Signals process->integrate calculate Apply qNMR Equation integrate->calculate result result calculate->result Final Purity Value (%)

Caption: A streamlined workflow for compound purity determination using qNMR.

Performance Comparison: qNMR vs. Chromatographic Methods

The choice of analytical technique should be guided by the specific requirements of the analysis. While HPLC is excellent for resolving complex mixtures and detecting trace impurities, qNMR offers distinct advantages in other areas. The following table provides an objective comparison.

ParameterQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal intensity proportional to the number of nuclei.[2][3]Differential partitioning between phases; UV absorbance.Partitioning into a gaseous mobile phase; flame ionization detection.
Quantification Type Primary (Absolute) : No analyte-specific reference standard needed.[3][5]Relative : Requires a specific, pure reference standard for the analyte.Relative : Requires a specific, pure reference standard for the analyte.
Accuracy High (typically <1% error with proper setup).[1]High, but dependent on the accuracy of the reference standard.High, but dependent on the accuracy of the reference standard.
Precision (RSD) Excellent (<1% achievable).[1]Excellent (<1% typical).Excellent (<1% typical).
Specificity High; provides structural confirmation simultaneously. Can resolve isomers.High separation power, but co-elution is possible. Peak purity analysis is needed.Very high separation power for volatile compounds.
Sensitivity (LOQ) Moderate (typically ~0.1% w/w). Less sensitive than chromatography.[17]High (can reach ppm or ppb levels).Very High (can reach ppm or ppb levels).
Method Development Minimal to moderate. Often transferable between compounds.[3]Can be extensive (column, mobile phase, gradient screening).[5]Can be extensive (column, temperature program screening).
Sample Throughput High (analysis time is often 10-15 mins/sample).[12]Moderate (run times are typically 20+ minutes).[5]Moderate to High.
"Universal" Detector Yes (for a given nucleus, e.g., ¹H). No compound-specific response factors.[18]No, response is dependent on the chromophore.[5][19]No, response depends on the number of oxidizable carbons.
Best For... Absolute purity of main components, structural confirmation, early development.Detecting and quantifying low-level impurities, resolving complex mixtures.Analysis of volatile and thermally stable compounds, residual solvents.[3]
Strategic Selection: Choosing the Right Tool for the Job

Relying on a single analytical method can be misleading. An orthogonal approach, using two techniques based on different principles like qNMR and HPLC, provides a much higher degree of confidence in the final purity value.[16] The following decision guide can help navigate the selection process.

Caption: Decision guide for selecting an appropriate purity analysis method.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.